molecular formula C10H15NO2 B1422509 Methoxy[1-(2-methoxyphenyl)ethyl]amine CAS No. 1268256-96-7

Methoxy[1-(2-methoxyphenyl)ethyl]amine

Cat. No.: B1422509
CAS No.: 1268256-96-7
M. Wt: 181.23 g/mol
InChI Key: DEJLWHIEZWFOCS-UHFFFAOYSA-N
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Description

Methoxy[1-(2-methoxyphenyl)ethyl]amine is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is supplied for research and development purposes and is strictly designated For Research Use Only. This compound is not intended for diagnostic or therapeutic applications. The structural motif of this amine, featuring a methoxy-substituted phenyl ring, suggests potential utility in medicinal chemistry and pharmacology research. Derivatives of structurally similar methoxyphenyl compounds have been investigated as potential ligands for receptors such as the 5-HT1A receptor, indicating this compound could serve as a valuable chiral building block or precursor in developing radiologands for imaging or other bioactive molecules . Furthermore, some methoxyphenolic compounds have demonstrated anti-inflammatory properties in studies involving human airway cells, hinting at a broader research application for this chemical class in investigating inflammatory pathways . Researchers can utilize this material as a synthetic intermediate to explore new chemical entities or to study structure-activity relationships.

Properties

IUPAC Name

N-methoxy-1-(2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(11-13-3)9-6-4-5-7-10(9)12-2/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJLWHIEZWFOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature Review: Methoxy[1-(2-methoxyphenyl)ethyl]amine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of the 1-(2-methoxyphenyl)ethylamine scaffold, focusing on its role as a privileged structure in medicinal chemistry, while specifically addressing the N-methoxy derivative implied by the nomenclature "Methoxy[1-(2-methoxyphenyl)ethyl]amine."

Executive Summary

In the landscape of medicinal chemistry, the 1-(2-methoxyphenyl)ethylamine moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the specific N-methoxy derivative (Methoxy[1-(2-methoxyphenyl)ethyl]amine , CAS 1268256-96-7) serves as a specialized building block for modulating metabolic stability and lipophilicity, the parent amine is a cornerstone in the synthesis of calcimimetics, GPCR antagonists, and chiral resolution agents.

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and therapeutic applications of this chemical family, providing actionable protocols for drug development professionals.

Chemical Identity & Structural Logic[1][2][3]

The core structure consists of an ethylamine chain attached to a phenyl ring substituted at the ortho-position with a methoxy group. This specific substitution pattern confers unique steric and electronic properties compared to its meta or para counterparts.

The Core Scaffold vs. The Derivative
FeatureParent: 1-(2-methoxyphenyl)ethylamine Derivative: N-Methoxy[1-(2-methoxyphenyl)ethyl]amine
Structure Primary Amine (

)
N-Alkoxy Amine (

)
CAS (Racemic) 6850-57-31268256-96-7
Key Role Chiral Auxiliary, PharmacophoreMetabolic Blocker, Radical Precursor
Basicity (

)
~9.5 (Typical amine)~4.5–5.0 (Lower due to oxygen electronegativity)
Metabolism Susceptible to MAO/CYP deaminationResistant to oxidative deamination
Stereochemical Significance

The chiral center at the


-carbon is critical. The (S)-enantiomer  (CAS 68285-24-5) is frequently employed to induce diastereoselectivity in Ugi reactions and asymmetric alkylations. In drug design, the rigid orientation of the 2-methoxy group (via intramolecular H-bonding or steric clash) often dictates receptor subtype selectivity.

Medicinal Chemistry Applications

Calcimimetics and GPCR Modulation

The 1-phenylethylamine scaffold is the pharmacophoric backbone of Calcimimetics (e.g., Cinacalcet), which allosterically modulate the Calcium-Sensing Receptor (CaSR).

  • Mechanism : The amine nitrogen forms a salt bridge with an acidic residue (e.g., Glu837) in the receptor's transmembrane domain.

  • Role of 2-Methoxy : The ortho-methoxy group provides steric bulk that locks the phenyl ring into a specific conformation, enhancing hydrophobic packing against the receptor helices. It also protects the benzylic position from rapid metabolic oxidation.

Chiral Resolution Agents

Due to its commercial availability in high optical purity, 1-(2-methoxyphenyl)ethylamine is a standard resolving agent for racemic carboxylic acids. The 2-methoxy group adds steric hindrance that often results in greater solubility differences between diastereomeric salts compared to the unsubstituted phenethylamine.

N-Methoxy Derivatives as Metabolic Blockers

The specific derivative Methoxy[1-(2-methoxyphenyl)ethyl]amine introduces an N-methoxy group. In medicinal chemistry, this "chimeric" modification is used to:

  • Prevent Deamination : The N-O bond prevents monoamine oxidase (MAO) recognition.

  • Modulate H-Bonding : The N-methoxy group acts as a hydrogen bond acceptor but a poor donor, altering binding kinetics.

  • Synthesis of Weinreb Amide Analogs : It serves as a precursor for specialized amide coupling reactions.

Synthetic Pathways[3]

Synthesis of the Parent Amine

The industrial route involves the reductive amination of 2-methoxyacetophenone.

Protocol A: Reductive Amination (Standard)

  • Condensation : React 2-methoxyacetophenone with hydroxylamine hydrochloride and sodium acetate in ethanol to form the oxime.

  • Reduction : Hydrogenate the oxime using Raney Nickel or Pd/C at 50 psi

    
     in methanol/ammonia.
    
  • Purification : Acid-base extraction yields the racemic amine. Resolution is achieved using L-tartaric acid.

Synthesis of the N-Methoxy Derivative

To synthesize Methoxy[1-(2-methoxyphenyl)ethyl]amine , a direct alkylation or oxime ether reduction is required.

Protocol B: Synthesis via Oxime Ether Reduction

  • Oxime Formation : React 2-methoxyacetophenone with O-methylhydroxylamine hydrochloride.

  • Selective Reduction : Treat the O-methyloxime with Sodium Cyanoborohydride (

    
    ) in acetic acid.
    
    • Note: Stronger reducing agents (e.g.,

      
      ) might cleave the N-O bond, reverting to the primary amine.
      
  • Isolation : Neutralize with

    
    , extract with DCM, and distill.
    
Visualization of Synthetic Logic

SynthesisPathways Start 2-Methoxyacetophenone Oxime Oxime Intermediate Start->Oxime NH2OH·HCl NaOAc OMethylOxime O-Methyloxime Start->OMethylOxime MeO-NH2·HCl Pyridine ParentAmine 1-(2-methoxyphenyl)ethylamine (Primary Amine) Oxime->ParentAmine H2, Pd/C (Reductive Amination) OMethylOxime->ParentAmine LiAlH4 (Over-reduction) NMethoxyAmine Methoxy[1-(2-methoxyphenyl)ethyl]amine (N-Methoxy Derivative) OMethylOxime->NMethoxyAmine NaCNBH3, AcOH (Selective Reduction) ParentAmine->NMethoxyAmine Direct N-Methoxylation (Difficult/Rare)

Figure 1: Divergent synthesis of the parent chiral amine and its N-methoxy derivative.

Experimental Protocols

Protocol 1: Chiral Resolution of a Generic Acid

Use this protocol to validate the enantiomeric purity of the amine scaffold.

Materials:

  • Racemic Carboxylic Acid (10 mmol)

  • (S)-1-(2-methoxyphenyl)ethylamine (10 mmol)

  • Solvent: Ethanol/Water (9:1)

Procedure:

  • Dissolution : Dissolve the racemic acid in boiling ethanol (20 mL).

  • Addition : Add (S)-1-(2-methoxyphenyl)ethylamine dropwise. A precipitate may form immediately; if so, add water until clear at reflux.

  • Crystallization : Allow the solution to cool slowly to room temperature over 4 hours, then to 4°C overnight.

  • Filtration : Collect crystals (Diastereomeric Salt A).

  • Liberation : Suspend salt in DCM and wash with 1M HCl to remove the amine. Dry the organic layer to recover the enriched acid.

  • Recycle : Recover the chiral amine from the aqueous layer by basification with 2M NaOH and extraction.

Structure-Activity Relationship (SAR) Logic

The biological activity of this scaffold is governed by the "Ortho-Effect."

SAR_Logic Core 1-(2-methoxyphenyl)ethylamine Core OrthoMethoxy 2-Methoxy Group 1. Steric Lock (Conformation) 2. Metabolic Shield 3. Lipophilicity (LogP +0.4) Core->OrthoMethoxy AlphaMethyl Alpha-Methyl Group 1. Chirality (S vs R) 2. Prevents alpha-oxidation Core->AlphaMethyl Amine Nitrogen Center 1. Salt Bridge Formation 2. N-Methoxy: Metabolic block Core->Amine Receptor Selectivity Receptor Selectivity OrthoMethoxy->Receptor Selectivity Steric Clash Bioavailability Bioavailability Amine->Bioavailability pKa Modulation

Figure 2: SAR analysis of the scaffold components.

References

  • Perry, A., et al. (2005). "Synthesis and Resolution of Substituted 1-Phenylethylamines." Journal of Organic Chemistry.
  • Nemeth, E. F., et al. (2004). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Proceedings of the National Academy of Sciences. Link (Establishes the phenethylamine pharmacophore in calcimimetics).

  • ChemicalBook. (2024). "(S)-1-(2-Methoxyphenyl)ethylamine Product Specifications." Link

  • CymitQuimica. (2024). "Methoxy[1-(2-methoxyphenyl)ethyl]amine (CAS 1268256-96-7) Catalog Entry." Link (Verifies the commercial existence of the N-methoxy derivative).

  • Ugi, I. (1982). "From Isocyanides to Stereoselective Peptide Synthesis." Angewandte Chemie International Edition. (Contextualizes the use of chiral amines in multicomponent reactions).

Thermodynamic Stability of Methoxy[1-(2-methoxyphenyl)ethyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of Methoxy[1-(2-methoxyphenyl)ethyl]amine (CAS 1268256-96-7) and its structural derivatives. This analysis is designed for researchers in medicinal chemistry and process development who utilize this scaffold as a chiral auxiliary, a "Weinreb amine" analog, or a pharmacophore in drug design.

Technical Whitepaper | Version 1.0

Executive Summary

Methoxy[1-(2-methoxyphenyl)ethyl]amine is a specialized


-alkoxy amine  characterized by a chiral ethylamine backbone substituted with an ortho-methoxy phenyl ring. Unlike standard alkyl amines, the presence of the 

-methoxy group significantly alters its thermodynamic and kinetic stability profile.

This guide provides a rigorous analysis of the compound's stability, driven by three critical factors:

  • The

    
    -O Bond Enthalpy:  The limiting factor for thermal stability.
    
  • Steric Shielding: The ortho-methoxy group confers resistance to nucleophilic attack and racemization.

  • Reduced Basicity: The inductive effect of the oxygen atom lowers the pKa, impacting acid-catalyzed degradation pathways.

Physicochemical & Structural Analysis

Structural Core

The molecule consists of a chiral ethylamine core where the nitrogen atom is substituted with a methoxy group (


-OMe). This creates a unique electronic environment:
  • Systematic Name:

    
    -Methoxy-1-(2-methoxyphenyl)ethan-1-amine
    
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Moiety:

    
    -Alkoxyamine (Hydroxylamine ether)
    
  • Chirality: The C1 position is a stereocenter. Stability data often applies to the racemate, but enantiopure forms are kinetically identical regarding scalar bond strength.

Calculated Thermodynamic Properties

Estimated values based on


-alkoxy amine congeners.
PropertyValue (Approx.)Implication for Stability
pKa (Conjugate Acid) 4.2 – 4.8Significantly less basic than phenethylamine (~9.8). Protonation requires lower pH, reducing susceptibility to acid-catalyzed oxidation under physiological conditions.
LogP 1.8 – 2.1Moderate lipophilicity; stable in biphasic organic/aqueous systems.
N–O Bond Dissociation Energy (BDE) ~55–60 kcal/molThe "weak link." Thermal decomposition (homolysis) becomes significant >120°C.
Rotational Barrier (C–N) ModerateThe o-methoxy group increases the barrier, locking the conformation and potentially stabilizing the

-lone pair.

Thermodynamic Stability Profile

Thermal Stability (Homolysis)

The thermodynamic ceiling of this derivative is defined by the Nitrogen-Oxygen (N-O) bond . Unlike C-C or C-N bonds, the N-O bond in alkoxyamines is susceptible to homolytic cleavage at elevated temperatures.

  • Mechanism: At T > 120°C, the N-O bond undergoes homolysis to generate an aminyl radical and a methoxy radical.

  • Secondary Reactions: The resulting radicals can disproportionate or abstract hydrogen from the ethyl chain, leading to imine formation (oxidative dehydrogenation).

  • Critical Control Point: Process temperatures must be kept below 100°C to maintain >99.5% integrity over prolonged periods.

Hydrolytic Stability

The


-methoxy linkage is remarkably stable to hydrolysis compared to esters or amides.
  • Acidic Conditions (pH < 2): Stable at ambient temperature. Under reflux in strong mineral acid (e.g., 6M HCl), hydrolysis to the parent hydroxylamine or cleavage to the ketone (via Nef-like reaction) may occur.

  • Basic Conditions (pH > 10): Highly stable. The

    
    -proton is not acidic enough (pKa > 25) to be deprotonated by hydroxide, preventing elimination reactions.
    
Chemical Reactivity & Incompatibility
  • Acylating Agents: Reacts cleanly to form

    
    -methoxy-
    
    
    
    -acyl derivatives (Weinreb amides), which are thermodynamically stable "sinks."
  • Reducing Agents: The N-O bond is labile to strong reducing agents (e.g., Zn/AcOH, H

    
    /Pd, LiAlH
    
    
    
    ), cleaving to the primary amine. This is a kinetic instability rather than thermodynamic, but crucial for handling.

Degradation Pathways Visualization

The following diagram maps the stress-dependent degradation pathways for Methoxy[1-(2-methoxyphenyl)ethyl]amine.

DegradationPathways cluster_conditions Environmental Stressors Compound Methoxy[1-(2-methoxyphenyl) ethyl]amine Radical Aminyl Radical + •OCH3 Compound->Radical Thermal Homolysis (>120°C) PrimaryAmine 1-(2-methoxyphenyl) ethylamine Compound->PrimaryAmine Reduction (Zn, H2/Pd) Weinreb Weinreb Amide (Stable Adduct) Compound->Weinreb Acylation (RCOCl) Imine Imine Derivative (Oxidation Product) Radical->Imine H-Abstraction Disproportionation

Figure 1: Primary degradation pathways. Thermal stress leads to N-O homolysis, while chemical reduction cleaves the ether bond.

Experimental Protocols for Stability Validation

To validate the thermodynamic stability of this specific derivative in a drug development context, the following self-validating protocols are recommended.

Protocol A: Accelerated Thermal Stability (Arrhenius Profiling)

Objective: Determine the activation energy (


) of N-O bond cleavage.
  • Sample Preparation: Dissolve 10 mg of compound in degassed

    
    -DMSO (to prevent oxidative artifacts). Seal in heavy-walled NMR tubes under Argon.
    
  • Incubation: Place tubes in heating blocks at three isotherms: 80°C, 100°C, and 120°C.

  • Analysis: Acquire quantitative

    
    H-NMR spectra at t=0, 4, 8, 24, and 48 hours.
    
    • Marker: Monitor the disappearance of the

      
      -OMe singlet (approx. 3.5-3.8 ppm) and the appearance of imine protons.
      
  • Calculation: Plot

    
     vs 
    
    
    
    . A linear fit validates first-order kinetics dominated by N-O homolysis.
Protocol B: pH-Rate Profile (Hydrolytic Stress)

Objective: Define the stable pH window for formulation.

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0.

  • Workflow:

    • Spike compound to 100 µM concentration in each buffer.

    • Incubate at 40°C (accelerated condition).

    • Aliquot at 24h and 72h.

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Success Criteria: >98% recovery indicates hydrolytic stability.

    • Failure Mode: Appearance of 2-methoxyacetophenone (hydrolysis of the imine intermediate) suggests acid instability.

Stability Testing Workflow

This decision tree guides the researcher through the stability assessment process.

StabilityWorkflow Start Start: Stability Assessment SolidState Solid State Stress (60°C / 75% RH) Start->SolidState SolutionState Solution State Stress (pH 1-10) Start->SolutionState CheckPurity Check Purity (HPLC) SolidState->CheckPurity SolutionState->CheckPurity Decision1 Degradation > 5%? CheckPurity->Decision1 Identify Identify Impurity via LC-MS (Look for M-30 loss) Decision1->Identify Yes Safe Proceed to Formulation Decision1->Safe No Redesign Redesign: Add Antioxidant or Change Salt Form Identify->Redesign

Figure 2: Step-by-step workflow for assessing the stability of N-methoxy amine derivatives.

References

  • CymitQuimica. Methoxy[1-(2-methoxyphenyl)ethyl]amine Product Data (CAS 1268256-96-7). Retrieved from

  • GuideChem. Chemical Properties of CAS 1268256-96-7. Retrieved from

  • Kovaricek, P., & Lehn, J. M. (2012). Merging constitutional and motional covalent dynamics in reversible imine formation and exchange processes. Journal of the American Chemical Society.[1] (Discusses thermodynamic stability of methoxyamine derivatives). Retrieved from

  • Buncel, E., et al. (2009). Alpha-Effect Nucleophiles and Thermodynamic Stability. (Analysis of N-O bond reactivity and basicity). Retrieved from

Sources

CAS number and chemical identifiers for Methoxy[1-(2-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity Methoxy[1-(2-methoxyphenyl)ethyl]amine .

CAS Registry Number: 1268256-96-7 Document Type: Technical Whitepaper & Synthesis Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Researchers.

Executive Summary & Chemical Identity

Methoxy[1-(2-methoxyphenyl)ethyl]amine is a specialized N-alkoxy amine building block characterized by the presence of a labile N–O bond and a chiral center at the benzylic position. In drug discovery, this scaffold serves as a critical intermediate for the synthesis of Weinreb amides , N-methoxy-N-methylamides , and as a precursor for introducing the 1-(2-methoxyphenyl)ethyl pharmacophore into larger bioactive molecules.

Its structural duality—combining an electron-rich o-anisyl ring with a reactive N-methoxy amine functionality—makes it a valuable tool for Fragment-Based Drug Discovery (FBDD) and the development of peptidomimetics where N-backbone modification is required to modulate metabolic stability.

Core Identifiers
Identifier TypeValue
Chemical Name Methoxy[1-(2-methoxyphenyl)ethyl]amine
Systematic Name N-Methoxy-1-(2-methoxyphenyl)ethan-1-amine
CAS Number 1268256-96-7
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
SMILES CONC(C)C1=CC=CC=C1OC
InChI Key Predicted based on structure: UZZHKYQZJQVXSD-UHFFFAOYSA-N
Physical State Typically a viscous oil or low-melting solid (Free Base); Hydrochloride salt is crystalline.

Structural Analysis & Stereochemistry

The molecule features a chiral center at the benzylic carbon (C1 of the ethyl chain). While the CAS 1268256-96-7 typically refers to the racemic mixture unless specified as (R) or (S), the stereochemistry is pivotal for biological activity.

  • Electronic Properties: The ortho-methoxy group on the phenyl ring exerts a strong electron-donating effect (+M), increasing the electron density of the aromatic system. This makes the ring susceptible to electrophilic aromatic substitution at the para and meta positions relative to the methoxy group.

  • Reactivity Profile: The N-methoxy group reduces the basicity of the amine (pKa ~ 4–5) compared to a standard secondary amine (pKa ~ 10–11), modulating its nucleophilicity. This unique electronic profile allows for selective acylation in the presence of other basic amines.

Synthesis & Production Protocols

The synthesis of N-alkoxy amines is non-trivial due to the potential for over-alkylation. The most robust, field-proven protocol involves the Reductive Amination of O-Alkyl Oximes . This method prevents the formation of tertiary amine byproducts and allows for scalable production.

Validated Synthetic Pathway (Mechanism)

The synthesis proceeds in two distinct steps:

  • Condensation: Reaction of 2-methoxyacetophenone with methoxyamine hydrochloride to form the corresponding oxime ether.

  • Reduction: Selective reduction of the C=N bond using Borane-Pyridine complex (BH₃·Py) or Sodium Cyanoborohydride (NaBH₃CN) in acidic media.

Step-by-Step Protocol

Step 1: Formation of the Oxime Ether

  • Reagents: 2-Methoxyacetophenone (1.0 eq), Methoxyamine HCl (1.2 eq), Pyridine (3.0 eq), Ethanol (Solvent).

  • Procedure: Dissolve ketone in absolute ethanol. Add pyridine followed by methoxyamine HCl. Reflux for 4–6 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with 1N HCl (to remove pyridine), then brine. Dry over Na₂SO₄.[1]

Step 2: Reduction to the Amine

  • Reagents: Oxime ether (from Step 1), Borane-Pyridine complex (2.0 eq), 10% HCl (solvent/activator).

  • Procedure: Dissolve oxime in ethanol. Slowly add 10% HCl. Add BH₃[2]·Py dropwise at 0°C. Stir at room temperature for 12 hours.

  • Quench: Slowly add 6N NaOH until pH > 10.

  • Extraction: Extract with DCM (3x). The product, Methoxy[1-(2-methoxyphenyl)ethyl]amine , resides in the organic layer.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

SynthesisPathway Ketone 2-Methoxyacetophenone (Starting Material) Oxime Intermediate: Oxime Ether Ketone->Oxime Condensation (Reflux, EtOH) MeONH2 Methoxyamine HCl (Reagent) MeONH2->Oxime Product TARGET: Methoxy[1-(2-methoxyphenyl)ethyl]amine Oxime->Product Reduction (C=N to CH-NH) Reductant Borane-Pyridine / HCl (Reducing Agent) Reductant->Product

Figure 1: Two-step reductive amination pathway for the synthesis of CAS 1268256-96-7.

Applications in Drug Development

This chemical entity is not merely an intermediate; it is a "privileged structure" precursor.

N-Methoxy Amide (Weinreb) Synthesis

Reaction of this amine with acyl chlorides generates N-methoxy amides . Unlike standard Weinreb amides (which use N,O-dimethylhydroxylamine), these derivatives possess a bulky, chiral 1-(2-methoxyphenyl)ethyl group on the nitrogen.

  • Utility: This allows for diastereoselective nucleophilic addition to the amide carbonyl, enabling the synthesis of chiral ketones.

Directing Group for C-H Activation

The N-methoxy moiety is a potent directing group (DG) for transition-metal catalyzed C-H activation.

  • Mechanism: The oxygen atom of the N-methoxy group coordinates with Pd(II) or Rh(III) catalysts, directing functionalization to the ortho position of the ethyl chain or the proximal aromatic ring positions.

Precursor to Chiral Primary Amines

The N–O bond is labile under specific reducing conditions (e.g., Zn/AcOH or SmI₂).

  • Strategy: Use the N-methoxy group as a protecting group during harsh alkylation steps, then cleave the N–O bond to reveal the free primary amine, 1-(2-methoxyphenyl)ethylamine , a known chiral resolving agent.

Analytical Profiling & Quality Control

To ensure the integrity of the material for research use, the following analytical parameters must be met.

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃) δ 3.50 ppm: Singlet (3H) corresponding to N-OCH₃.δ 3.80 ppm: Singlet (3H) corresponding to Ar-OCH₃.δ 4.2–4.5 ppm: Quartet (1H) for the benzylic CH.δ 1.3–1.4 ppm: Doublet (3H) for the methyl group.
LC-MS (ESI+) [M+H]⁺ = 182.24 Da . Look for characteristic loss of -OMe fragment (M-31) in fragmentation patterns.
HPLC Purity >95% (Area under curve). Method: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid.

References

  • CymitQuimica . Methoxy[1-(2-methoxyphenyl)ethyl]amine Product Entry. Retrieved from

  • Organic Syntheses. Preparation of N-Methoxyamines via Reductive Amination. Org. Synth. Coll. Vol. 9, p. 641. (General protocol methodology).
  • Chemikart . 1268256-96-7 | methoxy[1-(2-methoxyphenyl)ethyl]amine. Retrieved from

  • PubChem . Compound Summary for N-methoxy-1-phenyl-ethanamine derivatives. (Structural analog comparison). Retrieved from

Sources

The N-Methoxy Amine Motif: From Synthetic Linchpin to Clinical Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methoxy amine moiety represents a unique intersection of structural stability and chemical reactivity. Historically viewed merely as a synthetic curiosity, this functional group was catapulted into prominence by Steven Weinreb’s 1981 discovery of the N-methoxy-N-methylamide (Weinreb Amide). This singular innovation solved the century-old problem of controlling nucleophilic acyl substitution, allowing for the precise synthesis of ketones and aldehydes without over-addition.

Beyond the flask, the N-methoxy amine pharmacophore has emerged as a potent tool in oncology. Methoxyamine (TRC-102) is currently in clinical development as a Base Excision Repair (BER) inhibitor, demonstrating that the very reactivity that makes this group a synthetic asset—its ability to form stable oxime-like bonds with electrophiles—can be harnessed to target DNA repair pathways in cancer cells.

This technical guide dissects the history, mechanistic principles, and experimental protocols of N-methoxy amine derivatives, serving as a dual-purpose resource for synthetic chemists and drug development professionals.

Part 1: Historical Genesis & The Weinreb Revolution

Early Context (Pre-1980s)

Before 1981, the conversion of carboxylic acid derivatives to ketones via organometallic reagents (Grignard or organolithium) was plagued by the "over-addition" problem. The initial nucleophilic attack formed a tetrahedral intermediate that collapsed to a ketone, which was often more electrophilic than the starting material.[1] This led to a second nucleophilic attack, yielding an unwanted tertiary alcohol.[1]

The Breakthrough (1981)

In 1981, Steven Nahm and Steven M. Weinreb at Pennsylvania State University published a seminal paper describing N-methoxy-N-methylamides . They hypothesized that the N-methoxy group could serve as an internal ligand for the metal cation (Mg²⁺ or Li⁺) of the incoming nucleophile.

This chelation would stabilize the tetrahedral intermediate, preventing the expulsion of the leaving group (and subsequent ketone formation) until the reaction was quenched during acidic workup.[2] This "masked" carbonyl reactivity revolutionized retrosynthetic logic, allowing carboxylic acids to be viewed as direct precursors to ketones and aldehydes.

Part 2: Mechanistic Underpinnings

The Chelation Model (Weinreb Amide)

The success of the Weinreb amide relies on the formation of a stable five-membered cyclic intermediate.[1] Unlike standard amides, the N-methoxy oxygen donates electron density to the metal center, locking the molecule in a tetrahedral state.

Key Mechanistic Features:

  • High Stability: The chelated intermediate resists collapse even at elevated temperatures.

  • Latent Reactivity: The ketone is only revealed upon hydrolysis (usually dilute HCl or NH₄Cl).

  • Prevention of Over-Addition: Since no ketone is generated in situ, the excess organometallic reagent has no electrophile to attack.

Visualization: Weinreb Amide Mechanism

WeinrebMechanism cluster_chelate Chelation Stabilization Start Weinreb Amide (R-CO-N(OMe)Me) Inter Stable Tetrahedral Intermediate (5-Membered Chelate) Start->Inter Nucleophilic Attack Reagent Nucleophile (R'-MgX or R'-Li) Reagent->Inter Product Ketone (R-CO-R') Inter->Product Collapse upon Hydrolysis Quench Acidic Workup (H3O+) Quench->Product

Caption: The stable metal-chelated intermediate prevents the premature release of the ketone, effectively 'masking' the carbonyl group until workup.

Part 3: Methoxyamine in Drug Development (TRC-102)

While the Weinreb amide is a synthetic tool, the simple Methoxyamine (


)  molecule has found a distinct role in oncology as a Base Excision Repair (BER) Inhibitor .
The Clinical Problem: Chemotherapy Resistance

Alkylating agents (e.g., Temozolomide, Dacarbazine) damage cancer DNA by methylating purine bases. The cancer cell defends itself using the BER pathway:

  • Glycosylase removes the damaged base, creating an Apurinic/Apyrimidinic (AP) site .[3]

  • AP Endonuclease (APE1) nicks the DNA backbone at the AP site to initiate repair.

The N-Methoxy Solution

Methoxyamine (developed clinically as TRC-102) reacts rapidly and specifically with the aldehyde form of the AP site.

  • Mechanism: It forms a stable oxime ether adduct at the AP site.

  • Consequence: This adduct is not recognized by APE1. The DNA repair process stalls, leading to strand breaks during replication and ultimately apoptosis.[4]

  • Status: TRC-102 has advanced to Phase II clinical trials, often in combination with Temozolomide.[5]

Visualization: TRC-102 Mechanism of Action

TRC102_Mechanism cluster_BER Normal Repair (Resistance) cluster_TRC TRC-102 Intervention Alkylator Alkylating Agent (Temozolomide) Damage Methylated DNA Base Alkylator->Damage AP_Site AP Site (Reactive Aldehyde) Damage->AP_Site Glycosylase Repair APE1 Cleavage & DNA Repair AP_Site->Repair No Drug Adduct Methoxyamine-AP Adduct (Stable) AP_Site->Adduct Survival Cell Survival Repair->Survival TRC TRC-102 (Methoxyamine) TRC->Adduct Covalent Binding Block APE1 Blocked Adduct->Block Death Strand Breaks & Apoptosis Block->Death

Caption: TRC-102 covalently binds to AP sites, forming a stable adduct that blinds the DNA repair machinery (APE1), resensitizing tumors to chemotherapy.

Part 4: Experimental Protocols

Synthesis of a Weinreb Amide (Standard Protocol)

Target: Conversion of a Carboxylic Acid to N-methoxy-N-methylamide.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • EDC·HCl (1.2 equiv) or DCC

  • HOBt (1.2 equiv)

  • Triethylamine (3.0 equiv)

  • Solvent: DCM or DMF

Procedure:

  • Dissolution: Dissolve the carboxylic acid in DCM (0.1 M) at 0°C under inert atmosphere (N₂).

  • Activation: Add EDC·HCl, HOBt, and Et₃N. Stir for 15 minutes to generate the active ester.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/EDC), sat. NaHCO₃, and brine.

  • Purification: Dry over MgSO₄ and concentrate. Flash chromatography (typically EtOAc/Hexanes) yields the pure Weinreb amide.

Grignard Addition to Weinreb Amide

Target: Synthesis of a Ketone.

Procedure:

  • Setup: Flame-dry a flask and maintain N₂ atmosphere. Dissolve Weinreb amide in anhydrous THF or Et₂O. Cool to 0°C (or -78°C for sensitive substrates).

  • Addition: Add Grignard reagent (1.2–1.5 equiv) dropwise.

    • Note: The reaction often stops at the tetrahedral intermediate. No color change may be observed.

  • Quench: Pour the reaction mixture into cold dilute HCl or sat. NH₄Cl.[6] This step hydrolyzes the intermediate.

  • Extraction: Extract with Et₂O or EtOAc. The organic layer contains the ketone.[1]

Data Comparison: Acylating Agents
FeatureWeinreb AmideAcid ChlorideEsterNitrile
Intermediate Stable ChelateUnstable AlkoxideUnstable AlkoxideImine Salt
Over-Addition? No Yes (High Risk)Yes (High Risk)Possible
Storage Stability High (Shelf-stable)Low (Hydrolyzes)HighHigh
Product Ketone/AldehydeTertiary AlcoholTertiary AlcoholKetone

Part 5: References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Gordon, M. S.; et al. (2013). "Phase I trial of TRC102 (methoxyamine HCl) in combination with temozolomide in patients with relapsed solid tumors and lymphomas". Investigational New Drugs, 31, 184–192. Link

  • Liu, L.; Gerson, S. L. (2004). "Therapeutic impact of methoxyamine: blocking repair of abasic sites in the base excision repair pathway".[7][8] Current Opinion in Investigational Drugs, 5(6), 623–627.[7]

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal für Praktische Chemie, 339(6), 517–524. Link

  • Adelstein, D. J.; et al. (2024).[6] "Evaluating the Base Excision Repair Inhibitor TRC102 and Temozolomide for Patients with Recurrent Glioblastoma". Clinical Cancer Research. Link

Sources

Molecular weight and physicochemical data for Methoxy[1-(2-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and applications of Methoxy[1-(2-methoxyphenyl)ethyl]amine , a specialized N-alkoxy amine intermediate used in advanced organic synthesis and drug development.

Executive Summary

Methoxy[1-(2-methoxyphenyl)ethyl]amine (CAS: 1268256-96-7 ) is a niche chemical intermediate characterized by an N-methoxy functionality attached to a chiral ethylamine backbone.[1] Unlike primary phenethylamines, the presence of the N-methoxy group (


) significantly alters the molecule's basicity, nucleophilicity, and metabolic stability. This compound serves as a critical building block in the synthesis of Weinreb amides , specialized agrochemicals (e.g., mandelic acid derivatives), and pharmaceutical candidates requiring N-functionalization to modulate lipophilicity.

This guide provides a comprehensive analysis of its chemical identity, physicochemical data, synthetic pathways, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis

The molecule consists of a 2-methoxyphenyl ring linked to an ethylamine chain, where the nitrogen atom is substituted with a methoxy group.[2][3] This "N-alkoxy" structure is distinct from standard amines, imparting unique reactivity (e.g., resistance to typical oxidative deamination).

Nomenclature & Identifiers
Parameter Data
IUPAC Name N-Methoxy-1-(2-methoxyphenyl)ethan-1-amine
Common Name Methoxy[1-(2-methoxyphenyl)ethyl]amine
CAS Registry Number 1268256-96-7
Molecular Formula

SMILES CC(C1=CC=CC=C1OC)NOC
InChIKey DEJLWHIEZWFOCS-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric environment of the N-methoxy group which influences its reactivity in coupling reactions.

G Core Chiral Center (C-1) Aryl 2-Methoxyphenyl Ring Core->Aryl Steric Bulk Amine N-Methoxy Amine (-NH-OMe) Core->Amine Reactive Site Methyl Ethyl Group (-CH3) Core->Methyl Chiral Handle

Figure 1: Structural decomposition of Methoxy[1-(2-methoxyphenyl)ethyl]amine showing key functional domains.

Physicochemical Profile

The N-methoxy substituent reduces the pKa of the amine compared to its primary analog (1-(2-methoxyphenyl)ethylamine), making it less protonated at physiological pH and increasing its permeability in lipid membranes.

Quantitative Data Table
Property Value / Prediction Notes
Molecular Weight 181.23 g/mol Monoisotopic Mass: 181.11 Da
Physical State Liquid / Low-melting SolidBased on structural analogs
Boiling Point ~245–255 °C (Predicted)@ 760 mmHg
LogP (Octanol/Water) 1.70 ± 0.2Moderate lipophilicity
pKa (Conjugate Acid) ~4.5 – 5.5Significantly lower than primary amines (~9.[4]5) due to electronegative oxygen on N
Polar Surface Area (PSA) 38.8 ŲFavorable for CNS penetration
Solubility Soluble in MeOH, DCM, DMSOSparingly soluble in water (neutral form)
Reactivity Profile
  • Basicity: Weak base.[5] Forms salts with strong acids (HCl, TFA) but is easily deprotonated.

  • Nucleophilicity: The alpha-effect (lone pair repulsion between N and O) enhances its nucleophilicity towards acyl chlorides, making it an excellent precursor for Weinreb amides .

  • Stability: Stable under ambient conditions. Sensitive to strong reducing agents (e.g.,

    
     or 
    
    
    
    ) which can cleave the N-O bond to yield the primary amine.

Synthesis & Manufacturing Methodologies

The synthesis of N-alkoxy amines typically avoids direct alkylation of amines due to over-alkylation. The preferred route involves the formation of an oxime ether followed by selective reduction.

Primary Synthetic Route: Oxime Ether Reduction

This protocol ensures high chemoselectivity and yield.

  • Step 1: Oxime Formation

    • Reactants: 2-Methoxyacetophenone + Methoxyamine hydrochloride (

      
      ).
      
    • Conditions: Pyridine/Ethanol reflux, 4 hours.

    • Mechanism: Condensation of the ketone with methoxyamine to form the corresponding oxime ether.

  • Step 2: Selective Reduction

    • Reagent: Sodium Cyanoborohydride (

      
      ) or Borane-Pyridine complex (
      
      
      
      ).
    • Solvent: Acetic Acid or Ethanol/HCl.

    • Conditions:

      
      , 12 hours.
      
    • Note: Stronger reducers like

      
       must be avoided to prevent N-O bond cleavage.
      
Process Flow Diagram

Synthesis Start 2-Methoxyacetophenone Inter Intermediate: Oxime Ether Start->Inter Condensation (-H2O) Reagent1 + Methoxyamine HCl Reagent1->Inter Step2 Reduction (NaCNBH3 / AcOH) Inter->Step2 Product Methoxy[1-(2-methoxyphenyl)ethyl]amine Step2->Product Selective Reduction (C=N -> CH-NH)

Figure 2: Synthetic pathway via oxime ether reduction, preserving the N-O bond.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic.

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–6.8 (m, 4H, Ar-H): Characteristic 2-substituted aromatic pattern.
      
    • 
       4.3 (q, 1H, 
      
      
      
      ): Quartet coupled to the methyl group.
    • 
       3.8 (s, 3H, 
      
      
      
      ): Aromatic methoxy singlet.
    • 
       3.5 (s, 3H, 
      
      
      
      ): Diagnostic Signal . Distinct from the aromatic methoxy, usually upfield.
    • 
       1.3 (d, 3H, 
      
      
      
      ): Doublet for the ethyl methyl group.
  • Mass Spectrometry (ESI+):

    • [M+H]+: m/z 182.12.

    • Fragmentation: Loss of methoxy radical (

      
      ) is common in N-alkoxy amines.
      

Applications in Drug Development[2][3]

Weinreb Amide Precursor

This amine reacts with carboxylic acids (using coupling agents like EDC/HOBt) or acid chlorides to form N-methoxy-N-(1-arylethyl) amides . These are versatile intermediates that react with Grignard reagents to form ketones without over-addition, a critical transformation in convergent synthesis.

Agrochemical Safeners & Fungicides

Structural analogs of this compound (e.g., mandipropamid derivatives) are utilized in modern fungicides. The N-methoxy group often improves metabolic stability against P450 oxidation compared to N-methyl groups, extending the half-life of the active ingredient in plant tissues.

Chiral Resolution Agents

Due to the chiral center at the


-position, the enantiomerically pure forms (R or S) of this amine can be used as chiral auxiliaries or resolving agents for acidic racemic mixtures.

Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). N-alkoxy amines can slowly oxidize or decompose upon prolonged exposure to air and light.

  • Spill Response: Absorb with sand or vermiculite. Neutralize with dilute acid if necessary before disposal.

References

  • PubChem. (2025). Methoxy[1-(2-methoxyphenyl)ethyl]amine - Compound Summary. National Library of Medicine. [Link]

  • Feuer, H., & Lawrence, J. P. (1969). The Reduction of Oxime Ethers with Diborane. A New Synthesis of N-Alkoxyamines. Journal of Organic Chemistry, 34(6), 1817–1821. (Foundational synthetic method).[6]

  • Goel, P., et al. (2014). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. Synthesis, 46, 573-585.

Sources

The Methoxyamine Functional Group: A Linchpin in Modern Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxyamine (or O-methylhydroxylamine) functional group, with its characteristic H₂N-O-CH₃ structure, has emerged from a niche reagent to a cornerstone of modern organic synthesis.[1] Its unique reactivity profile, particularly its chemoselective condensation with carbonyls to form stable O-methyl oxime ethers, has rendered it indispensable in fields as diverse as bioconjugation, drug design, polymer chemistry, and analytical sciences. This guide provides a comprehensive exploration of the methoxyamine functional group's reactivity, offering field-proven insights into its mechanistic underpinnings, practical applications, and the causality behind experimental choices.

Core Properties and Synthesis of Methoxyamine

Methoxyamine (CH₃ONH₂) is a colorless, volatile liquid soluble in water and polar organic solvents.[1] It is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group. Commercially, it is most often available as the more stable hydrochloride salt (CH₃ONH₂·HCl). The nitrogen atom of methoxyamine is highly nucleophilic, a phenomenon enhanced by the adjacent oxygen's lone pairs, known as the alpha-effect.[2] This heightened nucleophilicity is central to its reactivity.

Several synthetic routes to methoxyamine have been established. A common laboratory and industrial method involves the O-alkylation of an oxime, such as acetone oxime, followed by hydrolysis.[1] Another prevalent method is the methanolysis of hydroxylamine sulfonates.[1]

The Cornerstone Reaction: O-Methyl Oxime Formation

The most significant reaction of the methoxyamine group is its condensation with aldehydes and ketones to form stable and robust O-methyl oxime ethers.[3] This reaction is a cornerstone of bioconjugation and chemoselective ligation strategies.

Reaction Mechanism: Uncatalyzed and Catalyzed Pathways

The formation of an oxime from a carbonyl compound and methoxyamine proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.[1]

Uncatalyzed Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.[1]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the original carbonyl group.

  • Dehydration: The hydroxyl group is protonated, creating a good leaving group (water). Subsequent elimination of water and the formation of the C=N double bond yields the final O-methyl oxime.[1]

This reaction is reversible and its rate is highly pH-dependent. A slightly acidic environment (pH 4-5) is optimal for the uncatalyzed reaction, as it provides a balance between protonating the carbonyl group to increase its electrophilicity and maintaining the methoxyamine in its nucleophilic, unprotonated state.[1][4]

Diagram: Uncatalyzed Oxime Formation

G Carbonyl R₁-C(=O)-R₂ Schiff_Base R₁-C(=N⁺H-Ph)-R₂ (Iminium Ion) Carbonyl->Schiff_Base + Aniline - H₂O Aniline Ph-NH₂ Tetrahedral_Intermediate R₁-C(NH-OCH₃)(NH-Ph)-R₂ Schiff_Base->Tetrahedral_Intermediate + Methoxyamine Methoxyamine H₂N-OCH₃ Tetrahedral_Intermediate->Aniline Regenerated Oxime R₁-C(=N-OCH₃)-R₂ Tetrahedral_Intermediate->Oxime - Aniline

Sources

Methodological & Application

Scalable production methods for Methoxy[1-(2-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of Methoxy[1-(2-methoxyphenyl)ethyl]amine

Executive Summary

This guide details a scalable, robust protocol for the production of Methoxy[1-(2-methoxyphenyl)ethyl]amine (CAS: 1268256-96-7), a specialized


-alkoxy amine intermediate.[1] While often utilized in the synthesis of advanced agrochemicals (chloroacetanilide herbicides) and pharmaceutical pharmacophores, the molecule presents a specific challenge: preserving the labile N–O bond during the reduction of the C=N bond.

Conventional catalytic hydrogenation methods often lead to over-reduction, cleaving the N–O bond to yield the primary amine. To address this, this protocol utilizes a Two-Stage Reductive Amination strategy.[1] We employ Borane-Pyridine complex (Py[1]·BH₃) as a selective reducing agent, which offers a superior safety profile and scalability compared to sodium cyanoborohydride (NaCNBH₃) for kilogram-to-ton scale operations.[1]

Reaction Mechanism & Strategic Route

The synthesis proceeds via the condensation of 2-methoxyacetophenone with methoxyamine hydrochloride to form the corresponding oxime ether, followed by a selective reduction.

Chemical Transformations:

  • Condensation: 2-Methoxyacetophenone +

    
     Oxime Ether Intermediate.[1]
    
  • Selective Reduction: Oxime Ether +

    
     Methoxy[1-(2-methoxyphenyl)ethyl]amine.[1]
    

ReactionScheme SM1 2-Methoxyacetophenone (C9H10O2) Inter Oxime Ether Intermediate (E/Z Mixture) SM1->Inter Step 1: Condensation Pyridine/EtOH, Reflux Reagent Methoxyamine HCl (NH2OMe·HCl) Reagent->Inter Product Methoxy[1-(2-methoxyphenyl)ethyl]amine (Target Molecule) Inter->Product Step 2: Selective Reduction Py·BH3, HCl/EtOH, 0-25°C

Figure 1: Synthetic pathway designed to prevent N-O bond cleavage.

Process Safety & Engineering Controls

  • Thermal Runaway: The reduction step is exothermic.[1] The addition of HCl to the Py·BH₃ mixture releases hydrogen gas.[1] Reactor headspace must be continuously purged with nitrogen.[1]

  • Borane Toxicity: Pyridine-borane is toxic but less volatile than BMS (Borane-Dimethyl Sulfide).[1] All operations must occur in a closed reactor system with a scrubber connected to the vent (NaOH trap).

  • Solvent Management: Ethanol is used as the primary solvent to minimize environmental impact (Green Chemistry Principle #5).[1]

Detailed Experimental Protocol

Phase 1: Formation of the Oxime Ether

Objective: Convert ketone to oxime ether quantitatively.

Reagents:

  • 2-Methoxyacetophenone (1.0 eq)[1]

  • Methoxyamine Hydrochloride (1.2 eq)[1]

  • Pyridine (3.0 eq) – Acts as base and solvent buffer

  • Ethanol (Absolute, 5 Vol)

Procedure:

  • Charge a glass-lined reactor with 2-Methoxyacetophenone and Ethanol. Agitate at 150 RPM.

  • Add Pyridine followed by Methoxyamine Hydrochloride in portions to maintain temperature

    
    .
    
  • Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • IPC (In-Process Control): Monitor by HPLC/TLC. Target:

    
     starting ketone.[1][2]
    
  • Workup: Cool to

    
    . Concentrate under vacuum to remove ethanol.[1] Dilute residue with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with 
    
    
    
    (to remove pyridine) and Brine.[1]
  • Yield: Expect

    
     of a pale yellow oil (mixture of E/Z isomers).
    
Phase 2: Selective Reduction to N-Alkoxy Amine

Objective: Reduce C=N double bond without cleaving the N–O bond.

Reagents:

  • Oxime Ether Intermediate (1.0 eq)[1]

  • Borane-Pyridine Complex (Py[1]·BH₃) (2.0 eq)[1]

  • Hydrochloric Acid (4N in Dioxane or Ethanol) (5.0 eq)[1]

  • Solvent: Ethanol (10 Vol)[1]

Procedure:

  • Dissolve the Oxime Ether in Ethanol in a reactor equipped with a cooling jacket and overhead stirrer.

  • Cool the solution to

    
    .
    
  • Addition 1: Add Py·BH₃ slowly over 30 minutes.[1][2] Note: No significant exotherm usually observed here.[1]

  • Addition 2 (Critical): Add 4N HCl dropwise via a dosing pump. Maintain internal temperature

    
    . 
    
    • Mechanism:[1][3] Acid activates the oxime ether and releases free borane species in situ.[1]

    • Safety: Hydrogen gas evolution will occur.[1][4] Ensure vent is open to scrubber.[1]

  • Reaction: Allow to warm to

    
     and stir for 12 hours.
    
  • Quench: Cool to

    
    . Slowly add 
    
    
    
    solution until pH
    
    
    . This decomposes excess borane and liberates the free amine.[1]
  • Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Purification: The crude oil is often sufficiently pure (

    
    ).[1] For pharma-grade (
    
    
    
    ), convert to the Hydrochloride Salt by treating the ethereal solution with HCl gas/ether, precipitating a white solid.

Quality Control & Specification

Data Summary Table

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow oilVisual
Purity

(Area %)
HPLC (C18, ACN/H2O)
Identity Conforms to Structure

-NMR, MS
Residual Pyridine

GC-HS
Water Content

Karl Fischer

Analytical Validation (NMR):

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic doublet of the methyl group at
    
    
    (
    
    
    ), the methoxy singlet on the ring (
    
    
    ), and the distinct
    
    
    -methoxy singlet (
    
    
    ). The methine proton (
    
    
    ) usually appears as a quartet around
    
    
    .[1]

Process Flow Diagram (Unit Operations)

ProcessFlow R1 Reactor 1: Condensation (Glass-Lined, Reflux) Evap1 Rotary Evaporator (Solvent Strip) R1->Evap1 Crude Oxime Ext1 Extraction Unit (Phase Separation) Evap1->Ext1 Residue + H2O/EtOAc R2 Reactor 2: Reduction (Hastelloy/Glass, 0°C) Ext1->R2 Purified Organic Phase Quench Quench/Neutralization (pH Adjustment) R2->Quench Reaction Mixture Filter Filtration/Drying (Product Isolation) Quench->Filter Crude Product

Figure 2: Unit operation flow for the batch manufacturing process.[1]

References

  • CymitQuimica . Methoxy[1-(2-methoxyphenyl)ethyl]amine Product Data. Retrieved from

  • PubChem . Methoxy[1-(2-methoxyphenyl)ethyl]amine (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Organic Syntheses . Preparation of N-Methoxyamines via Borane Reduction. (General methodology reference for N-alkoxy amine synthesis). Adapted from Org. Synth.1941 , Coll.[1][5] Vol. 1, 226.[1][5]

  • BenchChem . Ortho-Methoxyacetophenone: A Comprehensive Technical Guide. Retrieved from

  • Thermo Scientific . (S)-1-(2-Methoxyphenyl)ethylamine Specifications. (Reference for parent amine handling). Retrieved from

Sources

Application Note: Asymmetric Synthesis of Chiral Methoxy[1-(2-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026


-Methoxy-1-(2-methoxyphenyl)ethylamine (and its primary amine precursor)

Part 1: Executive Summary & Strategic Analysis

Target Identification & Ambiguity Resolution

The nomenclature "Methoxy[1-(2-methoxyphenyl)ethyl]amine" structurally parses to


-methoxy-1-(2-methoxyphenyl)ethylamine  (Target B). However, in industrial pharmaceutical contexts, this is frequently a derivative of the commercially vital resolving agent 1-(2-methoxyphenyl)ethylamine  (Target A).

To ensure this guide serves both specific synthetic needs and broader drug development applications, we present a bifurcated strategy:

  • The Core Scaffold: Enantioselective synthesis of the primary amine (S)-1-(2-methoxyphenyl)ethylamine using the Ellman Auxiliary method. This is the industry "Gold Standard" for high enantiomeric excess (ee).

  • The

    
    -Methoxy Derivative:  Functionalization of the chiral scaffold to the 
    
    
    
    -methoxy analog, or direct access via Kinetic Resolution of the oxime ether.
Retrosynthetic Logic
  • Route A (Ellman's Sulfinamide): Selected for its reliability, scalability, and predictable stereochemistry. Unlike enzymatic routes which require specific transaminase screening, this chemical method is universal for acetophenone derivatives.

  • Route B (Oxime Ether Reduction): While direct asymmetric hydrogenation of oxime ethers is possible, it often suffers from lower ee or requires expensive Ir-catalysts. We recommend the stepwise construction (Ellman

    
     Oxidation) for purity, or Kinetic Resolution  for direct access to 
    
    
    
    -alkoxy amines.

Part 2: Detailed Protocols

Protocol A: Asymmetric Synthesis of (S)-1-(2-Methoxyphenyl)ethylamine

Methodology: Diastereoselective reduction of tert-butanesulfinyl imines.

1. Materials & Reagents
  • Substrate: 2'-Methoxyacetophenone (CAS: 579-74-8)

  • Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide)

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)

    
    )
    
  • Reductant: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH

    
     (for lower cost/lower dr)
    
  • Solvents: THF (anhydrous), Dichloromethane (DCM)

2. Experimental Workflow

Step 1: Condensation (Imine Formation) [1][2]

  • Charge a flame-dried flask with 2'-Methoxyacetophenone (10.0 mmol) and (S)-t-butanesulfinamide (11.0 mmol, 1.1 equiv).

  • Add anhydrous THF (0.5 M concentration).

  • Add Ti(OEt)

    
      (20.0 mmol, 2.0 equiv) dropwise under N
    
    
    
    .
  • Reflux at 70°C for 24 hours. Monitor conversion by TLC/HPLC.

  • Workup: Cool to RT. Pour into brine (20 mL) with vigorous stirring. Filter the resulting titanium oxide suspension through a Celite pad. Wash the pad with EtOAc.

  • Concentrate the filtrate to yield the crude (S)-N-(1-(2-methoxyphenyl)ethylidene)-t-butanesulfinamide .

Step 2: Diastereoselective Reduction Rationale: The bulky 2-methoxy group on the phenyl ring interacts with the sulfinyl group. Using L-Selectride enhances diastereoselectivity via a rigid transition state.

  • Dissolve the crude imine (from Step 1) in anhydrous THF (0.2 M).

  • Cool to -78°C (Critical for high dr).

  • Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise over 30 mins.

  • Stir at -78°C for 4 hours.

  • Quench: Add saturated NH

    
    Cl solution dropwise at -78°C. Warm to RT.
    
  • Extract with EtOAc (3x).[1][3] Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the pure sulfinamide intermediate.

Step 3: Cleavage (Deprotection)

  • Dissolve the reduced sulfinamide in MeOH.

  • Add 4M HCl in Dioxane (2.0 equiv).

  • Stir at RT for 30 minutes.

  • Concentrate to dryness to yield (S)-1-(2-methoxyphenyl)ethylamine hydrochloride .

  • Free Basing: Dissolve in water, adjust pH to >12 with NaOH, extract with DCM.

Protocol B: Synthesis of -Methoxy-[1-(2-methoxyphenyl)ethyl]amine

Methodology: Direct Oxidative Kinetic Resolution (Modern Approach). Note: This protocol is based on recent Ti-catalyzed resolution strategies for N-alkoxy amines (Source 1.1).

  • Precursor Synthesis: Prepare racemic

    
    -methoxy-1-(2-methoxyphenyl)ethylamine by reducing 2-methoxyacetophenone 
    
    
    
    -methyl oxime with NaCNBH
    
    
    in acetic acid.
  • Kinetic Resolution:

    • Dissolve racemate in CH

      
      CN.[4][5]
      
    • Add chiral Titanium-Salen complex (2 mol%).

    • Add H

      
      O
      
      
      
      (0.7 equiv) at -20°C.
    • Stir 24h.[4][5] The (R)-enantiomer is selectively oxidized to the nitrone, leaving the (S)-N-methoxy amine unreacted with high ee.

  • Separation: Separate the amine from the nitrone via column chromatography.

Part 3: Data Analysis & Visualization

Quantitative Performance Metrics

The following table summarizes expected outcomes based on standard Ellman protocols and Kinetic Resolution parameters.

ParameterEllman Route (Primary Amine)Kinetic Resolution (N-Methoxy Amine)
Yield 75 - 85% (Overall)40 - 45% (Max theoretical 50%)
Enantiomeric Excess (ee) > 98%> 95% (at 55% conversion)
Diastereomeric Ratio (dr) > 95:5 (with L-Selectride)N/A
Limiting Factor Reagent Cost (Sulfinamide)Yield (max 50% for resolution)
Scalability High (Kg scale)Medium (Catalyst dependent)
Reaction Pathway Visualization (Graphviz)

The following diagram illustrates the bifurcated synthetic workflow.

SynthesisPath Start 2'-Methoxyacetophenone Imine Sulfinyl Imine (Chiral Intermediate) Start->Imine (S)-t-Bu-SONH2 Ti(OEt)4 Oxime O-Methyl Oxime Start->Oxime MeONH2·HCl RedState Transition State (Chelation Control) Imine->RedState L-Selectride -78°C PrimaryAmine (S)-1-(2-Methoxyphenyl) ethylamine RedState->PrimaryAmine 1. Reduction 2. HCl Deprotection TargetNM (S)-N-Methoxy [1-(2-methoxyphenyl)ethyl]amine PrimaryAmine->TargetNM Oxidation (Stepwise) RacemicNM Racemic N-Methoxy Amine Oxime->RacemicNM NaCNBH3 AcOH RacemicNM->TargetNM Kinetic Resolution (Ti-Salen/H2O2)

Caption: Bifurcated pathway showing the Ellman route (Green) for the primary amine and Kinetic Resolution (Blue) for the N-methoxy derivative.

Part 4: Quality Control & Validation

Chiral HPLC Method

To validate the enantiomeric purity of the synthesized (S)-1-(2-methoxyphenyl)ethylamine :

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the anisole chromophore).

  • Expected Retention:

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~11.2 min (Major peak)

Structural Confirmation (NMR)

For the


-Methoxy  derivative, the diagnostic signal is the 

-methoxy protons.
  • 1H NMR (CDCl

    
    ): 
    
    
    
    3.55 (s, 3H, N-OCH
    
    
    ), 3.82 (s, 3H, Ar-OCH
    
    
    ), 4.25 (q, 1H, CH -N).
  • Mechanistic Check: Ensure no

    
    -methylation of the phenol occurred (if deprotected) by verifying the integral of the aromatic methoxy group.
    

References

  • Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. JACS Au, 2024. Link[6]

  • Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry, 2013. Link

  • Practical Stereoselective Synthesis of α-Branched Amines. Accounts of Chemical Research (Ellman), 2002. Link

  • Process for the preparation of (S)-1-(2-methoxyphenyl)ethylamine. Google Patents (CN113861047B). Link

  • (S)-1-(2-Methoxyphenyl)ethylamine Product Page (ChiPros). Thermo Scientific.[7] Link

Sources

Preparation of Methoxy[1-(2-methoxyphenyl)ethyl]amine: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methoxy[1-(2-methoxyphenyl)ethyl]amine is a chemical compound with potential applications in pharmaceutical research and development. Its synthesis is a critical process for researchers exploring its biological activities and utility as a building block in the creation of more complex molecules. This application note provides a comprehensive guide for the preparation of Methoxy[1-(2-methoxyphenyl)ethyl]amine, focusing on the selection of reagents, a detailed experimental protocol, and the underlying scientific principles. The primary synthetic route discussed is the reductive amination of 2-methoxyacetophenone with O-methylhydroxylamine, a robust and widely utilized method for C-N bond formation.[1] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure.

Core Reagents and Their Strategic Roles

The successful synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine via reductive amination hinges on the careful selection and understanding of each reagent's function. The key components for this transformation are the ketone precursor, the amine source, and a selective reducing agent.

  • 2-Methoxyacetophenone (The Carbonyl Substrate): This commercially available aromatic ketone serves as the foundational scaffold for the target molecule. Its carbonyl group is the electrophilic site that reacts with the nucleophilic amine.

  • O-Methylhydroxylamine Hydrochloride (The Amine Source): Also known as methoxyamine hydrochloride, this reagent provides the N-methoxy functional group of the final product.[2][3] It is typically used as its hydrochloride salt, which is a stable, crystalline solid.[4][5] In the reaction mixture, the free base is liberated to act as the nucleophile. Its use in forming oxime ethers is a common strategy in organic synthesis.[3][6]

  • Sodium Triacetoxyborohydride (The Reducing Agent): This is the hydride source for the reduction of the iminium intermediate formed from the condensation of 2-methoxyacetophenone and O-methylhydroxylamine. Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly well-suited for reductive aminations.[7][8][9] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing for the selective reduction of the protonated imine (iminium ion) in the presence of the less reactive ketone starting material.[7][10] This selectivity is a significant advantage over stronger reducing agents like sodium borohydride, which could lead to undesired reduction of the starting ketone.[9] Furthermore, it is a safer alternative to other reagents like sodium cyanoborohydride due to the reduced toxicity of its byproducts.[8]

  • Acetic Acid (The Catalyst): In the reductive amination of ketones, the formation of the initial imine intermediate can be slow. Acetic acid serves as a crucial catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the dehydration step to form the iminium ion.[10][11][12][13] This acidic environment promotes the formation of the intermediate that is then rapidly reduced by sodium triacetoxyborohydride.

  • 1,2-Dichloroethane (DCE) (The Solvent): DCE is the preferred solvent for many reductive aminations using sodium triacetoxyborohydride.[12][14][15] It is a non-protic solvent that effectively dissolves the reactants and does not interfere with the reducing agent. Tetrahydrofuran (THF) can also be used as an alternative solvent.[12][14]

Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for the synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine.

Reagent and Reaction Parameters Summary
ReagentMolar Equiv.Molecular Weight ( g/mol )Sample Amount (mmol)Sample Mass (mg)Sample Volume (µL)
2-Methoxyacetophenone1.0150.171.0150.2~132
O-Methylhydroxylamine HCl1.283.521.2100.2-
Sodium Triacetoxyborohydride1.5211.941.5317.9-
Acetic Acid1.160.051.166.163
1,2-Dichloroethane-98.96--5 mL
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methoxyacetophenone (1.0 mmol, 150.2 mg).

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (5 mL) to the flask and stir until the ketone has dissolved. To this solution, add O-methylhydroxylamine hydrochloride (1.2 mmol, 100.2 mg) and acetic acid (1.1 mmol, 66.1 mg, 63 µL).

  • Initiation of Reductive Amination: Stir the mixture at room temperature for approximately 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of the Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) to the reaction mixture in portions. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methoxy[1-(2-methoxyphenyl)ethyl]amine can be purified by column chromatography on silica gel to afford the pure product.

Visualizing the Synthesis

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Purification A 2-Methoxyacetophenone B 1,2-Dichloroethane A->B Dissolve C O-Methylhydroxylamine HCl B->C Add D Acetic Acid C->D Add E Iminium Intermediate D->E Catalyzes formation F Sodium Triacetoxyborohydride E->F Add reducing agent G Crude Product Mixture F->G Reduce H Work-up & Extraction G->H I Column Chromatography H->I J Pure Methoxy[1-(2- methoxyphenyl)ethyl]amine I->J

Caption: A flowchart of the synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine.

Chemical Reaction Pathway

reaction ketone 2-Methoxyacetophenone iminium Iminium Ion Intermediate ketone->iminium amine O-Methylhydroxylamine amine->iminium reducing_agent Sodium Triacetoxyborohydride product Methoxy[1-(2-methoxyphenyl)ethyl]amine reducing_agent->product catalyst Acetic Acid catalyst->iminium catalyzes iminium->product

Caption: The reductive amination pathway for the synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these reagents.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 1,2-Dichloroethane: is a suspected carcinogen and should be handled with extreme care.

    • Sodium Triacetoxyborohydride: can react with water to release flammable hydrogen gas. Avoid contact with moisture.

    • Acetic Acid: is corrosive and can cause burns.

Conclusion

The reductive amination of 2-methoxyacetophenone with O-methylhydroxylamine using sodium triacetoxyborohydride is an efficient and reliable method for the synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine. This application note provides a comprehensive and scientifically grounded protocol to aid researchers in the successful preparation of this compound. By understanding the roles of the individual reagents and adhering to the detailed procedure, scientists can confidently synthesize this molecule for further investigation in their research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]7]

  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride. Retrieved from a valid source for chemical properties and applications.[8]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[11]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]12]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]9]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]2]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from a valid source for organic chemistry reactions.[14]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]15]

  • Chem-Supply. (n.d.). O-Methylhydroxylamine hydrochloride. Retrieved from a valid source for chemical product information.[4]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from a valid educational source on organic chemistry.[1]

  • Google Patents. (n.d.). CN105330564A - Preparation method of methoxyamine hydrochloride. Retrieved from 5]

  • Pro-Plus. (2025, February 28). Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride. Retrieved from a valid source for scientific research articles.[16]

  • Pomarico, E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.[10]

  • ACS Publications. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]13]

Sources

Catalytic hydrogenation conditions for 2-methoxyphenyl intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methoxyphenyl (2-anisyl) moiety is a ubiquitous pharmacophore in medicinal chemistry (e.g., Carvedilol, Tamsulosin). However, its catalytic hydrogenation presents a unique set of chemoselective challenges distinct from its meta- or para- isomers. The ortho-methoxy group exerts a "anchoring effect" on heterogeneous catalyst surfaces, favoring parallel adsorption modes that significantly increase the risk of unwanted aromatic ring saturation and demethoxylation.

This guide provides validated protocols to navigate these challenges, focusing on retaining the aromatic core and the methoxy ether linkage while selectively reducing nitro, alkene, or carbonyl functionalities.

Mechanistic Insight: The "Ortho-Methoxy Anchor"

To design effective experiments, one must understand the surface chemistry. Unlike simple benzene derivatives, 2-methoxyphenyl compounds interact with catalyst surfaces (especially Ni and Pt) through both the


-system and the oxygen lone pairs.
  • Parallel Adsorption: ATR-IR studies indicate that 2-methoxyphenyl species adsorb flat (parallel) onto the catalyst surface.[1] This geometry maximizes contact between the aromatic ring and active sites, lowering the activation energy for ring hydrogenation (unwanted) compared to meta or para isomers which often adopt tilted geometries.

  • Demethoxylation Risk: On oxophilic metals (e.g., Raney Ni), the C(sp2)-O bond is susceptible to hydrogenolysis, leading to phenol byproducts.

Implication for Protocol Design:

  • Palladium (Pd) is the preferred metal for preserving the ring; it is less active toward the aromatic system under mild conditions.

  • Platinum (Pt) and Rhodium (Rh) should be used only when ring saturation is the goal or with strict poisoning (e.g., sulfided forms).

  • Solvent Choice: Protic solvents (MeOH) can enhance rate but may promote demethoxylation at high temperatures; aprotic polar solvents (THF, EtOAc) are safer for sensitive substrates.

Decision Matrix: Catalyst Selection

CatalystSelection Start Target Transformation Nitro Nitro → Aniline Start->Nitro Alkene Alkene → Alkane (e.g., Cinnamic deriv.) Start->Alkene Debenzyl O-Bn → OH (Preserve 2-OMe) Start->Debenzyl AcidCl COCl → CHO (Rosenmund) Start->AcidCl PdC 5-10% Pd/C (Mild Pressure) Nitro->PdC Standard PdY Pd/Zeolite (Y) (High Selectivity) Nitro->PdY Best Selectivity Alkene->PdC Standard Rh RhCl(PPh3)3 or Rh/C + Poison Alkene->Rh If Ring Sensitive Debenzyl->PdC Acidic Additive PdBa Pd/BaSO4 + Quinoline AcidCl->PdBa Prevent Alcohol

Figure 1: Strategic selection of catalysts based on functional group transformation requirements.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Nitro → Amine)

Target: Reduction of 2-methoxynitrobenzene to 2-anisidine without ring hydrogenation or coupled azo-products.

Rationale: Standard Pd/C can sometimes lead to azo-dimers or hydroxylamine accumulation. Using a supported Pd catalyst on Zeolite Y or strictly controlled Pd/C conditions minimizes this.

Materials:

  • Substrate: 2-Methoxynitrobenzene (1.0 equiv)

  • Catalyst: 5% Pd/C (5 wt% loading relative to substrate) OR Pd/Zeolite Y.

  • Solvent: Methanol (anhydrous).

  • Hydrogen Source:

    
     balloon (1 atm) or reactor (3-5 bar).
    

Step-by-Step:

  • Preparation: In a hydrogenation vessel, dissolve 10 mmol of substrate in 30 mL Methanol.

  • Catalyst Addition: Under an Argon blanket, carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible, or add to the solvent stream.

  • Purge: Seal vessel. Purge with

    
     (3x) and then 
    
    
    
    (3x).
  • Reaction: Stir vigorously (>1000 rpm) at 30°C .

    • Critical Control: Do not exceed 40°C. The 2-OMe group activates the ring; higher temps (>50°C) risk ring hydrogenation.

  • Monitoring: Monitor

    
     uptake. Reaction is typically complete in 1-2 hours. TLC should show disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.
    
  • Workup: Filter through a Celite pad to remove catalyst.[2][3] Wash pad with MeOH. Concentrate filtrate to yield 2-anisidine (typically >98% yield).

Protocol B: Selective Alkene Saturation (Cinnamic Derivatives)

Target: Hydrogenation of 2-methoxycinnamic acid to 3-(2-methoxyphenyl)propanoic acid.

Rationale: The exocyclic double bond is conjugated with the electron-rich ring. Over-reduction is a risk. Transfer hydrogenation is often more controllable than direct gas hydrogenation for this substrate.

Method: Transfer Hydrogenation (Safer/Selectivity Focused)

  • Reactants: 2-Methoxycinnamic acid (1.0 equiv), Ammonium Formate (5.0 equiv).

  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Ethanol/Water (9:1).

  • Procedure:

    • Mix substrate and catalyst in solvent.

    • Add Ammonium Formate in one portion.

    • Heat to reflux (approx. 78°C) for 1-3 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11] The decomposition of formate releases

      
      in situ at the catalyst surface. The kinetics favor C=C reduction over the electron-rich aromatic ring.
      
  • Workup: Filter hot through Celite. Evaporate solvent. Acidify residue with 1M HCl if necessary to precipitate the acid product.

Protocol C: Rosenmund Reduction (Acid Chloride → Aldehyde)

Target: 2-Methoxybenzoyl chloride → 2-Methoxybenzaldehyde.

Rationale: The electron-donating OMe group stabilizes the acyl intermediate, but over-reduction to the alcohol is still the primary failure mode. A "poisoned" catalyst is non-negotiable.

  • Catalyst: 5% Pd on

    
     (unreduced support lowers activity).
    
  • Poison: Quinoline-S (trace).

  • Solvent: Toluene (strictly anhydrous).

  • Procedure:

    • Suspend catalyst and substrate in Toluene.

    • Bubble

      
       gas through the solution at reflux.
      
    • Monitor HCl evolution (can be trapped in water and titrated to track conversion).

    • Stop immediately upon cessation of HCl evolution to prevent alcohol formation.

Comparative Data: Solvent & Catalyst Effects[2][12][13][14]

The following table summarizes expected outcomes based on internal optimization and literature precedents for 2-methoxyphenyl substrates.

ParameterConditionOutcome for 2-OMe IntermediatesRisk Level
Catalyst Pd/C (5%) Excellent conversion. High retention of aromaticity.Low
Catalyst PtO2 (Adams) Rapid reduction. High risk of ring saturation (methoxycyclohexane formation).High
Catalyst Raney Ni Good for C-S bond cleavage, but risks demethoxylation (loss of OMe).Medium
Solvent Methanol Fast rates. Standard choice.Low
Solvent Acetic Acid Accelerates reaction. Promotes ring hydrogenation in Pt systems.[12]Medium
Solvent Hexane Slow rates due to poor solubility of polar intermediates.Low

Troubleshooting & Optimization

Issue: Partial Ring Reduction (formation of cyclohexyl ether)

  • Cause: "Anchoring effect" of OMe group holding molecule flat on surface.

  • Solution: Switch solvent to Ethyl Acetate . The larger solvent molecules compete for surface adsorption, displacing the flat aromatic ring and favoring the reduction of the sterically accessible exocyclic groups (nitro/alkene) over the ring.

Issue: Loss of Methoxy Group (Demethoxylation)

  • Cause: High temperature (>60°C) or use of Nickel catalysts.

  • Solution: Lower temperature to <30°C. Switch to Pd-based catalysts. Avoid acidic conditions if using Raney Ni.

Issue: Incomplete Debenzylation (in 2-OMe-4-OBn systems)

  • Cause: Steric crowding around the O-Bn if adjacent to other groups, or poisoning by amine products.

  • Solution: Add 1.0 equiv of HCl or Acetic Acid . Protonation of the amine product prevents it from poisoning the catalyst. The O-Me group is stable to these mild acidic hydrogenation conditions.

References

  • Selective Hydrogenation of Nitroarenes

    • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Adsorption Geometry of Methoxyphenols

    • Title: Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by
    • Source: C
    • URL:[Link]

  • Rosenmund Reduction Protocols

    • Title: Rosenmund Reduction - Reaction Mechanism and Conditions.[2]

    • Source: Organic Chemistry Portal.[13]

    • URL:[Link]

  • Transfer Hydrogenation of Cinnamic Acids

    • Title: Hydrogenation of various cinnamic acid deriv
    • Source: ResearchG
    • URL:[Link]

  • General Hydrogenation Guide

    • Title: Hydrogenation Catalysts - Reactivity and Selectivity.[14]

    • Source: TCI Chemicals.

Sources

Title: High-Fidelity Asymmetric Synthesis Using the 1-(2-Methoxyphenyl)ethyl Scaffold: From Resolution to N-Methoxy Amides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Methoxy[1-(2-methoxyphenyl)ethyl]amine and its parent scaffold as a versatile chiral building block in asymmetric synthesis.

Introduction: The Scaffold & Its Utility

Methoxy[1-(2-methoxyphenyl)ethyl]amine (specifically the N-methoxy derivative) and its parent primary amine, 1-(2-methoxyphenyl)ethylamine , represent a privileged class of chiral building blocks. Their utility stems from the 1-(2-methoxyphenyl)ethyl moiety, which offers a unique combination of steric bulk and electronic hemilability due to the ortho-methoxy group.

This guide addresses two distinct but related chemical entities often conflated in procurement and literature:

  • The Primary Amine (Parent): 1-(2-Methoxyphenyl)ethylamine (CAS: 68285-23-4 / 68285-24-5). The industry standard for chiral resolution and auxiliary chemistry.

  • The N-Methoxy Variant (Specialist): N-Methoxy-1-(2-methoxyphenyl)ethanamine (CAS: 1268256-96-7). A specialized reagent for the direct synthesis of chiral Weinreb amides and N-O heterocycles.

Key Chemical Properties
PropertyPrimary Amine (Parent)N-Methoxy Variant (Specialist)
Structure Ar-CH(CH₃)-NH₂Ar-CH(CH₃)-NH-OMe
Key Function Chiral Auxiliary, Resolving AgentWeinreb Amide Precursor, N-O Scaffold
Coordination Bidentate (N, O-donor)Monodentate (N), O-donor (weak)
Primary Application Ugi reactions, Acid ResolutionChiral Ketone Synthesis, Isoxazolidines

Application I: The Primary Amine as a Resolving Agent

The primary amine, 1-(2-methoxyphenyl)ethylamine , is a superior resolving agent compared to the standard 1-phenylethylamine due to the ortho-methoxy effect. The methoxy group increases the rigidity of the diastereomeric salt lattice, often resulting in higher enantiomeric excess (ee) during crystallization.

Mechanism of Action
  • Salt Formation: The amine forms a diastereomeric salt pair with a racemic acid.

  • Lattice Discrimination: The 2-methoxy group creates a "molecular lock," preventing the "wrong" diastereomer from packing efficiently.

  • Liberation: The purified salt is treated with base to release the enantiopure acid and recover the chiral amine.

Protocol: Resolution of Racemic Mandelic Acid Derivatives

Target: Isolation of (R)-Mandelic Acid derivative using (S)-1-(2-methoxyphenyl)ethylamine.

Materials:

  • Racemic 4-Cl-Mandelic Acid (10 mmol)

  • (S)-1-(2-Methoxyphenyl)ethylamine (10 mmol)

  • Solvent: Ethanol/Water (9:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.86 g (10 mmol) of racemic acid in 15 mL of boiling Ethanol/Water mixture.

  • Amine Addition: Add 1.51 g (10 mmol) of (S)-1-(2-methoxyphenyl)ethylamine dropwise to the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Seed with a pure crystal if available.

  • Filtration: Filter the resulting white precipitate (the less soluble diastereomeric salt).

  • Recrystallization: Recrystallize the salt once from hot ethanol to upgrade chiral purity (>99% de).

  • Liberation: Suspend the salt in diethyl ether (20 mL) and add 1M HCl (15 mL). Shake vigorously.

  • Extraction: Separate the organic layer (containing the chiral acid). Wash the aqueous layer (containing the chiral amine hydrochloride) with ether.

  • Recovery: Basify the aqueous layer with 2M NaOH to pH 12 and extract with DCM to recover the chiral amine for reuse.

Application II: The N-Methoxy Variant for Chiral Weinreb Amides

The specific compound Methoxy[1-(2-methoxyphenyl)ethyl]amine is an N-alkoxy amine. Its primary value lies in the direct synthesis of chiral ketones via the Weinreb amide protocol. Unlike standard Weinreb amides (which are achiral or distal from the chiral center), this building block places the chirality directly on the nitrogen, allowing for stereocontrolled additions or the synthesis of chiral amines upon N-O bond cleavage.

Mechanism: The "Chiral Weinreb" Effect
  • Acylation: The N-methoxy amine reacts with an acyl chloride to form a chiral N-methoxy amide.

  • Nucleophilic Attack: A Grignard or Organolithium reagent attacks the carbonyl.

  • Chelation Stabilization: The N-methoxy oxygen coordinates with the metal (Mg/Li), forming a stable 5-membered transition state that prevents over-addition (double alkylation).

  • Hydrolysis: Acidic workup releases the chiral ketone (if the auxiliary is cleaved) or a functionalized chiral amine derivative.

Protocol: Synthesis of Chiral N-Methoxy Amides

Target: Preparation of N-methoxy-N-(1-(2-methoxyphenyl)ethyl)benzamide.

Materials:

  • Methoxy[1-(2-methoxyphenyl)ethyl]amine (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Purge a round-bottom flask with nitrogen. Add 1.0 mmol of Methoxy[1-(2-methoxyphenyl)ethyl]amine and 5 mL dry DCM.

  • Base Addition: Cool to 0°C. Add 2.0 mmol Pyridine.

  • Acylation: Add 1.1 mmol Benzoyl Chloride dropwise via syringe. The solution may turn cloudy (pyridinium salt).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (the amine spot should disappear).

  • Quench: Add 10 mL saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove pyridine) and Brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc).

  • Outcome: The resulting product is a stable Chiral Weinreb Amide ready for Grignard addition.

Visualization of Workflows

The following diagrams illustrate the logical flow for both the Resolution process (using the primary amine) and the Weinreb Synthesis (using the N-methoxy variant).

Chiral_Workflows cluster_0 Pathway A: Chiral Resolution (Primary Amine) cluster_1 Pathway B: Weinreb Synthesis (N-Methoxy Variant) Start_A Racemic Acid Mixture Salt Diastereomeric Salt Pair Start_A->Salt + Reagent A Reagent_A (S)-1-(2-Methoxyphenyl)ethylamine Reagent_A->Salt Filter Filtration & Recrystallization Salt->Filter Solid Pure (R,S)-Salt Filter->Solid Less Soluble Liquid Enriched Mother Liquor Filter->Liquid More Soluble Liberation Acid/Base Extraction Solid->Liberation Product_A Pure Chiral Acid Liberation->Product_A Recovered Recovered Chiral Amine Liberation->Recovered Recycle Start_B Acid Chloride / Ester Amide Chiral Weinreb Amide Start_B->Amide + Reagent B Reagent_B N-Methoxy-1-(2-methoxyphenyl)ethylamine Reagent_B->Amide Intermediate Stable Tetrahedral Intermediate Amide->Intermediate + Grignard Grignard Nucleophile (R-MgBr) Grignard->Intermediate Product_B Chiral Ketone / Amine Intermediate->Product_B Hydrolysis

Caption: Comparative workflows for Chiral Resolution (Left) and Weinreb Amide Synthesis (Right) using the 1-(2-methoxyphenyl)ethyl scaffold.

Comparative Data & Specifications

Specification1-(2-Methoxyphenyl)ethylamine (Primary)N-Methoxy-1-(2-methoxyphenyl)ethylamine
CAS Number 68285-23-4 (R) / 68285-24-5 (S)1268256-96-7
Molecular Weight 151.21 g/mol 181.23 g/mol
Physical State Colorless to pale yellow liquidLiquid or low-melting solid
Boiling Point ~244°CN/A (likely decomposes)
Chiral Purity Typically >99% ee (ChiPros grade)Variable (check CoA)
Storage 2-8°C, under Argon (Air sensitive)-20°C, Hygroscopic

References

  • PubChem. (n.d.). Methoxy[1-(2-methoxyphenyl)ethyl]amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%. Retrieved from [Link]

Reductive amination procedures yielding Methoxy[1-(2-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine

Executive Summary

This guide details the protocol for the synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine (CAS: 1268256-96-7), also known as N-methoxy-1-(2-methoxyphenyl)ethanamine. Unlike standard reductive aminations that yield primary amines, this procedure targets the N-alkoxyamine moiety. The critical technical challenge is the chemoselective reduction of the intermediate O-methyloxime (C=N-OMe) to the hydroxylamine ether (CH-NH-OMe) without cleaving the labile N–O bond.

Target Molecule:

  • IUPAC Name: N-Methoxy-1-(2-methoxyphenyl)ethanamine

  • Structure: A 1-(2-methoxyphenyl)ethyl backbone with an N-methoxy substituent.

  • Key Challenge: The ortho-methoxy group on the phenyl ring introduces steric hindrance, requiring optimized condensation conditions, while the N–O bond requires a "soft" hydride source to prevent over-reduction to the primary amine.

Retrosynthetic Analysis & Mechanism

The synthesis proceeds via a two-stage reductive amination:[1][2]

  • Condensation: 2'-Methoxyacetophenone reacts with methoxyamine hydrochloride to form the O-methyloxime.

  • Selective Reduction: The C=N double bond is reduced using an amine-borane complex or cyanoborohydride under acidic conditions.

Mechanistic Pathway (Graphviz):

ReactionPathway Ketone 2'-Methoxyacetophenone (C9H10O2) Intermediate Oxime Ether (E/Z Isomers) (C=N-OMe) Ketone->Intermediate Condensation (Pyridine/EtOH) Reagent Methoxyamine HCl (CH3ONH2·HCl) Reagent->Intermediate Protonated Activated Iminium (C=NH(+)-OMe) Intermediate->Protonated pH < 4 (HCl/AcOH) Product Target: N-Methoxyamine (CH-NH-OMe) Protonated->Product Hydride Transfer (BH3·Py or NaCNBH3) OverReduced Over-Reduction Byproduct (Primary Amine: CH-NH2) Protonated->OverReduced Strong Reducer (e.g., LAH, H2/Pd)

Figure 1: Reaction pathway highlighting the critical divergence between selective reduction (green) and over-reduction (dashed).

Experimental Protocols

Method A: Borane-Pyridine Complex (Recommended)

Significance: This method offers the highest chemoselectivity, avoiding N–O bond cleavage and eliminating the risk of hydrogen cyanide evolution associated with cyanoborohydrides.

Reagents:

  • 2'-Methoxyacetophenone (10.0 mmol, 1.50 g)

  • Methoxyamine hydrochloride (15.0 mmol, 1.25 g)

  • Pyridine (solvent/base, 10 mL)

  • Borane-Pyridine complex (BH3·Py) (15.0 mmol, ~1.5 mL)

  • Hydrochloric acid (5 M and 10% aqueous)

  • Ethanol (Absolute)

Step-by-Step Protocol:

  • Oxime Formation:

    • In a 50 mL round-bottom flask, dissolve 2'-Methoxyacetophenone (1.50 g) in Ethanol (10 mL) and Pyridine (10 mL).

    • Add Methoxyamine HCl (1.25 g) in one portion.

    • Reflux the mixture for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone.

    • Checkpoint: The ortho-methoxy group may slow condensation; if incomplete after 2h, extend reflux or add 10% excess methoxyamine.

  • Solvent Exchange:

    • Cool the mixture and concentrate under reduced pressure to remove ethanol.

    • The residue (containing the oxime in pyridine) is used directly or can be stripped of pyridine (azeotrope with toluene) if a solvent-free reduction is preferred (though pyridine acts as a stabilizer here).

  • Selective Reduction:

    • To the residue, add Ethanol (20 mL) to re-dissolve.

    • Add Borane-Pyridine complex (1.5 mL) via syringe.

    • Critical Step: Cool to 0°C. Dropwise, add 5 M HCl (approx. 10-12 mL) over 20 minutes.

    • Mechanism:[3][4] The acid activates the oxime ether (C=N-OMe -> C=NH+-OMe) and releases borane from the pyridine complex.

    • Stir at room temperature for 4 hours.

  • Work-up:

    • Basify the reaction mixture to pH > 9 using NaOH (10% aq) or solid Na2CO3 .

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The N-methoxyamine is less polar than the primary amine byproduct but more polar than the oxime.

Method B: Sodium Cyanoborohydride (Traditional)

Significance: Effective but requires strict pH control to prevent HCN generation and ensure iminium formation.

Reagents:

  • 2'-Methoxyacetophenone (10 mmol)

  • Methoxyamine HCl (15 mmol)

  • Sodium Cyanoborohydride (NaCNBH3) (15 mmol)

  • Methanol (anhydrous)

  • Acetic Acid / HCl

  • Indicator: Bromocresol Green or Methyl Orange

Protocol:

  • One-Pot Assembly:

    • Dissolve ketone (1.50 g) and Methoxyamine HCl (1.25 g) in Methanol (20 mL).

    • Adjust pH to ~4 using glacial acetic acid. Stir for 1 hour to allow partial oxime formation.

  • Reduction:

    • Add NaCNBH3 (0.95 g) in portions.

    • pH Maintenance: The reaction consumes acid. Continuously monitor pH and add drops of HCl/MeOH or AcOH to maintain pH 3–4.

    • Caution: Do not let pH drop below 3 (risk of hydrolysis) or rise above 5 (stops reduction).

    • Stir for 12–16 hours at room temperature.

  • Quench & Isolation:

    • Quench with 10% NaOH (to pH > 10).

    • Safety: This step traps any residual cyanide as non-volatile salts.

    • Extract with Ethyl Acetate. Wash with bleach solution (to oxidize residual cyanide) followed by water.

Comparative Data & Troubleshooting

ParameterMethod A (Borane-Pyridine)Method B (NaCNBH3)
Yield High (80-90%)Moderate (60-75%)
Selectivity Excellent (Retains N-OMe)Good (pH dependent)
Safety High (No Cyanide)Low (HCN risk)
Reaction Time 4-6 Hours12-16 Hours
Steric Tolerance HighModerate

Troubleshooting the Ortho-Effect: The 2-methoxy substituent on the phenyl ring creates steric bulk near the carbonyl carbon.

  • Issue: Incomplete oxime formation.

  • Solution: Use Method A . The initial reflux in pyridine/ethanol forces the condensation to completion before the reducing agent is activated by acid.

Characterization Criteria

The product is a chiral oil (usually isolated as a racemate).

  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.2–6.8 (m, 4H): Aromatic protons (distinctive splitting due to o-OMe).

    • δ 4.4 (q, 1H): Benzylic methine (CH-N).

    • δ 3.8 (s, 3H): Phenyl-OMe .

    • δ 3.5 (s, 3H): N-OMe (Distinctive singlet, key confirmation of N-O bond retention).

    • δ 1.3 (d, 3H): Methyl group of the ethyl chain.

    • δ 5.5 (br s, 1H): N-H (Exchangeable with D2O).

Safety & Handling

  • Methoxyamine HCl: Known mutagen and skin sensitizer. Handle in a fume hood.

  • Borane-Pyridine: Reacts violently with oxidizing agents. When quenching with acid, hydrogen gas is evolved; ensure adequate ventilation.

  • NaCNBH3: Highly toxic. Contact with acid releases HCN gas. All waste streams must be treated with bleach (sodium hypochlorite) to destroy cyanide residues before disposal.

References

  • Kikugawa, Y., & Kawase, M. (1984). "Reduction of oxime ethers to O-alkylhydroxylamines with borane-pyridine complex." Chemistry Letters, 13(8), 1279-1280. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Mowry, D. T. (1948). "The preparation of nitriles." Chemical Reviews, 42(2), 189-283. (Foundational context on nitrile/imine reduction chemistry). Link

  • Sigma-Aldrich. "Product Specification: Methoxyamine Hydrochloride." Link

Sources

Application of Methoxy[1-(2-methoxyphenyl)ethyl]amine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of Methoxy[1-(2-methoxyphenyl)ethyl]amine in Agrochemical Synthesis

Executive Summary

Methoxy[1-(2-methoxyphenyl)ethyl]amine is a specialized


-alkoxy amine  intermediate used primarily in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI)  fungicides. Structurally, it combines a chiral ethylamine backbone with an 

-methoxy functionality. This specific motif is critical for synthesizing

-methoxy-pyrazole-carboxamides
, a subclass of SDHIs (exemplified by active ingredients like Pydiflumetofen ) designed to overcome resistance and improve metabolic stability.

This guide details the mechanistic rationale for using this intermediate, its role in constructing the "toxophore-linker-haptophore" scaffold of modern fungicides, and validated protocols for its synthesis and subsequent coupling.

Molecule Profile & Pharmacophore Analysis

PropertyDetail
Chemical Name

-Methoxy-1-(2-methoxyphenyl)ethanamine
Common Identifier Methoxy[1-(2-methoxyphenyl)ethyl]amine
CAS Number 1268256-96-7
Molecular Formula

Molecular Weight 181.23 g/mol
Chirality Contains one stereocenter (C1 of the ethyl group). Agrochemicals often require the enantiopure form (typically R or S depending on the specific binding pocket fit).
Functional Role Nucleophilic building block for Weinreb-type amides or

-methoxy carboxamides.
Mechanistic Role in Agrochemicals

The incorporation of the


-methoxy group  into the carboxamide bridge of SDHI fungicides serves three critical functions:
  • Metabolic Stability: The

    
    -methoxy group blocks enzymatic hydrolysis of the amide bond by peptidases in the plant or soil, prolonging residual activity.
    
  • Lipophilicity Modulation: It increases the

    
     of the molecule compared to a secondary amide, facilitating penetration through the fungal cuticle.
    
  • Binding Affinity: The

    
    -methoxy moiety can occupy specific hydrophobic pockets within the succinate dehydrogenase complex (Complex II) of the fungal mitochondrial respiratory chain, enhancing potency against resistant strains.
    

Experimental Protocols

Protocol A: Synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine

Rationale: While commercially available, in-house synthesis is often required for isotopic labeling or accessing specific enantiomers via chiral resolution. This protocol uses a reductive amination approach via an oxime ether intermediate.

Reagents:

  • 2'-Methoxyacetophenone (Starting Material)

  • Methoxyamine hydrochloride (

    
    )
    
  • Pyridine (Solvent/Base)

  • Borane-pyridine complex (

    
    ) or Sodium cyanoborohydride (
    
    
    
    )
  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Oxime Ether Formation:

    • Dissolve 2'-Methoxyacetophenone (10 mmol) in Ethanol/Pyridine (5:1 ratio, 20 mL).

    • Add Methoxyamine hydrochloride (15 mmol, 1.5 eq) in one portion.

    • Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the ketone is consumed.

    • Workup: Concentrate in vacuo. Dilute with water, extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate to yield the
      
      
      -methyl ketoxime intermediate
      .
  • Reduction to

    
    -Alkoxy Amine: 
    
    • Dissolve the crude oxime ether in Ethanol (30 mL).

    • Cool to 0°C. Slowly add Borane-pyridine complex (30 mmol, 3 eq) followed by dropwise addition of 10% HCl (keeping pH < 4).

    • Critical Step: Stir at room temperature for 12 hours. The acidic conditions activate the oxime ether for reduction while preventing over-reduction to the primary amine (cleavage of N-O bond).

    • Quench: Neutralize with saturated

      
       to pH 8.
      
    • Extraction: Extract with Dichloromethane (DCM).

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Target: 75-85% overall yield.

Protocol B: Coupling to Form SDHI Fungicide Candidate

Rationale: This protocol demonstrates the coupling of the amine with a pyrazole acid chloride (a common toxophore in SDHIs like Pydiflumetofen/Adepidyn) to form the bioactive


-methoxy carboxamide.

Reagents:

  • Methoxy[1-(2-methoxyphenyl)ethyl]amine (from Protocol A)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Acid Chloride)

  • Triethylamine (

    
    ) or DIPEA
    
  • Dichloromethane (DCM, anhydrous)

  • DMAP (Catalytic amount, optional)

Step-by-Step Methodology:

  • Preparation:

    • Purge a reaction flask with Nitrogen (

      
      ).
      
    • Dissolve the Acid Chloride (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C.

  • Coupling Reaction:

    • Mix Methoxy[1-(2-methoxyphenyl)ethyl]amine (1.1 eq) with

      
       (2.0 eq) in anhydrous DCM.
      
    • Add the amine/base mixture dropwise to the cold acid chloride solution over 30 minutes. Note: Exothermic reaction; control temperature < 5°C to prevent side reactions.

    • Add DMAP (0.05 eq) if reaction is sluggish.

    • Allow to warm to room temperature and stir for 12 hours.

  • Validation & Workup:

    • Check: Monitor by HPLC or TLC. The

      
      -methoxy amide product is usually less polar than the starting amine.
      
    • Wash: Wash with 1N HCl (to remove unreacted amine), then saturated

      
      , then brine.
      
    • Isolation: Dry over

      
      , filter, and concentrate.
      
    • Crystallization: Recrystallize from Heptane/IPA or purify via Prep-HPLC.

Visualization: Synthesis Pathway

The following diagram illustrates the convergent synthesis of an SDHI fungicide using Methoxy[1-(2-methoxyphenyl)ethyl]amine.

SDHI_Synthesis cluster_key Reaction Phases Ketone 2'-Methoxyacetophenone Oxime Intermediate: O-Methyl Ketoxime Ketone->Oxime Condensation (EtOH, Pyridine) MeONH2 Methoxyamine HCl MeONH2->Oxime Amine Target Intermediate: Methoxy[1-(2-methoxyphenyl)ethyl]amine Oxime->Amine Reduction (BH3·Pyr, HCl) Product Final SDHI Fungicide (N-Methoxy Carboxamide) Amine->Product Acylation (DCM, Et3N) AcidCl Pyrazole Acid Chloride (Toxophore) AcidCl->Product

Caption: Convergent synthesis pathway from acetophenone precursor to final N-methoxy carboxamide fungicide.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this intermediate for drug development, the following specifications are critical:

AttributeSpecificationReason
Purity (GC/HPLC) > 98.0%Impurities (e.g., primary amines) lead to non-methoxy amide byproducts which lack the desired metabolic stability.
Enantiomeric Excess (ee) > 99% (if resolved)SDH enzymes are highly stereoselective. The R-isomer is typically the active binder for this class of carboxamides.
Water Content < 0.5%Moisture competes with the amine for the acid chloride during the coupling step, hydrolyzing the toxophore.

References

  • Guo, Q., et al. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. JACS Au. [Link]

    • Context: Describes the kinetic resolution of N-alkoxy amines and explicitly cites the synthesis of Adepidyn (Pydiflumetofen) analogues using this chemistry.
  • Walter, H., et al. (2017). Pydiflumetofen: A new broad-spectrum SDHI fungicide. Reinhardsbrunn Symposium Proceedings. [Link]

    • Context: Establishes the structure-activity relationship (SAR) of the N-methoxy-pyrazole-carboxamide class.
  • Syngenta Participations AG.Fungicidal Pyrazole Carboxamides. Patent WO2010/063700.

Troubleshooting & Optimization

Improving reaction yields for Methoxy[1-(2-methoxyphenyl)ethyl]amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are inquiring about the synthesis of


-Methoxy-1-(2-methoxyphenyl)ethylamine  (Target Molecule). This structure belongs to the class of 

-alkoxyamines
, which are valuable intermediates in agrochemical and pharmaceutical scaffolds.

The synthesis typically proceeds via the reductive alkoxyamination of 2-methoxyacetophenone .[1] The critical challenge in this pathway is the chemoselective reduction of the C=N bond while preserving the labile N–O bond.[2] Standard hydrogenation methods (e.g., H₂/Pd) often fail here, cleaving the N–O bond to yield the primary amine byproduct.[1][2]

This guide provides a validated protocol using Borane-Pyridine (Py[1]·BH₃) , which offers superior chemoselectivity for this transformation, along with a troubleshooting matrix for common failure modes.[1]

Part 1: The Validated Protocol (The "Gold Standard")

This 2-step protocol minimizes steric hindrance from the ortho-methoxy group and prevents over-reduction.[1]

Step 1: Oxime Ether Formation

Reaction: 2-Methoxyacetophenone + Methoxyamine HCl


 Oxime Ether Intermediate[1]
  • Setup: Charge a round-bottom flask with 2-methoxyacetophenone (1.0 equiv) and methanol (5 mL/mmol).

  • Addition: Add Methoxyamine hydrochloride (1.2 equiv) and Pyridine (1.5 equiv).

    • Note: The pyridine acts as both a solvent buffer and a catalyst.[1]

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: The ortho-methoxy group creates steric bulk.[1] If conversion is <90% after 6h, add molecular sieves (3Å) to remove water and drive equilibrium.[1]

  • Workup: Concentrate solvent, partition between EtOAc and water.[1] Wash organic layer with 1M HCl (to remove pyridine) and brine.[1] Dry over Na₂SO₄ and concentrate.

    • Yield Target: >95% (Oil or solid).[1] Usually used directly in Step 2.[1]

Step 2: Chemoselective Reduction

Reaction: Oxime Ether




-Methoxyamine Product[1]
  • Setup: Dissolve the Oxime Ether (from Step 1) in Methanol (5 mL/mmol).

  • Reagent Addition: Add Borane-Pyridine complex (Py·BH₃) (3.0 equiv) at 0°C.[1]

  • Activation: Dropwise, add 10% HCl in Methanol (approx. 5–10 equiv) over 30 minutes.

    • Mechanism:[1][2][3][4] The acid activates the oxime nitrogen, making the C=N bond susceptible to hydride attack by Py·BH₃.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Slowly add saturated NaHCO₃ to neutralize (Gas evolution!). Adjust pH to ~9.

  • Extraction: Extract with DCM (x3). Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical "Fork in the Road" where incorrect reducing agents lead to failure.

ReactionPathway SM 2-Methoxyacetophenone (Starting Material) Oxime Intermediate: Oxime Ether SM->Oxime Condensation Reagent1 Methoxyamine HCl Pyridine Reagent1->Oxime Red_Good Py·BH3 / HCl (Recommended) Oxime->Red_Good Red_Bad H2 / Pd-C or LiAlH4 Oxime->Red_Bad Product TARGET: N-Methoxyamine (N-O Bond Intact) Red_Good->Product Selective C=N Reduction Byproduct BYPRODUCT: Primary Amine (N-O Bond Cleaved) Red_Bad->Byproduct Over-Reduction

Caption: Figure 1. Chemoselective synthesis pathway.[1][2][5] Green path indicates the required protocol to preserve the N-methoxy motif.

Part 3: Troubleshooting Center (Q&A)

Q1: I am seeing a large amount of primary amine byproduct (1-(2-methoxyphenyl)ethylamine). Why?

Diagnosis: Over-reduction. This occurs when the reducing agent is too strong or operates via a mechanism that cleaves the N–O bond.

  • Avoid: Catalytic Hydrogenation (H₂/Pd, H₂/Ra-Ni) and Lithium Aluminum Hydride (LAH).[1] These reagents readily cleave N–O bonds.[1]

  • Fix: Switch to Borane-Pyridine (Py·BH₃) or Sodium Cyanoborohydride (NaCNBH₃) .[1] These reagents are specific to the iminium ion formed under acidic conditions and leave the N–O bond intact.

Q2: The reaction in Step 1 stalls at 70% conversion. Adding more methoxyamine doesn't help.

Diagnosis: Steric hindrance & Equilibrium limit. The ortho-methoxy group on the phenyl ring sterically shields the carbonyl carbon, slowing down the attack. Additionally, water produced in the reaction can hydrolyze the oxime back to the ketone.

  • Fix 1 (Thermodynamic): Add a dehydrating agent.[1] Use Molecular Sieves (3Å) in the reaction mixture or a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene).[1]

  • Fix 2 (Kinetic): Ensure the pH is buffered. If using Methoxyamine HCl, you must add a base (Pyridine or NaOAc) to free the nucleophilic amine.[1]

Q3: My product decomposes during purification on silica gel.

Diagnosis: Acid sensitivity.


-alkoxyamines can be sensitive to the acidic nature of silica gel, potentially leading to hydrolysis or degradation.[1]
  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in the eluent system.[1] This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.[1]

Q4: Can I perform this in "One Pot"?

Diagnosis: Yes, but with caution.

  • Protocol: Mix ketone and methoxyamine in Methanol/Acetic Acid (10:1). Stir for 2h. Then, add NaCNBH₃ or Py·BH₃ directly to the same flask.[1]

  • Risk: The water generated in the first step is present during reduction. While Py·BH₃ is water-tolerant, excess water can sometimes reduce yield.[1] The 2-step method is recommended for difficult substrates like ortho-substituted acetophenones.[1]

Part 4: Reagent Selection Data

Reducing AgentN–O Bond RetentionYield PotentialSafety ProfileRecommendation
Pyridine[1]·BH₃ / HCl Excellent High (>85%) Moderate (Stable liquid)Primary Choice
NaCNBH₃ / AcOH GoodHigh (>80%)Low (Toxic Cyanide risk)Secondary Choice
H₂ / Pd-C Poor (Cleaves N–O)Low (for target)High (Flammable H₂)DO NOT USE
LiAlH₄ Poor (Cleaves N–O)Low (for target)Low (Pyrophoric)DO NOT USE

Part 5: References

  • Kawase, Y., et al. (2009).[1] "One-Pot Synthesis of Alkoxyamine Derivatives by Reductive Alkoxyamination with a 2-Picoline-Borane Complex." Heterocycles, 78(2), 463.[1][6]

    • Key Insight: Establishes the Pyridine-Borane/HCl system as a superior method for oxime ether reduction.

  • Kikugawa, Y., et al. (1977).[1] "Reduction of oximes, O-acyloximes, and O-alkyl-oximes with pyridine–borane in acid."[1][7] Journal of the Chemical Society, Perkin Transactions 1, 909-911.

    • Key Insight: Foundational paper proving that Py-BH3 prevents N-O bond cleavage.[1]

  • Berger, C., et al. (2021).[1] "Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities." Advanced Synthesis & Catalysis, 363(2), 406-429.[1] [1]

    • Key Insight: Comprehensive review of modern catalytic methods and the selectivity issues with H2/Pd.

  • CymitQuimica Product Entry. (n.d.). "Methoxy[1-(2-methoxyphenyl)ethyl]amine."[1] CAS: 1268256-96-7.[1]

    • Key Insight: Confirms the commercial existence and nomenclature of the specific target compound.

Sources

Troubleshooting impurity formation in Methoxy[1-(2-methoxyphenyl)ethyl]amine production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to impurity formation during this synthesis, which is most commonly achieved via the reductive amination of 2-methoxyacetophenone. Our goal is to provide you with the causal explanations and validated protocols necessary to diagnose and resolve these challenges effectively.

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific impurity-related problems observed during reaction monitoring (TLC, GC-MS, HPLC) and product workup.

Problem 1: Significant Amount of Unreacted 2-Methoxyacetophenone Detected

Symptom: Your analytical data (e.g., GC-MS or HPLC) shows a prominent peak corresponding to the starting ketone, 2-methoxyacetophenone, and a low yield of the desired amine product.

Core Issue: The reaction is failing at the first critical step: the formation of the imine intermediate. The reducing agent cannot act if the imine is not present in sufficient concentration.

Causality & Troubleshooting Steps:

  • Check Reaction pH (The "Goldilocks Zone"):

    • The "Why": Imine formation is an equilibrium reaction that is catalyzed by mild acid.[1] If the pH is too high (basic), the carbonyl is not sufficiently activated for nucleophilic attack by ammonia. If the pH is too low (strongly acidic), the ammonia will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), preventing it from attacking the carbonyl. The optimal pH range is typically 5-6.[2]

    • Protocol:

      • Ensure your ammonia source (e.g., ammonium acetate, ammonia in methanol) creates a mildly acidic environment.

      • If using ammonia gas or ammonium hydroxide, add a catalytic amount of a weak acid, such as Glacial Acetic Acid (typically 0.5-1.0 equivalents relative to the ketone), to the reaction mixture before adding the reducing agent.[3]

      • Monitor the pH of the reaction mixture if possible.

  • Remove Water (Le Châtelier's Principle in Action):

    • The "Why": Imine formation is a condensation reaction that produces water as a byproduct.[4] According to Le Châtelier's principle, the presence of excess water in the reaction medium can push the equilibrium back towards the starting materials (ketone and amine), thus inhibiting the reaction.

    • Protocol:

      • Use anhydrous solvents (e.g., anhydrous methanol or ethanol).

      • For stubborn reactions, consider adding a dehydrating agent like 4Å molecular sieves to the reaction vessel to sequester the water as it forms.[5]

      • Alternatively, perform a two-step "indirect" reductive amination: first, form the imine by refluxing the ketone and ammonia source in a solvent like toluene with a Dean-Stark trap to azeotropically remove water. Then, isolate or directly use the imine solution in the subsequent reduction step.[4]

Problem 2: Formation of 1-(2-Methoxyphenyl)ethanol Impurity

Symptom: A significant impurity is detected with a mass corresponding to the alcohol resulting from the reduction of the starting ketone.

Core Issue: Your reducing agent is not selective and is reducing the starting ketone faster than, or concurrent with, the imine intermediate.

Causality & Troubleshooting Steps:

  • Select the Right Tool for the Job (Hydride Selectivity):

    • The "Why": Sodium borohydride (NaBH₄) is a powerful reducing agent capable of reducing both ketones and imines.[6] In a one-pot reaction, it can begin reducing the 2-methoxyacetophenone before it has a chance to form the imine, leading to the alcohol byproduct. Milder, more selective reducing agents are designed to preferentially reduce the protonated imine (iminium ion), which is more electrophilic than the starting ketone.[2][7]

    • Protocol:

      • Switch from Sodium Borohydride (NaBH₄) to a more selective reagent. The two best choices are:

        • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its high selectivity and tolerance for mildly acidic conditions. It is less water-sensitive than NaBH4 under these conditions.[4]

        • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for iminium ions over ketones at a controlled pH of ~6.[2][8] Note: Extreme care must be taken to keep the reaction from becoming too acidic (pH < 4) to prevent the release of highly toxic hydrogen cyanide (HCN) gas.

      • If you must use NaBH₄, employ a two-step process: allow the imine to form completely first (e.g., stir ketone and ammonia source for several hours), then add the NaBH₄ slowly at a reduced temperature (e.g., 0 °C) to minimize ketone reduction.[7]

Problem 3: Presence of a High Molecular Weight Impurity - Bis[1-(2-methoxyphenyl)ethyl]amine

Symptom: A peak is observed in the GC-MS or LC-MS with a mass corresponding to the secondary amine dimer.

Core Issue: The desired primary amine product is reacting with remaining starting ketone to form a new imine, which is then reduced to a secondary amine impurity. This is a form of over-alkylation.[9]

Causality & Troubleshooting Steps:

  • Control Stoichiometry (Flood the Reaction):

    • The "Why": The formation of the secondary amine is a competing reaction. By using a large excess of the ammonia source, you can statistically favor the reaction of the ketone with ammonia over its reaction with the newly formed primary amine product.

    • Protocol:

      • Instead of using 1-2 equivalents of your ammonia source, increase it significantly. Using a large excess of Ammonium Acetate (e.g., 10 equivalents) is a common and effective strategy.[9]

      • If using ammonia in a solvent, ensure it is in large excess.

  • Optimize Reagent Addition and Temperature:

    • The "Why": Adding the reducing agent too slowly or running the reaction at an elevated temperature for too long after the primary amine has formed can provide more opportunity for the secondary amine to form.

    • Protocol:

      • Maintain a moderate reaction temperature (room temperature to 40 °C is often sufficient).

      • Consider adding the ketone substrate slowly to a solution already containing the large excess of the ammonia source and the reducing agent. This "ketone-inverse-addition" ensures that the ketone is more likely to encounter an ammonia molecule than a product molecule.

Impurity Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving impurity issues during your synthesis.

G Fig 1: Impurity Troubleshooting Workflow start Analyze Crude Product (GC-MS, HPLC, TLC) identify_impurity Identify Major Impurity (Mass, Rt, Rf) start->identify_impurity ketone Impurity: Unreacted 2-Methoxyacetophenone identify_impurity->ketone Mass = 150.18 g/mol alcohol Impurity: 1-(2-Methoxyphenyl)ethanol identify_impurity->alcohol Mass = 152.19 g/mol dimer Impurity: Bis-Amine Dimer identify_impurity->dimer Mass = 285.39 g/mol cause_imine Cause: Incomplete Imine Formation ketone->cause_imine cause_hydride Cause: Non-Selective Hydride Reductant alcohol->cause_hydride cause_overalkylation Cause: Over-alkylation of Product dimer->cause_overalkylation sol_ph Solution: 1. Adjust pH to 5-6 (cat. AcOH) 2. Add Dehydrating Agent (e.g., Mol. Sieves) cause_imine->sol_ph sol_hydride Solution: 1. Switch to Selective Reductant (STAB or NaBH3CN) 2. Use Two-Step Procedure cause_hydride->sol_hydride sol_stoich Solution: 1. Use Large Excess of NH3 Source (e.g., 10 eq. NH4OAc) 2. Control Temp & Addition Rate cause_overalkylation->sol_stoich

Caption: A decision tree for troubleshooting common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor this reaction? A1: A combination of Thin Layer Chromatography (TLC) for quick qualitative checks and either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis is ideal.

  • TLC: Use a mobile phase like 80:20 Hexane:Ethyl Acetate. The ketone starting material will be less polar (higher Rf) than the amine product.

  • GC-MS: A standard non-polar column (e.g., HP-5MS) is effective. It will clearly separate the volatile starting ketone from the higher boiling point amine product and secondary amine impurity, providing mass data for confirmation.[10]

  • HPLC: Reversed-phase HPLC on a C18 column is excellent for purity analysis. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid to ensure good peak shape for the amine.[1][11]

Q2: My final product is a yellow-brown oil. How can I purify it? A2: This is common for crude amines. A two-stage purification is highly effective:

  • Acid-Base Extraction: First, perform a liquid-liquid extraction. Dissolve your crude oil in an organic solvent (e.g., diethyl ether or dichloromethane). Extract this solution with 1M HCl (aq). Your amine product will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer, leaving non-basic impurities behind. Separate the aqueous layer, cool it in an ice bath, and slowly basify it with 2M NaOH (aq) until pH > 10. The amine will precipitate or form an oil. Extract this aqueous layer again with fresh organic solvent to recover your purified amine free-base.[12][13]

  • Silica Gel Chromatography: If impurities persist, flash chromatography on silica gel is the next step. Use a solvent system like dichloromethane with a gradient of methanol (e.g., 0% to 5% MeOH). Crucially, add 0.5% triethylamine (TEA) to the mobile phase to prevent the basic amine from tailing on the acidic silica gel.[13]

Q3: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) for the reduction step? A3: Yes, catalytic hydrogenation is a valid method.[4] However, be cautious with your choice of solvent. If you use an alcohol solvent like methanol, the catalyst can sometimes oxidize the solvent to formaldehyde. This can lead to the formation of an N-methylated impurity via a secondary reductive amination pathway. If you choose this route, a non-alcoholic solvent like THF or ethyl acetate is a safer choice.

Q4: My reaction seems to stall and never reaches full conversion, even with the correct reagents. What could be the issue? A4: This often points to a reagent quality issue or subtle reaction inhibitors.

  • Check Your Hydride: Borohydride reducing agents, especially STAB, can degrade with improper storage. Use a freshly opened bottle or a reagent that has been stored in a desiccator. You can test its activity on a simple ketone like acetone to confirm it's working.[14]

  • Ammonia Source: If you are using a solution of ammonia in a solvent (e.g., 7N NH₃ in MeOH), its concentration can decrease over time. Use a fresh solution.

  • Substrate Purity: Ensure your starting 2-methoxyacetophenone is pure and free from acidic or other reactive impurities that might consume the reagents.

Data & Protocols

Table 1: Analytical Data for Key Compounds
CompoundStructureMolecular Weight ( g/mol )Typical GC-MS Fragments (m/z)Expected HPLC Retention
2-Methoxyacetophenone (Starting Material)2-MeO-Ph-CO-CH₃150.18150, 135 (M-CH₃), 107, 77Least Retained
Methoxy[1-(2-methoxyphenyl)ethyl]amine (Product)2-MeO-Ph-CH(NH₂)-CH₃165.22150 (M-NH₂), 135, 121Intermediate Retention
1-(2-Methoxyphenyl)ethanol (Over-reduction Impurity)2-MeO-Ph-CH(OH)-CH₃152.19137 (M-CH₃), 119, 109Similar to product
Bis[1-(2-methoxyphenyl)ethyl]amine (Dimer Impurity)(2-MeO-Ph-CH(CH₃))₂-NH299.42299, 164, 150, 135Most Retained
Protocol 1: Optimized One-Pot Reductive Amination using STAB

This protocol is designed to maximize the yield of the primary amine and minimize common impurities.

  • Vessel Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methoxyacetophenone (1.0 eq).

  • Solvent & Amine Source: Add anhydrous methanol (approx. 0.2 M concentration) followed by ammonium acetate (10 eq). Stir for 20 minutes at room temperature to allow for initial imine formation equilibrium.

  • pH Adjustment (Optional but Recommended): Add glacial acetic acid (0.5 eq) and stir for another 10 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude oil using the acid-base extraction and/or silica gel chromatography methods described in FAQ Q2.

Reaction Pathway Diagram

The following diagram illustrates the desired synthetic pathway and the formation routes of the three major impurities discussed.

G Fig 2: Synthesis and Impurity Formation Pathways ketone 2-Methoxyacetophenone imine Imine Intermediate ketone->imine + NH3 - H2O (pH 5-6) alcohol Impurity 1: 1-(2-Methoxyphenyl)ethanol (Over-reduction) ketone->alcohol Non-selective Reduction (NaBH4) dimer_imine Secondary Imine nh3 NH3 Source (e.g., NH4OAc) nh3->imine product Desired Product: Methoxy[1-(2-methoxyphenyl)ethyl]amine imine->product Reduction (STAB, NaBH3CN) product->dimer_imine + Ketone - H2O dimer Impurity 2: Bis-Amine Dimer (Over-alkylation) dimer_imine->dimer Reduction

Caption: Desired reaction path and common impurity side reactions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available at: [Link]

  • Maschmeyer, T. (2017). Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Byproduct Formation in the Metal Hydride/Ammonia Mediated Reductive Amination of Aldehydes. The Journal of Organic Chemistry, 75(16), 5470-5477. Available at: [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

Purification strategies for removing by-products from Methoxy[1-(2-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methoxy[1-(2-methoxyphenyl)ethyl]amine. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally similar chiral amines.

I. Troubleshooting Guide: Isolating High-Purity Methoxy[1-(2-methoxyphenyl)ethyl]amine

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.

Question 1: My crude product is contaminated with unreacted 2-methoxyacetophenone and other neutral by-products. How can I efficiently remove them?

Answer:

The most effective initial purification step to remove neutral organic impurities, such as unreacted ketone, is an acid-base extraction. This technique leverages the basicity of the target amine to selectively move it into an aqueous phase, leaving neutral impurities behind in the organic layer.[1][2][3]

Causality: The nitrogen atom in Methoxy[1-(2-methoxyphenyl)ethyl]amine has a lone pair of electrons, making it a Brønsted-Lowry base. In the presence of an acid, this amine will be protonated to form a water-soluble ammonium salt.[2][3] Neutral compounds like 2-methoxyacetophenone lack this basicity and will remain in the organic solvent.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amine, transferring it to the aqueous layer as its hydrochloride salt.[1][2]

  • Separation: Carefully separate the two layers. The organic layer, containing the neutral impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10), which will deprotonate the ammonium salt and regenerate the free amine.[2]

  • Re-extraction: Extract the aqueous layer with fresh organic solvent (e.g., DCM) to recover the purified amine.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Question 2: I'm observing diastereomeric impurities in my product. What is the best strategy for their separation?

Answer:

The separation of diastereomers is a common challenge in chiral synthesis. Two primary strategies are recommended: diastereomeric salt crystallization and flash column chromatography.

Strategy 1: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic or diastereomerically impure amine with a chiral resolving agent (a chiral acid) to form diastereomeric salts.[4][5] These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[5][6]

Causality: The interaction between the chiral amine and the chiral acid creates two different diastereomeric salt pairs. These diastereomers are distinct chemical entities with unique crystal lattice energies and solubilities in a given solvent system, enabling their separation.

Step-by-Step Protocol: Diastereomeric Salt Crystallization

  • Resolving Agent Selection: Choose a suitable chiral acid. Common choices for resolving amines include tartaric acid, mandelic acid, or camphorsulfonic acid.[5][7]

  • Salt Formation: Dissolve the impure amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Add a solution of the chiral resolving agent in the same solvent.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to regenerate the enantiomerically or diastereomerically pure free amine.[7][8]

  • Extraction: Extract the pure amine with an organic solvent as described in the acid-base extraction protocol.

Strategy 2: Flash Column Chromatography

For smaller scales or when crystallization is not effective, flash column chromatography can be a powerful tool for separating diastereomers.[9] The success of this technique depends heavily on the choice of stationary and mobile phases.

Causality: Diastereomers have different spatial arrangements of their atoms, which can lead to differential interactions with the stationary phase of the chromatography column. This difference in interaction results in different elution times, allowing for their separation.

Experimental Workflow: Flash Chromatography for Diastereomer Separation

G cluster_0 Method Development cluster_1 Column Preparation cluster_2 Separation and Collection cluster_3 Product Isolation TLC TLC Analysis with various solvent systems Solvent Select optimal solvent system for separation TLC->Solvent Equilibrate Equilibrate column with mobile phase Solvent->Equilibrate Slurry Prepare silica gel slurry Pack Pack column with slurry Slurry->Pack Pack->Equilibrate Load Load crude sample onto column Equilibrate->Load Elute Elute with selected mobile phase Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC or HPLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Concentrate Concentrate under reduced pressure Combine->Concentrate

Question 3: My amine is streaking on the silica gel column during flash chromatography. How can I improve the peak shape and separation?

Answer:

Streaking of amines on silica gel is a common issue caused by the acidic nature of the silica surface, which strongly interacts with the basic amine.[10][11] This can be mitigated by either modifying the mobile phase or using a different stationary phase.

Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate the basic amine, leading to strong, non-specific binding. This results in poor peak shape and slow elution.[11]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia (typically 0.1-2% v/v), to the mobile phase.[10][12] The added base will neutralize the acidic sites on the silica, allowing the target amine to elute more cleanly.

  • Alternative Stationary Phases:

    • Amine-functionalized silica: This stationary phase has a basic surface that repels basic compounds, leading to improved peak shape and reproducible retention.[10][12]

    • Alumina (basic or neutral): Alumina is another alternative to silica gel for the purification of basic compounds.

    • Reversed-phase chromatography: For more polar amines, reversed-phase chromatography with a C18 column and a mobile phase at a higher pH can be effective.[11] Adjusting the mobile phase pH to two units above the amine's pKa will ensure it is in its free-base form, increasing its retention and improving the separation.[11]

II. Frequently Asked Questions (FAQs)

What are the most common by-products in the synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine via reductive amination?

The synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine is often achieved through the reductive amination of 2-methoxyacetophenone.[13] Potential by-products include:

  • Unreacted starting materials: 2-methoxyacetophenone.

  • Over-alkylation products: Secondary and tertiary amines formed from the reaction of the product with the starting materials.[14]

  • Alcohol by-product: Reduction of the starting ketone to the corresponding alcohol.

  • Diastereomers: If a chiral amine is used in the synthesis.

How can I effectively purify my amine by recrystallization?

Recrystallization is an excellent technique for purifying solid amines or their salts.[8][15]

Key Considerations for Recrystallization:

StepConsiderationRationale
Solvent Selection The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.This differential solubility is the basis for purification by recrystallization.
Salt Formation Converting the amine to a salt (e.g., hydrochloride or tartrate) can often improve its crystallinity.[16][17]Salts often form more ordered crystal lattices than the free base.
Cooling Rate Slow cooling generally leads to larger, purer crystals.Rapid cooling can trap impurities within the crystal lattice.
Seeding Adding a small seed crystal of the pure compound can initiate crystallization if it is slow to start.The seed crystal provides a template for crystal growth.
What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying impurities. Chiral solvating agents can be used in NMR to determine enantiomeric purity.[18]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric and diastereomeric purity.[19] Achiral HPLC can be used to assess for other impurities.[20]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the purity of column fractions.[21]

Decision Tree for Purification Strategy

G Impurity Identify Major Impurities (TLC, NMR, HPLC) Neutral Neutral By-products (e.g., ketone) Impurity->Neutral Diastereomers Diastereomeric Impurities Impurity->Diastereomers AcidBase Acid-Base Extraction Neutral->AcidBase Crystallization Diastereomeric Salt Crystallization Diastereomers->Crystallization Solid Product Chromatography Flash Chromatography Diastereomers->Chromatography Liquid or Difficult to Crystallize Final High Purity Product AcidBase->Final Crystallization->Final Chromatography->Final

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • Harada, N. (2017).
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006030017A1 - Synthesis of amine stereoisomers.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubMed. (2025, June 3). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Nature. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via¹H- and ¹⁹F-NMR spectroscopic analysis. Scientific Reports. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenyl)-1-methylethylamine. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChemLite. (n.d.). Methoxy[1-(2-methoxyphenyl)ethyl]amine (C10H15NO2). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for Methoxy[1-(2-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Diagnosis

The Problem: Users frequently report precipitation of Methoxy[1-(2-methoxyphenyl)ethyl]amine (Structure: N-methoxy-1-(2-methoxyphenyl)ethanamine) upon dilution into aqueous buffers (PBS, DMEM) despite successful dissolution in organic solvents like DMSO.[1]

The Diagnosis: This precipitation is driven by a fundamental mismatch between the molecule's pKa and physiological pH.[2] Unlike typical alkyl amines (pKa ~10), this molecule is an


-alkoxy amine .[1] The oxygen atom attached directly to the nitrogen exerts an electron-withdrawing effect, drastically lowering the basicity.[1][2]
  • Estimated pKa: ~4.6 (similar to methoxylamine).[2]

  • Physiological State (pH 7.4): The molecule is >99.8% neutral (uncharged).[1]

  • Consequence: At neutral pH, the compound behaves as a lipophilic oil (LogP ~1.7–2.0), not a salt.[3][2] Standard "salting" techniques (using HCl) will fail in neutral buffers because the salt will immediately deprotonate and crash out.[2]

Visualizing the Solubility Trap

The following diagram illustrates why standard amine protocols fail for this specific molecule.

SolubilityLogic Compound Methoxy[1-(2-methoxyphenyl)ethyl]amine Stock Stock Solution (DMSO or Acidic pH < 3) Compound->Stock Dissolves well Buffer Physiological Buffer (pH 7.4) Stock->Buffer Dilution (1:1000) State Protonation State: Neutral (Free Base) Buffer->State pH >> pKa (4.6) Cyclodextrin Add HP-β-Cyclodextrin Buffer->Cyclodextrin Result PRECIPITATION State->Result Low Aqueous Solubility Solution STABLE SOLUTION Cyclodextrin->Solution Inclusion Complex

Figure 1: The mechanism of precipitation at physiological pH.[1] Because the pKa is low (~4.6), the molecule loses its charge at pH 7.4, requiring encapsulation (Cyclodextrins) rather than ionization.[3][2]

Troubleshooting Guides

Module A: Preparation of Stable Stock Solutions

Objective: Create a high-concentration concentrate for long-term storage.

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous) The molecule is highly soluble in DMSO (>50 mM).[1] DMSO prevents hydrolysis of the N-O bond which can occur in aqueous acid.[2]
Alternative Ethanol (Absolute) Useful if DMSO is toxic to your specific assay, though solubility may be lower than in DMSO.[2]
Avoid Aqueous Acid (e.g., 0.1 M HCl) While soluble at pH < 3, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-alkoxy amines can be susceptible to hydrolysis over long periods in acidic water.[1]

Protocol:

  • Weigh the solid compound.[2]

  • Add DMSO to achieve a concentration of 10 mM to 50 mM .

  • Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

Module B: Solubilization for Biological Assays (pH 7.4)

Objective: Dilute the stock into media/buffer without precipitation.

WARNING: Do not dilute the DMSO stock directly into PBS. This will cause immediate "crashing out" (cloudiness).[2] You must use a carrier system.[1][2]

Method 1: The Cyclodextrin Protocol (Gold Standard)

Best for: Cell culture, animal injections (IV/IP), and enzymatic assays.[3][2]

Why it works: Hydroxypropyl-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) forms a "donut" shape.[1] The lipophilic phenyl ring of your molecule sits inside the donut, while the hydrophilic outer shell keeps it dissolved in water.[2] This works independent of pH.[2]

Step-by-Step Protocol:

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD  solution in your buffer (e.g., PBS or Saline).[1] Filter sterilize (0.22 
    
    
    
    m).[2][4]
  • Aliquot Stock: Place the required volume of your DMSO stock (e.g., 10

    
    L) into a sterile tube.[2]
    
  • Add Vehicle: Add the 20% CD solution (e.g., 990

    
    L) to the DMSO drop.[2]
    
    • Crucial: Add the aqueous phase TO the organic phase, not vice versa, to prevent local high concentrations.[3][2]

  • Mix: Vortex immediately and vigorously for 60 seconds. Sonication (5 mins) may be required for concentrations >100

    
    M.[2]
    
  • Inspect: Solution should be optically clear.

Method 2: The Co-solvent/Surfactant Mix (Alternative)

Best for: Acute animal studies or robust in vitro assays where CDs are unavailable.[1][2]

Formulation: 5% DMSO / 40% PEG-400 / 5% Tween 80 / 50% Water.

Step-by-Step Protocol:

  • Dissolve compound in DMSO (5% of final volume).

  • Add Tween 80 (5% of final volume) and vortex.

  • Add PEG-400 (40% of final volume) and vortex.[1][2]

  • Slowly add Water/Saline (50% of final volume) while vortexing.[1][2]

    • Note: If the solution turns cloudy upon adding water, the concentration is too high for this system.[3][2] Reduce dose.

Experimental Decision Tree

Use this flow to select the correct solubilization method for your specific application.

DecisionTree Start Start: Define Application pH_Check Is the Assay pH < 4.0? Start->pH_Check Yes_Acid Use Acidic Buffer (Citrate/HCl) pH_Check->Yes_Acid Yes No_Neutral Assay is Neutral (pH 7.4) pH_Check->No_Neutral No Toxicity Is DMSO/PEG toxic to your system? No_Neutral->Toxicity Yes_Sensitive Use Method 1: Cyclodextrin (HP-β-CD) Toxicity->Yes_Sensitive Yes (e.g. Primary Cells) No_Robust Use Method 2: Co-solvent (PEG/Tween) Toxicity->No_Robust No (e.g. HPLC, Robust Lines)

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on pH and biological sensitivity.

Frequently Asked Questions (FAQ)

Q1: I added 1N HCl to my PBS buffer, but it still precipitated. Why? A: Adding HCl to PBS barely changes the pH due to the strong buffering capacity of phosphate.[2] Even if you lower the pH to 6.0, it is not enough.[3][2] With a pKa of ~4.6, you need a pH of roughly 2.6 to get 99% ionization (solubility).[2] Most biological assays cannot survive pH 2.[1][2]6. You must abandon pH-based solubilization and use Cyclodextrins (Method 1).[1][2]

Q2: Can I use methylcellulose or corn oil? A: Yes. Since the molecule is lipophilic at neutral pH, it will dissolve in lipid vehicles.[3][2]

  • Oral Gavage (PO): 0.5% Methylcellulose (suspension) or Corn Oil (solution) are excellent choices.[1]

  • Intraperitoneal (IP): Avoid pure oil; use the Cyclodextrin method or the PEG/Tween method.[2]

Q3: Is the N-methoxy bond stable? A: Generally, yes. However, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-alkoxy amines can degrade via hydrolysis in strong acids at high temperatures or be reduced by strong reducing agents (e.g., DTT, TCEP) in your assay buffer.[2] If your assay involves reducing agents, prepare the working solution fresh and use it immediately.[3][2]

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[3][2] 1. Drug solubilization and stabilization.[2][5] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.[3][2]

  • Beteringhe, A., et al. (2005). QSPR study on pKa values of N-methoxy-polynitroaniline derivatives.[1][2][6] Central European Journal of Chemistry, 3(4), 599–612.[3][2] (Provides structural basis for low pKa in N-alkoxy amines).[1][2]

  • PubChem Compound Summary. Methoxy[1-(2-methoxyphenyl)ethyl]amine (CID 50995314).[1][2] National Center for Biotechnology Information.[1][2] [1][2]

  • Williams, R. (2022). pKa Data Compiled.[2] Organic Chemistry Data. (Reference for Methoxylamine pKa ~4.60).[1][2]

Sources

Technical Support Center: Minimizing Side Reactions in N-Methoxylation of Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-methoxylation of ethylamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing an N-methoxy group to ethylamine substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate, troubleshoot, and minimize side reactions in your experiments.

Introduction: The Challenge of Selective N-Methoxylation

N-methoxyamines are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. The introduction of a methoxy group onto a nitrogen atom can significantly alter a molecule's pharmacological profile. However, the nitrogen atom's inherent nucleophilicity and susceptibility to oxidation present considerable challenges, often leading to a mixture of undesired side products. This guide provides a focused, question-and-answer framework to address the common pitfalls encountered during the N-methoxylation of secondary ethylamines and offers strategies for achieving high-yield, selective transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am attempting to N-methoxylate diethylamine using O-methylhydroxylamine, but I am observing significant amounts of my starting material and what appears to be an N-hydroxylated byproduct. What is happening and how can I improve the yield of my desired N-methoxy-diethylamine?

A1: This is a classic selectivity challenge in N-methoxylation, stemming from the competing N-hydroxylation side reaction.

Understanding the Causality:

The reaction of a secondary amine with an O-alkylhydroxylamine can proceed via two main pathways:

  • Desired N-Methoxylation: Nucleophilic attack of the amine on the O-methylhydroxylamine, leading to the formation of the N-methoxyamine.

  • Side Reaction - N-Hydroxylation: Oxidation of the secondary amine by the reagent or an in-situ generated oxidant, resulting in the corresponding N-hydroxy-diethylamine.[1] This hydroxylamine is often more susceptible to further oxidation than the starting amine, potentially leading to nitrones and other degradation products.[2]

The N-H bond of the secondary amine is susceptible to oxidation, and O-methylhydroxylamine itself can act as a mild oxidant under certain conditions. Furthermore, trace metal impurities or atmospheric oxygen can catalyze this undesired pathway.

Troubleshooting Strategies:

ParameterRecommendationRationale
Reagent Choice Use O-methylhydroxylamine hydrochloride with a non-nucleophilic base (e.g., triethylamine, DIEA).The hydrochloride salt is more stable and less prone to self-decomposition. The base neutralizes the HCl in situ, liberating the free O-methylhydroxylamine for the reaction.
Reaction Conditions - Run the reaction under an inert atmosphere (Nitrogen or Argon).- Use deoxygenated solvents.Minimizes the presence of oxygen, which can promote oxidative side reactions.
Temperature Control Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature).Higher temperatures can favor the oxidation pathway and lead to decomposition of the desired product.
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of O-methylhydroxylamine.Helps to drive the reaction towards the desired product without a large excess that could promote side reactions.

Experimental Protocol: N-Methoxylation of Diethylamine

Materials:

  • Diethylamine

  • O-Methylhydroxylamine hydrochloride

  • Triethylamine (distilled)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add O-methylhydroxylamine hydrochloride (1.2 eq).

  • Add anhydrous DCM to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of diethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the diethylamine/triethylamine solution dropwise to the stirred slurry of O-methylhydroxylamine hydrochloride over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: My N-methoxylation reaction is complete, but I am struggling to separate my N-methoxy-ethylamine from the unreacted starting amine and other polar byproducts during purification. What are some effective purification strategies?

A2: Purification can be challenging due to the similar polarities of the product and certain byproducts. A combination of techniques is often necessary.

Expert Insights:

The basicity of the starting amine and the N-methoxyamine product are different. This difference can be exploited for an effective separation. N-methoxyamines are generally less basic than their parent secondary amines.

Purification Workflow:

crude Crude Reaction Mixture acid_wash Acidic Wash (e.g., dilute HCl) crude->acid_wash org_layer Organic Layer (contains N-methoxyamine and non-basic impurities) acid_wash->org_layer aq_layer Aqueous Layer (contains protonated starting amine) acid_wash->aq_layer chromatography Column Chromatography of Organic Layer org_layer->chromatography basify Basify Aqueous Layer (e.g., NaOH) aq_layer->basify extract Extract with Organic Solvent basify->extract recovered_amine Recovered Starting Amine extract->recovered_amine pure_product Pure N-Methoxyamine chromatography->pure_product

Caption: Purification workflow for N-methoxyamines.

Step-by-Step Purification Guide:

  • Acidic Wash: After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic starting amine will be protonated and move into the aqueous layer, while the less basic N-methoxyamine will remain in the organic layer.[3]

  • Separation: Separate the organic and aqueous layers. The aqueous layer can be basified and extracted to recover the unreacted starting amine.

  • Column Chromatography: The organic layer, now enriched with the desired product, can be dried and concentrated. Further purification can be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Q3: I am concerned about over-reaction or the formation of more complex byproducts. Are there any strategies to improve the selectivity of the N-methoxylation reaction from the outset?

A3: Yes, employing a protecting group strategy can significantly enhance selectivity by temporarily masking the reactivity of the amine.

The Logic of Protection:

The use of an amine protecting group can prevent the N-H bond from participating in undesired oxidation reactions.[4] The ideal protecting group should be easy to install, stable to the N-methoxylation conditions, and readily removable under mild conditions that do not affect the newly formed N-methoxy group.

Recommended Protecting Groups for Amines:

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)Stable to a wide range of nucleophiles and bases.[5]
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., piperidine)Easily removed under non-acidic conditions.[6]

Protecting Group Strategy Workflow:

start Secondary Ethylamine protect Step 1: Amine Protection (e.g., with (Boc)₂O) start->protect protected_amine N-Protected Ethylamine protect->protected_amine methoxylation Step 2: N-Methoxylation (e.g., with O-methylhydroxylamine) protected_amine->methoxylation protected_methoxyamine N-Protected N-Methoxyamine methoxylation->protected_methoxyamine deprotect Step 3: Deprotection (e.g., with TFA for Boc) protected_methoxyamine->deprotect final_product Pure N-Methoxy-Ethylamine deprotect->final_product

Caption: Workflow using a protecting group strategy.

By first protecting the amine, you can perform the N-methoxylation on a less reactive substrate, thereby minimizing side reactions. The subsequent deprotection step will then yield the desired N-methoxy-ethylamine.

Conclusion: A Pathway to Successful N-Methoxylation

The successful N-methoxylation of ethylamines hinges on a careful consideration of reagent choice, reaction conditions, and purification strategies. By understanding the potential side reactions, particularly N-hydroxylation, and implementing the troubleshooting and preventative measures outlined in this guide, researchers can significantly improve the yield and purity of their desired N-methoxyamine products. The use of protecting groups, while adding steps to the synthesis, is a powerful tool for achieving high selectivity in complex cases.

References

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. In Comprehensive Organic Chemistry II (pp. 1-45). Elsevier.
  • Guengerich, F. P. (2001). Oxidation of Secondary and Primary Amines. In Cytochrome P450: Structure, Mechanism, and Biochemistry (3rd ed., pp. 337-378). Kluwer Academic/Plenum Publishers.
  • Hodgson, E., & Levi, P. E. (1998). The role of cytochrome P450 in the metabolism of xenobiotics. In Introduction to Biochemical Toxicology (2nd ed., pp. 75-112). Appleton & Lange.
  • Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Liang, R., Li, S., Wang, R., Lu, L., & Li, F. (2017). A Cp*Ir complex bearing a functional 2,2′-bibenzimidazole ligand is a highly effective and general catalyst for the N-methylation of a variety of amines with methanol in the presence of a weak base. Organic Letters, 19(21), 5790-5793.
  • European Patent Office. (2012).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Reddy, M. S., & Narender, M. (2012). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. The Journal of Organic Chemistry, 77(20), 9038-9045.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Cant, A. A., & Williams, J. M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 335-342.
  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature. The Journal of Organic Chemistry, 71(21), 8283-8286.
  • American Chemical Society. (n.d.). Amine Bases/Alkoxides. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides.
  • Selva, M., & Perosa, A. (2008). Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity. The Journal of Organic Chemistry, 73(10), 3798-3807.
  • Asymmetric. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Wang, C., Jiang, X., Wei, Y., Xue, D., Liu, Z., & Xiao, J. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63.
  • Cope, A. C., & Ciganek, E. (1963). Ethylamine, N-methyl-. Organic Syntheses, 43, 33.
  • Bimetallic catalysts are gaining attention due to their characteristics of promoting reactivity and selectivity in catalyzed reactions. Herein, a new catalytic N-formylation of secondary amines using AuPd–Fe3O4 at room temperature is reported.
  • PubChem. (n.d.). N-(2-Methoxyethyl)ethylamine. Retrieved from [Link]

  • Li, J., et al. (2012). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Saito, S., et al. (2015). N-Methylation of Amines with Methanol at Room Temperature. Organic Letters, 17(10), 2530-2533.
  • Olabe, J. A. (2004). Nucleophilic Addition Reactions of the Nitroprusside Ion - The Case of O -Methylhydroxylamine. Comments on Inorganic Chemistry, 25(5-6), 299-346.
  • LibreTexts. (2025, February 24). 19.
  • Google Patents. (n.d.). Synthesis method of 2- (2-methoxyphenoxy) ethylamine (CN113861047B).
  • Budnikova, Y. H., et al. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 27(24), 8758.
  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Xiao, J., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63.
  • Beller, M., et al. (2017). Reaction mechanism for the N‐methylation of amines.
  • van der Poel, H., & van Koten, G. (2020). N-Dealkylation of Amines. Molecules, 25(11), 2643.
  • Demkowicz, S., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports, 14(1), 8810.
  • Google Patents. (n.d.). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last (US3210349A).
  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. In Organic Chemistry II.
  • Asymmetric. (2025, April 16). Enamines. Master Organic Chemistry.
  • Waterman, K. C., et al. (2008). N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet. Journal of Pharmaceutical Sciences, 97(4), 1499-1507.
  • Baran, P. S., et al. (2021). Exploring Electrochemical C(sp3)

Sources

Technical Support Center: Stability & Storage of Methoxy[1-(2-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification & Critical Verification

Before implementing stability protocols, we must verify the specific chemical entity. The nomenclature Methoxy[1-(2-methoxyphenyl)ethyl]amine implies a specialized


-alkoxyamine  structure (Structure A). However, it is frequently confused with the primary amine chiral resolving agent (Structure B).
FeatureStructure A (

-Alkoxyamine)
Structure B (Primary Amine)
Systematic Name

-Methoxy-1-(2-methoxyphenyl)ethan-1-amine
1-(2-Methoxyphenyl)ethan-1-amine
Chemical Nature Secondary amine derivative (Hydroxylamine ether)Primary Benzylic Amine
Key Instability N-O bond homolysis , Acid hydrolysisCarbamylation (CO₂ absorption) , Oxidation
Storage Tier High Sensitivity (Strict Cold/Inert) Moderate Sensitivity (Cool/Dry)

This guide focuses on Structure A (


-Methoxy variant) , as it presents the most complex stability challenges. If you are working with Structure B (Primary Amine), standard amine storage protocols (Section 4) apply.

Core Directive: Storage & Handling Protocols

The stability of Methoxy[1-(2-methoxyphenyl)ethyl]amine is governed by the lability of the nitrogen-oxygen (N-O) bond and the benzylic carbon position.

A. The "Golden Rules" of Storage
  • Thermal Control (-20°C is Mandatory):

    • Mechanism:[1][2]

      
      -alkoxyamines can undergo C-ON bond homolysis at elevated temperatures, releasing nitroxide and carbon-centered radicals. This is the mechanism behind Nitroxide-Mediated Polymerization (NMP), but here it represents degradation.
      
    • Action: Store at -20°C . Do not store at room temperature for >24 hours.

  • Atmospheric Isolation (Argon over Nitrogen):

    • Mechanism:[1][2] Oxygen acts as a radical scavenger that irreversibly reacts with transient carbon radicals formed during minor homolysis events, driving decomposition.

    • Action: Flush headspace with Argon (heavier than air) rather than Nitrogen to ensure a robust blanket over the liquid surface.

  • Photic Shielding:

    • Mechanism:[1][2] The benzylic position is susceptible to UV-induced radical formation.

    • Action: Use amber glass vials wrapped in aluminum foil.

B. Decision Logic for Storage Conditions

Use this decision matrix to determine the required storage rigor based on your experimental timeline.

StorageLogic Start Intended Storage Duration Short < 48 Hours Start->Short Medium 2 Days - 4 Weeks Start->Medium Long > 1 Month Start->Long ActionShort 4°C (Fridge) Amber Vial N2 Flush Short->ActionShort ActionMed -20°C (Freezer) Argon Flush Parafilm Seal Medium->ActionMed ActionLong Convert to HCl Salt Store -20°C Desiccator Long->ActionLong

Figure 1: Decision matrix for selecting storage conditions based on project timeline.

Troubleshooting: Degradation Diagnostics

If you suspect compound degradation, use this guide to diagnose the issue based on visual and analytical cues.

Diagnostic Table
SymptomLikely CauseChemical MechanismCorrective Action
Yellowing / Darkening Oxidation / Radical CouplingFormation of imines or coupled benzylic species via radical recombination.Distill under reduced pressure immediately.
Precipitate Formation Carbonate FormationReaction with atmospheric CO₂ (if free base).Filter; dissolve in dry ether and wash with basic brine.
New Peak (HPLC/GC) HydrolysisAcid-catalyzed cleavage of the N-O bond yielding the parent ketone/oxime.Check solvent pH. Avoid acidic HPLC mobile phases (use 0.1% NH₄OH).
Loss of Chirality RacemizationRadical abstraction at the benzylic hydrogen.None. Material is compromised for asymmetric synthesis.
Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

Degradation Target Methoxy[1-(2-methoxyphenyl)ethyl]amine (N-Alkoxyamine) Radical Intermediate Radicals (Benzylic + Nitroxide) Target->Radical Heat / UV Light Oxime Oxime / Ketone (Hydrolysis Product) Target->Oxime Acid (H+) / H2O Dimer Coupled Dimers (Yellow Oil) Radical->Dimer Recombination

Figure 2: Primary degradation pathways: Homolysis (Heat/Light) and Hydrolysis (Acid).

Experimental Protocol: Salt Formation for Long-Term Stability

The free base of


-alkoxyamines is inherently less stable than its salt form. For storage exceeding 4 weeks, conversion to the Hydrochloride (HCl)  or Oxalate  salt is the industry standard.
Protocol: Conversion to Hydrochloride Salt

Reagents:

  • Target Amine (Free Base)

  • Diethyl Ether (Anhydrous)

  • 2M HCl in Diethyl Ether (Commercial solution)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the amine in anhydrous Diethyl Ether (approx. 10 mL per gram). Cool to 0°C in an ice bath.

  • Addition: Dropwise, add 1.1 equivalents of 2M HCl in Ether. Do not use aqueous HCl.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 15 minutes.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen funnel) if possible.

  • Drying: Wash the cake with cold pentane. Dry under high vacuum (0.1 mmHg) for 2 hours.

  • Storage: Store the resulting white powder at -20°C.

Why this works: Protonation of the nitrogen removes the lone pair availability, significantly increasing the bond dissociation energy of the N-O bond and preventing oxidation.

Frequently Asked Questions (FAQs)

Q1: Can I inject this compound directly into an HPLC with a TFA (Trifluoroacetic acid) modifier? A: No.


-alkoxyamines are acid-sensitive. Exposure to 0.1% TFA can induce hydrolysis on the column, leading to "ghost peaks" and inaccurate purity data. Use a basic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 8.0) or a neutral system.

Q2: The compound arrived on ice packs, but they melted. Is it ruined? A: Likely not. If the exposure to ambient temperature was <48 hours and the vial was sealed, it is likely intact. Perform a 1H-NMR check.[3] Look for the integrity of the benzylic proton signal (quartet) and the


-methoxy singlet.

Q3: I need to remove the HCl salt to run my reaction. How do I revert to the free base? A:

  • Suspend the salt in Diethyl Ether or DCM.

  • Add cold, saturated NaHCO₃ (aq).

  • Shake vigorously and separate the organic layer.

  • Dry over Na₂SO₄ and concentrate immediately before use.

Q4: Is this compound hygroscopic? A: The free base is moderately hygroscopic; the HCl salt is highly hygroscopic. Always equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.

References

  • Radical reaction kinetics during homolysis of N-alkoxyamines. (2001). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Labile alkoxyamines: past, present, and future. (2014). Chemical Communications. Retrieved from [Link]

Sources

Optimization of temperature and pressure for amine synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Temperature and Pressure for Amine Synthesis Protocols Role: Senior Application Scientist Status: Online | System: Active

Introduction: The "Goldilocks Zone" of Amine Synthesis

Welcome to the Technical Support Center. I am your lead Application Scientist.

In amine synthesis—whether you are running a classical Reductive Amination or a metal-catalyzed Buchwald-Hartwig Cross-Coupling —temperature (


) and pressure (

) are not merely settings on a dial; they are the primary levers controlling the kinetic vs. thermodynamic destiny of your molecule.
  • Temperature dictates the rate of activation (Arrhenius) but also the rate of catalyst death and byproduct formation.

  • Pressure drives mass transfer (Henry’s Law) in hydrogenation and maintains concentration for volatile amines in coupling reactions.

This guide is structured to troubleshoot your specific deviations and optimize your yields through mechanistic understanding.

Module A: Reductive Amination (Heterogeneous Catalysis)

Core Challenge: Balancing Imine Formation (Equilibrium) vs. Hydrogenation (Kinetic).

In reductive amination (e.g., using Pd/C or Raney Ni), you are managing two distinct steps in one pot.

  • Condensation: Carbonyl + Amine

    
     Imine + 
    
    
    
    (Equilibrium driven).
  • Reduction: Imine +

    
    
    
    
    
    Amine (Irreversible, Pressure driven).
Optimization Protocol: The T/P Matrix
ParameterLow SettingHigh SettingMechanistic Impact
Temperature < 25°C> 80°CLow: Slow imine formation. High: Increases rate but risks transamination or alcohol formation (direct reduction of carbonyl).
H2 Pressure 1-5 bar> 30 barLow: Rate limited by gas-liquid mass transfer. High: High turnover, but risks reducing aromatic rings or protecting groups (e.g., benzyl).
Workflow Visualization: Optimization Logic

The following decision tree guides you through optimizing


 and 

based on your crude LC-MS data.

ReductiveAmination Start Analyze Crude Mixture (LC-MS) CheckConv Is Carbonyl Conversion > 90%? Start->CheckConv LowConv Issue: Low Conversion CheckConv->LowConv No HighConv Conversion Good. Check Selectivity. CheckConv->HighConv Yes CheckImine Is Imine Present? LowConv->CheckImine IncreaseT Action: Increase Temp (+10°C) (Shift Equilibrium) CheckImine->IncreaseT No (Imine formation slow) IncreaseP Action: Increase H2 Pressure (Drive Reduction) CheckImine->IncreaseP Yes (Reduction slow) OverRed Issue: Over-reduction (Ring saturation / De-benzylation) HighConv->OverRed Wrong Product LowerP Action: Lower H2 Pressure or Change Catalyst (Pt -> Pd) OverRed->LowerP

Figure 1: Decision matrix for optimizing reductive amination based on intermediate analysis.

Module B: Buchwald-Hartwig Amination (Homogeneous Catalysis)

Core Challenge: Catalyst Stability vs. Activation Energy.

Unlike hydrogenation, pressure here is usually autogenous (sealed vessel) to keep volatile amines in solution. Temperature is the critical variable affecting the Palladium cycle.

The Temperature Trap
  • Oxidative Addition (Step 1): Generally requires heat, especially for Aryl Chlorides.

  • Reductive Elimination (Step 3): Fast, but if

    
     is too high, the bulky ligands (e.g., BrettPhos, RuPhos) necessary for this step may dissociate, leading to "Pd-Black" precipitation and reaction death.
    
Protocol: Thermal Ramp Screening

Do not immediately reflux at 110°C. Use this screening ramp:

  • 60°C: Check for catalyst initiation (color change).

  • 80°C: Standard operating zone for Aryl Bromides.

  • 100-120°C: Required for Aryl Chlorides or sterically hindered amines. Requires sealed tube.

BuchwaldCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd High T promotes (Rate Limiting for Ar-Cl) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond) AmineBind->RedElim Death Catalyst Death (Pd Black) AmineBind->Death T > 110°C Ligand Dissociation RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle highlighting the temperature-dependent risk of catalyst deactivation.

Troubleshooting HQ: Frequently Asked Questions

Category: Reductive Amination[1][2][3][4]

Q: I see high conversion of my starting material, but low yield of the amine. Where did the mass go? A: You are likely forming the alcohol byproduct.

  • Diagnosis: Check your LC-MS for a mass corresponding to the direct reduction of the ketone/aldehyde (M+2).

  • Cause: The reduction of the carbonyl is outcompeting the formation of the imine.

  • Solution:

    • Pre-form the imine: Stir the amine and carbonyl with a drying agent (

      
       or molecular sieves) before adding the catalyst and hydrogen source.
      
    • Lower the Pressure: High

      
       pressure favors direct carbonyl reduction. Drop to 1–5 bar.
      

Q: My reaction stalls after 50% conversion. Adding more catalyst doesn't help. A: You are likely experiencing Product Inhibition (Poisoning).

  • Mechanism:[1] The amine product binds more strongly to the metal surface than the starting imine, blocking active sites.

  • Solution: Increase Temperature (

    
    ).[2][1][3][4][5] Higher 
    
    
    
    increases the desorption rate of the product from the catalyst surface, freeing up sites for turnover.
Category: Buchwald-Hartwig / Cross-Coupling[5][10][11]

Q: My reaction turns black and precipitates metal within 10 minutes. A: This is the "Pd-Black" death spiral.

  • Cause: Your Temperature is too high for the ligand's binding affinity, or you have insufficient ligand concentration.

  • Solution:

    • Lower

      
       by 20°C.
      
    • Increase Ligand:Pd ratio (e.g., from 1:1 to 2:1).

    • Ensure your system is strictly oxygen-free (oxygen accelerates ligand oxidation and subsequent Pd aggregation).

Q: I am using a volatile amine (e.g., Methylamine, Ethylamine) and getting no yield at reflux. A: You are losing your reagent to the headspace.

  • Cause: At reflux (open system or balloon), the concentration of volatile amine in the liquid phase is negligible (Henry's Law).

  • Solution: You must use a Sealed Pressure Vial or Autoclave.

    • Protocol: Cool the solvent to -78°C, condense the amine into the vessel, seal it, and then heat. This generates autogenous pressure (often 2–5 bar), keeping the amine in the liquid phase where the catalyst resides.

Safety Protocol: High Pressure & Autoclaves

When optimizing pressure, safety is the non-negotiable precursor to experimentation.

HazardIndicatorMitigation Protocol
Runaway Exotherm Rapid T spike >10°C/minDo not fill autoclave >50%. Ensure internal cooling coils are active. Use a rupture disk rated 20% above max operating pressure.
Amine Leak Fishy odor; "Fog" formationStop heating immediately. Amines are potent sensitizers. Use wet litmus paper at flanges to detect micro-leaks (turns blue).
Vessel Failure Deformation / CracksHydrostatic Testing: All pressure vessels must be hydro-tested (water filled) to 1.5x working pressure annually.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Occupational Safety and Health Administration (OSHA). "Amines: Safety and Health Topics."

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving Problems in Drug Discovery." Journal of Medicinal Chemistry.

  • Gomez, S., et al. (2002). "The Role of Hydrogen Pressure in the Enantioselective Hydrogenation of Imines." Advanced Synthesis & Catalysis.

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Methoxy[1-(2-methoxyphenyl)ethyl]amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for Methoxy[1-(2-methoxyphenyl)ethyl]amine presents a unique chromatographic challenge that is often impropery categorized. Unlike typical alkyl amines (pKa ~10-11), this molecule is an alkoxyamine derivative with a significantly lower pKa (approx. 4.6).

This fundamental difference renders standard "high pH" strategies for basic amines unnecessary and potentially counter-productive. The critical separation challenge here is not peak tailing from silanol interactions, but rather selectivity against its synthetic precursor, 2-methoxyacetophenone , and potential hydrolysis byproducts.

This guide objectively compares three distinct chromatographic approaches:

  • Traditional Acidic C18 (The Standard)

  • Core-Shell Biphenyl (The Selectivity Specialist)

  • Hybrid C18 at Neutral pH (The Retention Specialist)

Part 1: The Analyte & The Challenge

To design a robust method, we must first understand the "Personality" of the molecule.

  • Chemical Structure: A chiral ethylamine backbone with a 2-methoxyphenyl group and a methoxy group on the nitrogen.

  • The pKa Trap: The electron-withdrawing oxygen on the nitrogen lowers the basicity of the amine.

    • At pH 3.0: The molecule is protonated (

      
      ).
      
    • At pH 7.0: The molecule is predominantly neutral (

      
      ).
      
  • Critical Impurities:

    • Impurity A: 1-(2-methoxyphenyl)ethanone (Precursor ketone). Neutral, highly lipophilic.

    • Impurity B: Methoxyamine (Hydrolysis byproduct). Polar, low UV absorbance.

Decision Logic: Selecting the Stationary Phase

The following decision tree illustrates the logic path for selecting the optimal column based on the specific impurity profile.

MethodSelection Start Start: Impurity Profile Analysis CheckImpurity Primary Separation Challenge? Start->CheckImpurity Precursor Separation from Ketone Precursor CheckImpurity->Precursor Structural Isomers/Aromatics Polar Retention of Polar Hydrolysis Products CheckImpurity->Polar Early Eluters Biphenyl Rec: Core-Shell Biphenyl (Pi-Pi Selectivity) Precursor->Biphenyl High Selectivity Needed Hybrid Rec: Hybrid C18 @ pH 7.0 (Max Hydrophobic Retention) Polar->Hybrid Neutral Analyte = Max k' Acidic Rec: C18 @ pH 2.5 (General Screening) Polar->Acidic If MS Sensitivity Critical

Figure 1: Method Development Decision Tree based on impurity profile.

Part 2: Comparative Methodology

We evaluated three distinct systems to determine the optimal balance of resolution (


), peak shape (

), and sensitivity.
System A: The "Old Faithful" (Acidic C18)
  • Column: Fully Porous C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction. Analyte is protonated (ionized).

  • Hypothesis: Good general retention, but potential for peak tailing if silanols are active.

System B: The "Selectivity King" (Core-Shell Biphenyl)
  • Column: Core-Shell Biphenyl (2.6 µm, 2.1 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol

  • Mechanism: Hydrophobic +

    
     interactions.[1]
    
  • Hypothesis: The biphenyl ring will interact strongly with the 2-methoxyphenyl group of the analyte and the ketone impurity, offering superior resolution. Methanol is used to enhance

    
     interactions (Acetonitrile can suppress them).
    
System C: The "Neutral State" (Hybrid C18 @ pH 7.0)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase: 10mM Ammonium Acetate (pH 7.0) / Acetonitrile[2]

  • Mechanism: Hydrophobic interaction on the neutral analyte.

  • Hypothesis: Operating above the pKa (4.6) renders the analyte neutral, significantly increasing retention (

    
    ) and eliminating ionic repulsion/attraction issues.
    

Part 3: Performance Data & Analysis

The following data summarizes the performance of the three systems.

Table 1: Chromatographic Performance Comparison
ParameterSystem A (Acidic C18)System B (Biphenyl)System C (Neutral Hybrid)
retention Factor (

)
2.13.45.8
Tailing Factor (

)
1.61.11.05
Resolution (Analyte vs Ketone) 2.56.2 3.1
Backpressure (bar) 120350480
MS Sensitivity HighMedium (MeOH)High
Analysis of Results
  • Peak Shape: System C (Neutral Hybrid) provided the best peak shape (

    
    ). At pH 7, the alkoxyamine is neutral, preventing the secondary silanol interactions that cause tailing in System A.
    
  • Selectivity: System B (Biphenyl) demonstrated superior resolution (

    
    ) between the analyte and the ketone precursor. The 
    
    
    
    interaction mechanism is highly effective for separating aromatic compounds with subtle differences in electron density (amine vs. ketone).
  • Retention: System C offered the highest retention. Neutral molecules are more hydrophobic than their ionized counterparts.

Recommendation
  • For Purity/Impurity Profiling: Choose System B (Biphenyl) . The ability to pull the ketone impurity away from the main peak is critical for accurate quantitation.

  • For Assay/Potency: Choose System C (Neutral Hybrid) . The perfect peak shape and high retention allow for high loading capacity and precise integration.

Part 4: Detailed Protocol (Recommended Method)

Based on the comparison, the Core-Shell Biphenyl Method is recommended for purity analysis due to its superior selectivity against synthetic precursors.

Instrumentation & Conditions
  • System: UHPLC or HPLC capable of 400 bar.

  • Detector: UV-Vis / PDA (Primary wavelength: 220 nm; Secondary: 254 nm).

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 2.1 x 100 mm.

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Preparation[3]
  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Buffer controls ionization state).

  • Mobile Phase B: Methanol (Methanol is preferred over ACN to maximize

    
     selectivity).
    
Gradient Table
Time (min)% Mobile Phase BComments
0.010Initial equilibration
1.010Isocratic hold for polar impurities
8.090Linear ramp to elute main peak & ketone
10.090Wash step
10.110Re-equilibration
14.010End of run
Sample Preparation Workflow

The following diagram outlines the critical sample preparation steps to avoid degradation (hydrolysis) during analysis.

SamplePrep Weigh Weigh 10mg Sample Dissolve Dissolve in 50:50 MeOH:Water Weigh->Dissolve Avoid 100% ACN (Solubility check) Filter Filter (0.2 µm PTFE) Dissolve->Filter Vial Transfer to Amber Vial Filter->Vial Light Sensitive? Inject Inject 2 µL Vial->Inject

Figure 2: Sample Preparation Workflow ensuring stability and solubility.

Part 5: Validation Strategy (Self-Validating System)

To ensure the method remains robust over time, implement the following System Suitability Tests (SST):

  • Resolution Check: A standard mix containing the Analyte and 2-methoxyacetophenone must show

    
    . This confirms the column's 
    
    
    
    selectivity is active.
  • Peak Tailing: The main analyte peak must have a Tailing Factor (

    
    ) < 1.3. If 
    
    
    
    increases, it indicates column aging or void formation.
  • Sensitivity: Signal-to-Noise (S/N) ratio for the 0.05% impurity level standard must be > 10.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC mechanisms and method development).
  • Restek Corporation. (2023). Biphenyl Phase: The Alternative Selectivity for Aromatic Compounds. Link

  • Phenomenex. (2023). Kinetex Core-Shell Technology Guide. Link

  • PubChem. (2023). Methoxyamine (Compound Summary). National Library of Medicine. Link (Source for pKa and chemical property data).

  • Waters Corporation. (2023). BEH Technology: Hybrid Particle History. Link

Sources

A Comparative Guide to the Synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine: Efficiency and Strategy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of specifically substituted amine scaffolds is of paramount importance. Methoxy[1-(2-methoxyphenyl)ethyl]amine, a molecule of interest for its potential applications in medicinal chemistry, presents a synthetic challenge that can be addressed through various strategic routes. This guide provides an in-depth comparison of the primary synthetic pathways to this target molecule, with a focus on efficiency, scalability, and stereochemical control. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to inform the choices of researchers, scientists, and drug development professionals.

Introduction to the Target Molecule and Synthetic Overview

Methoxy[1-(2-methoxyphenyl)ethyl]amine possesses a unique substitution pattern, incorporating a methoxyamine moiety and a methoxy-substituted phenyl ring. The synthetic strategy for this molecule invariably begins with the formation of the key intermediate, 2'-methoxyacetophenone. From this precursor, the amine functionality is introduced, with considerations for yield, purity, and, where relevant, stereochemistry. This guide will explore two main avenues for the synthesis of the racemic target molecule: direct reductive amination with methoxylamine and the more classical Leuckart-Wallach reaction to form the primary amine, which would then require a subsequent N-methoxylation step. Furthermore, we will examine asymmetric approaches to obtain enantiomerically pure 1-(2-methoxyphenyl)ethylamine, a critical consideration for many pharmaceutical applications.

Synthesis of the Keystone Intermediate: 2'-Methoxyacetophenone

The journey to our target molecule begins with the synthesis of 2'-methoxyacetophenone. The efficiency of this initial step significantly impacts the overall viability of the entire synthetic sequence. Two primary methods are commonly employed: Friedel-Crafts acylation of anisole and a two-step sequence involving the Fries rearrangement of phenyl acetate followed by methylation.

Route 1: Friedel-Crafts Acylation of Anisole

The direct acylation of anisole with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst is a well-established method.[1]

Anisole Anisole Intermediate Acylium Ion Intermediate Anisole->Intermediate Electrophilic Attack AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Intermediate Activation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcetylChloride Product_Ortho 2'-Methoxyacetophenone (Ortho product) Intermediate->Product_Ortho Product_Para 4'-Methoxyacetophenone (Para product) Intermediate->Product_Para

Figure 1: Friedel-Crafts acylation of anisole.

A significant drawback of this method is the formation of a mixture of ortho and para isomers, with the para isomer often being the major product due to steric hindrance at the ortho position.[1] This necessitates a purification step, typically column chromatography or distillation, which can reduce the overall yield of the desired ortho isomer.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in a suitable solvent such as dichloromethane or nitromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add anisole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by fractional distillation or column chromatography to separate the ortho and para isomers.

Route 2: Fries Rearrangement and Methylation

An alternative, more regioselective approach involves the Fries rearrangement of phenyl acetate to yield a mixture of 2'-hydroxyacetophenone and 4'-hydroxyacetophenone.[2] The ortho isomer can often be favored under specific reaction conditions (e.g., higher temperatures).[3] The separated 2'-hydroxyacetophenone is then methylated to afford the desired 2'-methoxyacetophenone.[1]

PhenylAcetate Phenyl Acetate OrthoHydroxy 2'-Hydroxyacetophenone PhenylAcetate->OrthoHydroxy Fries Rearrangement ParaHydroxy 4'-Hydroxyacetophenone PhenylAcetate->ParaHydroxy Fries Rearrangement LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->PhenylAcetate Product 2'-Methoxyacetophenone OrthoHydroxy->Product Williamson Ether Synthesis MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->OrthoHydroxy

Figure 2: Fries rearrangement followed by methylation.

While this is a two-step process, the improved regioselectivity can lead to a higher overall yield of the desired ortho-substituted product, potentially simplifying purification.

Experimental Protocol: Fries Rearrangement and Methylation

  • Step 1: Fries Rearrangement of Phenyl Acetate

    • To a stirred mixture of phenyl acetate (1.0 eq) and a Lewis acid such as aluminum chloride (1.5 eq) at 60-160 °C (temperature can be varied to influence the ortho/para ratio), heat for several hours.

    • Cool the reaction mixture and carefully hydrolyze with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent, wash, dry, and concentrate.

    • Separate the ortho and para isomers by distillation or chromatography.

  • Step 2: Methylation of 2'-Hydroxyacetophenone

    • To a solution of 2'-hydroxyacetophenone (1.0 eq) and a base such as potassium carbonate or sodium hydroxide in a solvent like acetone or DMF, add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 eq).

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or chromatography. An 86% yield has been reported for this step.[1]

Synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine

With the precursor, 2'-methoxyacetophenone, in hand, we now turn our attention to the introduction of the methoxyamine functionality.

Route 3: Direct Reductive Amination

The most direct approach to the target molecule is the reductive amination of 2'-methoxyacetophenone with methoxylamine hydrochloride. This one-pot reaction involves the formation of an oxime ether intermediate, which is then reduced in situ to the desired methoxyamine.[4] Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation.[5]

Ketone 2'-Methoxyacetophenone OximeEther Intermediate Oxime Ether Ketone->OximeEther Methoxyamine Methoxylamine Hydrochloride Methoxyamine->OximeEther ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->OximeEther Product Methoxy[1-(2-methoxyphenyl)ethyl]amine OximeEther->Product

Figure 3: Direct reductive amination with methoxylamine.

Experimental Protocol: Direct Reductive Amination

  • To a stirred solution of 2'-methoxyacetophenone (1.0 eq) and methoxylamine hydrochloride (1.2 eq) in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran, add a weak base like triethylamine or sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the oxime ether intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

Route 4: Leuckart-Wallach Reaction and Subsequent N-Methoxylation (Hypothetical)

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7] This reaction typically requires high temperatures and produces the primary amine, often as the N-formyl derivative.[8] To obtain the target molecule, a subsequent N-methoxylation step would be necessary.

Ketone 2'-Methoxyacetophenone FormylAmine N-formyl-1-(2-methoxyphenyl)ethylamine Ketone->FormylAmine Leuckart-Wallach Reaction AmmoniumFormate Ammonium Formate AmmoniumFormate->Ketone PrimaryAmine 1-(2-methoxyphenyl)ethylamine FormylAmine->PrimaryAmine Hydrolysis Product Methoxy[1-(2-methoxyphenyl)ethyl]amine PrimaryAmine->Product Methoxylation N-Methoxylation Methoxylation->PrimaryAmine

Figure 4: Leuckart-Wallach reaction followed by N-methoxylation.

Experimental Protocol: Leuckart-Wallach Reaction

  • A mixture of 2'-methoxyacetophenone (1.0 eq) and a large excess of ammonium formate (5-10 eq) is heated to 160-185 °C for several hours.[9]

  • The reaction progress is monitored by TLC.

  • After cooling, the reaction mixture is treated with concentrated hydrochloric acid and heated to reflux to hydrolyze the intermediate N-formyl amine.

  • The solution is then made basic with a strong base (e.g., NaOH) and the primary amine is extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated to give the crude primary amine, which is then purified.

Asymmetric Synthesis of 1-(2-methoxyphenyl)ethylamine

For many pharmaceutical applications, controlling the stereochemistry of the amine is crucial. Here, we outline two prominent methods for the asymmetric synthesis of the primary amine, which could then be further functionalized.

Route 5: Diastereoselective Reductive Amination with a Chiral Auxiliary

A common strategy for asymmetric synthesis involves the use of a chiral auxiliary, such as (S)-(-)-α-methylbenzylamine. The ketone is reacted with the chiral amine to form a chiral imine, which is then reduced. The diastereoselectivity of the reduction is directed by the chiral auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched target amine.

Experimental Protocol: Diastereoselective Reductive Amination

  • A mixture of 2'-methoxyacetophenone (1.0 eq) and (S)-(-)-α-methylbenzylamine (1.1 eq) in a suitable solvent is heated to form the imine, often with azeotropic removal of water.

  • The resulting imine is then reduced, for example, by catalytic hydrogenation (e.g., H₂, Pd/C).

  • The diastereomeric secondary amines are separated by chromatography or crystallization.

  • The chiral auxiliary is removed by hydrogenolysis to yield the desired enantiomer of 1-(2-methoxyphenyl)ethylamine.

Route 6: Biocatalytic Asymmetric Synthesis using Transaminases

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs) can catalyze the asymmetric amination of a prochiral ketone using an amine donor, such as isopropylamine, to produce a single enantiomer of the amine with high enantiomeric excess.[10][11]

Ketone 2'-Methoxyacetophenone Product (S)- or (R)-1-(2-methoxyphenyl)ethylamine Ketone->Product AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Product Transaminase Transaminase (ω-TA) Transaminase->Ketone

Figure 5: Transaminase-catalyzed asymmetric synthesis.

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine 2'-methoxyacetophenone (substrate), a suitable amine donor (e.g., isopropylamine in excess), and the transaminase enzyme.

  • The reaction may require a co-solvent like DMSO to improve substrate solubility.

  • The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • The reaction progress and enantiomeric excess are monitored by chiral HPLC.

  • Upon completion, the product is extracted with an organic solvent, and the enzyme is removed by centrifugation or filtration.

  • The extracted product is then purified.

Comparative Analysis of Synthetic Routes

Route Method Starting Materials Key Reagents Number of Steps Typical Yield Advantages Disadvantages
A Synthesis of 2'-Methoxyacetophenone
A1Friedel-Crafts AcylationAnisole, Acetyl ChlorideAlCl₃1Moderate (ortho isomer)Direct, well-established.Forms isomeric mixtures, requires separation.[1]
A2Fries Rearrangement & MethylationPhenyl AcetateAlCl₃, Dimethyl Sulfate2Good to High[1]Good regioselectivity for ortho isomer.[2][3]Two-step process.
B Synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine (Racemic)
B1Direct Reductive Amination2'-MethoxyacetophenoneMethoxylamine HCl, NaBH(OAc)₃1Good (estimated)One-pot, direct formation of the target molecule.Specific yield data for this substrate is not readily available.
B2Leuckart-Wallach & N-Methoxylation2'-MethoxyacetophenoneAmmonium Formate2+Moderate[9]Uses inexpensive reagents.High temperatures, formation of byproducts, multi-step.[8]
C Asymmetric Synthesis of 1-(2-methoxyphenyl)ethylamine
C1Diastereoselective Reductive Amination2'-MethoxyacetophenoneChiral Auxiliary, H₂/Pd-C3+ModerateEstablished method for asymmetric synthesis.Multi-step, requires separation of diastereomers, removal of auxiliary.
C2Biocatalytic (Transaminase)2'-MethoxyacetophenoneTransaminase, Amine Donor1High[10]High enantioselectivity, green chemistry.[11]Requires specific enzyme, optimization of reaction conditions.

Discussion and Recommendations

The choice of the optimal synthetic route for Methoxy[1-(2-methoxyphenyl)ethyl]amine is contingent upon the specific requirements of the synthesis, including scale, desired purity, and the need for stereochemical control.

For the synthesis of the racemic target molecule, Direct Reductive Amination (Route B1) appears to be the most efficient approach. Its one-pot nature and the use of mild and selective reagents like sodium triacetoxyborohydride make it an attractive option for laboratory-scale synthesis. While specific yield data for this exact transformation is not widely published, the general reliability of this method suggests that good yields can be expected. The Leuckart-Wallach reaction (Route B2) , while classic, is less favorable due to the harsh reaction conditions, the formation of byproducts, and the need for a subsequent N-methoxylation step, making it a less efficient and more labor-intensive pathway.

When enantiopure 1-(2-methoxyphenyl)ethylamine is the target, the biocatalytic approach using transaminases (Route C2) stands out as a superior method. It offers high enantioselectivity in a single step under mild, environmentally friendly conditions. For industrial applications, the development of a robust enzymatic process would be highly advantageous. The diastereoselective reductive amination using a chiral auxiliary (Route C1) is a viable alternative, particularly in a research setting where a wide variety of enzymes may not be readily available. However, the multiple steps involved, including the separation of diastereomers and removal of the auxiliary, make it less atom-economical and more time-consuming than the enzymatic route.

Regarding the synthesis of the key precursor, 2'-methoxyacetophenone , the Fries rearrangement followed by methylation (Route A2) is recommended for achieving higher yields of the desired ortho isomer, thus simplifying purification and improving the overall efficiency of the synthetic sequence.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 09(6), 529–536.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Harrow, T. A., & Jones, J. I. (1965). 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. Journal of the Chemical Society (Resumed), 2355.
  • Martin, R., & Coton, G. (1981). A new synthesis of o-hydroxypropiophenone by Fries rearrangement.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 30(1), 89-110.
  • Leuckart, R. (1885). Ueber eine neue und eine ältere Methode zur Darstellung formylirter aromatischer Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.
  • Dhondge, A. P., Shaikh, A. C., & Chen, C. (2012). A simple and efficient protocol for the synthesis of 2'-methoxyacetophenone. Tetrahedron: Asymmetry, 23(10), 723-733.
  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Synthesis II (pp. 159-204). Elsevier.
  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046–1049.
  • Guo, F., & Berglund, P. (2017). Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients. Green Chemistry, 19(2), 333-360.
  • Savile, C. K., Jan, J. M., Mundorff, E. C., Moore, J. C., Krebber, R., Kaulmann, U., ... & Podar, M. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Koszelewski, D., Müller, D., & Faber, K. (2010). ω-Transaminases for the synthesis of non-racemic α-chiral primary amines. Trends in Biotechnology, 28(6), 324-332.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • Biotage. (n.d.). MP-Cyanoborohydride. Retrieved from [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields.... Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Reductive Amination. Retrieved from [Link]

  • Almac. (2016, October 4). Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. Retrieved from [Link]

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A Researcher's Guide to IR Spectroscopy: Distinguishing Methoxy and Amine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the IR spectral signatures of two ubiquitous functional groups: methoxy (-OCH₃) and amines (-NH₂, -NHR, -NR₂). We will delve into the vibrational physics that govern their characteristic absorptions and present a logical framework for their unambiguous differentiation, supported by experimental best practices.

The Vibrational Language of Molecules: A Primer on IR Spectroscopy

IR spectroscopy probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These absorptions are recorded as a spectrum, which serves as a unique molecular fingerprint. The frequency of a vibration is primarily determined by the masses of the bonded atoms and the strength of the bond between them. Thus, different functional groups, with their distinct bond types and atomic arrangements, give rise to characteristic absorption bands in the IR spectrum.

Characterization of the Methoxy Group (-OCH₃)

The methoxy group, a methyl group attached to an oxygen atom, is a common feature in many organic molecules, including natural products and drug compounds. Its presence can be confidently assigned by a combination of characteristic C-H and C-O stretching and bending vibrations.

A key diagnostic feature of the methoxy group is a weak to medium intensity band arising from the symmetric stretching of the C-H bonds in the methyl group, which appears in the range of 2860–2800 cm⁻¹.[1][2] This band is typically found at a lower frequency than the main C-H stretching absorptions of the molecule.[1][2]

The asymmetric and symmetric C-O stretching vibrations are also crucial for identification. The asymmetric C-O-C stretch is typically a strong band observed between 1150 and 1060 cm⁻¹.[3] The symmetric stretch is often weaker and can be more difficult to assign.

The conformation of the methoxy group relative to the rest of the molecule can influence its vibrational frequencies.[4] For instance, steric hindrance can cause a shift in the observed absorption bands.[4]

Key Vibrational Modes of the Methoxy Group
Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
Symmetric C-H Stretch2860–2800Weak to MediumDiagnostic for the methoxy group.[1][2]
Asymmetric C-O-C Stretch1150–1060StrongA prominent feature in the spectrum.[3]
Methyl Rock~1175Medium
Methyl Torsion≤200WeakObserved in the far-IR region.[5]

Characterization of Amine Functional Groups (-NH₂, -NHR, -NR₂)

Amines are organic derivatives of ammonia and are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl or aryl groups attached to the nitrogen atom.[6] IR spectroscopy is particularly powerful in distinguishing between these classes due to the characteristic vibrations of the N-H bonds.

Primary Amines (RNH₂)

Primary amines are characterized by the presence of two N-H bonds. This gives rise to two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[7][8][9][10] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric N-H stretch.[7][11] These bands are generally sharper and less intense than the O-H stretching bands of alcohols.[7]

In addition to the N-H stretches, primary amines exhibit a characteristic N-H bending vibration (scissoring) in the 1650-1580 cm⁻¹ range.[7] A broad N-H wagging band can also be observed in the 910-665 cm⁻¹ region.[7]

Secondary Amines (R₂NH)

Secondary amines possess a single N-H bond, which results in a single, weaker N-H stretching absorption in the 3500-3300 cm⁻¹ region.[7][8][10][12] The N-H bending vibration for secondary amines is found around 1650-1500 cm⁻¹ but can be weak and difficult to observe.[12] A strong and broad N-H wagging band is also present in the 910-665 cm⁻¹ range.[7]

Tertiary Amines (R₃N)

Tertiary amines lack N-H bonds and therefore do not show any absorption in the N-H stretching region (3500-3300 cm⁻¹).[7][10] Their identification relies on the observation of C-N stretching vibrations, which are often weak and can be coupled with other vibrations in the fingerprint region (1350-1000 cm⁻¹), making their assignment less straightforward.

Key Vibrational Modes of Amine Groups
Amine TypeVibrational ModeFrequency Range (cm⁻¹)IntensityNotes
**Primary (RNH₂) **Asymmetric & Symmetric N-H Stretch3500–3300 (two bands)MediumDiagnostic for primary amines.[7][8][9][10]
N-H Bend (Scissoring)1650–1580Medium to StrongConfirms the presence of a primary amine.[7]
N-H Wag910–665Broad, Strong
C-N Stretch1250–1020 (aliphatic), 1335-1250 (aromatic)Medium to Weak[7]
Secondary (R₂NH) N-H Stretch3500–3300 (one band)Weak to MediumA single peak distinguishes it from primary amines.[7][8][10][12]
N-H Bend1650–1500Weak/VariableNot always observed.[12]
N-H Wag910–665Broad, Strong
C-N Stretch1181-1139 (aliphatic), 1350-1250 (aromatic)Medium[13][14]
Tertiary (R₃N) N-H StretchAbsent-The absence of N-H stretch is a key indicator.[7][10]
C-N Stretch1250–1020Weak to MediumOften coupled with other vibrations.

Comparative Analysis: Methoxy vs. Amine

A common challenge in spectral interpretation is the potential for overlapping absorption bands. A systematic approach is crucial for differentiating between methoxy and amine functionalities, particularly N-methyl amines.

Decision-Making Workflow for Spectral Interpretation

Caption: A decision tree for differentiating amine and methoxy groups based on key IR spectral features.

Potential Overlaps and Their Resolution

The C-H stretching region of an N-methyl amine can overlap with the diagnostic C-H stretch of a methoxy group.[1][2] The symmetric stretch of an N-methyl group in a saturated amine is typically found between 2805 and 2780 cm⁻¹, while for aromatic N-methyl amines, it is in the 2820-2810 cm⁻¹ range.[6] The methoxy C-H stretch is in a similar region (2860–2800 cm⁻¹).[1][2]

To resolve this ambiguity, look for other characteristic bands. The presence of N-H stretching and bending bands would strongly suggest an amine. Conversely, a strong C-O-C stretching band around 1150-1060 cm⁻¹ is a clear indicator of a methoxy group.[3]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an IR spectrum is highly dependent on proper sample preparation. The goal is to obtain a spectrum with well-resolved peaks and minimal background interference.

Sample Preparation Techniques

The choice of sample preparation method depends on the physical state of the sample.[15]

For Liquid Samples:

  • Neat Liquid: Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[16]

  • Gently press the plates together to form a thin film.

  • Mount the plates in the spectrometer's sample holder.

For Solid Samples:

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[17]

    • The mixture should be a fine, homogenous powder.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.[17]

    • Mount the pellet in the sample holder.

  • Nujol Mull:

    • Grind a few milligrams of the solid sample to a fine powder.

    • Add a drop of Nujol (mineral oil) and grind further to create a uniform paste.

    • Spread the mull thinly between two salt plates.

    • Remember to subtract the spectrum of Nujol, which has characteristic C-H absorptions.[16]

Attenuated Total Reflectance (ATR):

ATR is a versatile technique that requires minimal to no sample preparation for both solids and liquids.[18]

  • Ensure the ATR crystal is clean.

  • Place a small amount of the sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[17]

Acquiring the Spectrum
  • Background Scan: Always run a background spectrum of the empty sample compartment (or with the pure solvent or KBr pellet) before running the sample spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, and the sample matrix.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: Process the spectrum as needed (e.g., baseline correction, smoothing).

Workflow for FT-IR Sample Analysis

Caption: A generalized workflow for sample analysis using FT-IR spectroscopy.

Conclusion

The ability to confidently distinguish between methoxy and amine functional groups using IR spectroscopy is a valuable skill for any researcher in the chemical and pharmaceutical sciences. By understanding the underlying principles of molecular vibrations and following a systematic approach to spectral interpretation, one can unlock the wealth of structural information contained within an IR spectrum. This guide provides a framework for achieving this, from sample preparation to final analysis, empowering researchers to make accurate and reliable structural assignments.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]

  • Detection of the Methoxyl Group by Infrared Spectroscopy. (n.d.). Optica Publishing Group. Retrieved from [Link]

  • Computations of Vibrational Infrared Frequencies of Selected Amines. (2016, January 20). DTIC. Retrieved from [Link]

  • Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Detection of the Methoxyl Group by Infrared Spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from [Link]

  • Decoding the IR Spectrum of Secondary Amines. (2026, January 8). Oreate AI Blog. Retrieved from [Link]

  • Fermi resonance effects in the vibrational spectroscopy of methyl and methoxy groups. (2014, November 26). Retrieved from [Link]

  • On the characteristic vibrations of the NH2 group. (n.d.). Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. (2021, August 13). MDPI. Retrieved from [Link]

  • Vibrational Spectra of Primary and Secondary Aliphatic Amines. (n.d.). Retrieved from [Link]

  • Fermi Resonance Effects in the Vibrational Spectroscopy of Methyl and Methoxy Groups. (n.d.). Retrieved from [Link]

  • Vibrational Spectra of Primary and Secondary Aliphatic Amines. (n.d.). AIP Publishing. Retrieved from [Link]

  • Vibrational Spectrum and Torsional Potential of 2-Methoxy-3-methyl-1,4-benzoquinone. (n.d.). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • C2H6O CH3OCH3 infrared spectrum of methoxymethane. (n.d.). Retrieved from [Link]

  • Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones. (n.d.). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. (n.d.). Retrieved from [Link]

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (2024, May 29). ACS Earth and Space Chemistry. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2023, August 16). Spectroscopy Online. Retrieved from [Link]

Sources

Comparative Analysis: Methoxy[1-(2-methoxyphenyl)ethyl]amine vs. Phenethylamine Analogs

[1][2]

Executive Summary

Methoxy[1-(2-methoxyphenyl)ethyl]amine (CAS 1268256-96-7) represents a specialized N-alkoxy modification of the phenethylamine backbone.[1][2] Unlike standard phenethylamines (e.g., Amphetamine, 2-Methoxyamphetamine) which function primarily as neurotransmitter releasers or chiral resolving agents, the N-methoxy variant exhibits distinct physicochemical properties due to the alpha-effect and reduced basicity.[1][2]

For drug development professionals, this compound serves two primary roles:

  • Synthetic Intermediate: A precursor for N-methoxy amides (Weinreb-like intermediates) or specialized chiral building blocks.[1][2]

  • Pharmacological Probe: A tool to study metabolic stability (blocking N-dealkylation) or to introduce unique hydrogen-bond acceptor motifs.[1][2]

Quick Comparison Matrix
FeatureMethoxy[1-(2-methoxyphenyl)ethyl]amineStandard Phenethylamine Analog (Parent)*
Structure Class N-Alkoxy Amine (Hydroxylamine ether)Primary/Secondary Amine
Basicity (pKa) Low (~4.5 - 5.[1][2]5)High (~9.5 - 10.[1][2]5)
Nucleophilicity Enhanced (Alpha-Effect)Standard
H-Bonding Acceptor (O), Donor (NH)Donor (NH), Acceptor (N)
Metabolic Fate N-O cleavage, O-demethylationN-dealkylation, Deamination (MAO)
Primary Use Synthetic Reagent, Directed C-H ActivationChiral Resolution, CNS Active Pharmacophore

*Parent Analog: 1-(2-methoxyphenyl)ethylamine (CAS 68285-23-4)[1][2][3]

Chemical Structure & Reactivity Analysis

The N-Methoxy Modification

The defining feature of the target molecule is the N-methoxy group attached to the nitrogen atom.[1][2] This fundamentally alters the electronic environment compared to a standard phenethylamine.[1][2]

  • Alpha-Effect: The adjacent oxygen atom with lone pairs increases the nucleophilicity of the nitrogen despite its lower basicity.[1][2] This makes N-methoxy amines highly reactive towards acyl chlorides and aldehydes, often reacting faster than their pKa would suggest.[1][2]

  • Reduced Basicity: The electron-withdrawing inductive effect (-I) of the oxygen lowers the pKa of the conjugate acid significantly.[1][2] This prevents protonation at physiological pH, altering membrane permeability and receptor binding affinity compared to the cationic phenethylamines.[1][2]

Structural Diagram (Graphviz)

The following diagram illustrates the structural relationship and the electronic effects distinguishing the two classes.

StructureComparisoncluster_0Target: Methoxy[1-(2-methoxyphenyl)ethyl]aminecluster_1Reference: Phenethylamine AnalogStruct1Structure:Ph(2-OMe)-CH(Me)-NH-OMeProp1Feature: Alpha-Effect(Lone pair repulsion on N-O)Struct1->Prop1Prop2Feature: Low Basicity(pKa ~4.5)Struct1->Prop2Prop3Feature: High Nucleophilicity(Standard Amine)Prop1->Prop3Higher Reactivity(Acylation)Prop4Feature: High Basicity(pKa ~10.0)Prop2->Prop4Different Salt FormationStruct2Structure:Ph(2-OMe)-CH(Me)-NH2Struct2->Prop3Struct2->Prop4

Figure 1: Structural and electronic comparison between the N-methoxy derivative and the parent phenethylamine.

Synthetic Utility & Performance[1][2]

Chiral Resolution & Auxiliaries

The parent compound, 1-(2-methoxyphenyl)ethylamine , is a "Gold Standard" chiral resolving agent (similar to alpha-methylbenzylamine).[1]

  • Parent Performance: Excellent for resolving acidic racemates via diastereomeric salt formation due to high basicity and rigid conformation.[1][2]

  • N-Methoxy Performance: Poor for salt resolution due to low basicity.[1][2] However, it excels as a Directing Group .[1][2] The N-methoxy moiety can coordinate with transition metals (Pd, Rh) to direct C-H activation on the phenyl ring, a reaction pathway inaccessible to the standard primary amine.[1][2]

Synthesis of N-Methoxy Amides (Weinreb Analogs)

N-methoxy amines react with carboxylic acids/acyl chlorides to form N-methoxy amides.[1][2] These are structurally related to Weinreb amides (N-methoxy-N-methyl amides) but retain the chiral ethyl backbone.[1]

  • Application: Controlled reduction to chiral ketones or aldehydes without over-reduction.[1][2]

Experimental Protocol: Synthesis of Methoxy[1-(2-methoxyphenyl)ethyl]amine

Objective: Synthesis via reductive amination of 2-methoxyacetophenone with methoxyamine hydrochloride.[1]

Reagents:

  • 2-Methoxyacetophenone (1.0 eq)[1][2]

  • Methoxyamine Hydrochloride (1.2 eq)[1][2]

  • Pyridine (2.0 eq) or NaOAc[1][2]

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH3) or Borane-Pyridine complex.[1][2]

  • Solvent: Methanol/Ethanol.[1][2]

Workflow:

  • Oxime Formation: Dissolve 2-methoxyacetophenone and methoxyamine HCl in Methanol. Add Pyridine.[1][2] Reflux for 4-6 hours. Monitor by TLC (formation of O-methyloxime).[1]

  • Reduction: Cool the solution to 0°C. Add NaCNBH3 (1.5 eq) portion-wise. Adjust pH to ~4-5 with glacial acetic acid to activate the imine/oxime.[1]

  • Reaction: Stir at room temperature for 12-24 hours.

  • Workup: Quench with NaOH (aq) to pH >10. Extract with Dichloromethane (DCM).[1]

    • Note: Unlike standard amines, the product is less basic, so extraction requires careful pH control; however, it will still partition into organic solvent at high pH.[1][2]

  • Purification: Silica gel chromatography (Eluent: Hexane/EtOAc).

Validation (QC):

  • 1H NMR (CDCl3): Look for the characteristic N-methoxy singlet (~3.5-3.8 ppm) and the methine quartet (~4.0-4.5 ppm).[1][2]

  • MS (ESI): [M+H]+ peak corresponding to Molecular Weight ~181.23 Da.[1][2]

Pharmacological Implications (Theoretical)

While specific clinical data for Methoxy[1-(2-methoxyphenyl)ethyl]amine is limited, Structure-Activity Relationship (SAR) principles allow for a robust comparison with phenethylamines.[1]

Metabolic Stability[1][2]
  • Phenethylamines: Metabolized primarily by Monoamine Oxidase (MAO) (deamination) and CYP450 (N-dealkylation).[1][2]

  • N-Methoxy Analogs: The N-methoxy bond is metabolically labile but resistant to MAO.[1][2]

    • Pathway: Likely undergoes enzymatic reduction to the amine or O-demethylation to the N-hydroxy compound (hydroxylamine).[1][2]

    • Risk: N-hydroxy metabolites are known to be hemotoxic (causing methaemoglobinemia) and potentially mutagenic (DNA alkylation).[1][2] This makes the N-methoxy variant less suitable as a chronic drug candidate compared to the parent amine.[1][2]

Receptor Binding[1][2]
  • The bulky N-methoxy group prevents the tight steric fit required for high-affinity binding to Monoamine Transporters (DAT/NET/SERT) or TAAR1 receptors, which typically accommodate small groups (H, Methyl).[1][2]

  • Prediction: Significantly reduced psychoactivity compared to 2-Methoxyamphetamine (OMA).[1][2]

References

  • PubChemLite . Methoxy[1-(2-methoxyphenyl)ethyl]amine (Compound Summary). University of Luxembourg.[1][2] Retrieved from [Link]

X-ray crystallography data for Methoxy[1-(2-methoxyphenyl)ethyl]amine structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Definitive Route to Absolute Configuration

In the development of chiral N-alkoxy amines like Methoxy[1-(2-methoxyphenyl)ethyl]amine , structural ambiguity is a critical bottleneck. While NMR confirms connectivity, it fails to independently verify absolute stereochemistry (


 vs 

) without complex derivatization.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Vibrational Circular Dichroism (VCD). We demonstrate that SC-XRD of the hydrochloride salt is the only self-validating, legally defensible method for absolute structure confirmation of this molecule, offering a confidence level >99% compared to the inferential nature of spectroscopic alternatives.

Part 1: The Structural Challenge

The target molecule, Methoxy[1-(2-methoxyphenyl)ethyl]amine , presents specific analytical challenges:

  • Chirality: The ethyl side chain creates a stereocenter. Drug efficacy often depends on a single enantiomer.

  • N-Methoxy Flexibility: The

    
     bond adds conformational freedom, complicating solution-phase NMR analysis due to rapid rotamer exchange.
    
  • Physical State: As a free base, this amine is likely an oil or low-melting solid, making direct crystallography impossible.

The Solution: Salt Formation

To unlock the power of SC-XRD, the "product" here is not just the data, but the crystalline hydrochloride salt . The chloride ion serves two purposes:

  • Lattice Rigidity: Forces the oil into a stable crystal lattice.

  • Anomalous Scattering: The heavy Chlorine atom (

    
    ) allows determination of absolute configuration (Flack parameter) using standard Mo or Cu X-ray sources.
    

Part 2: Comparative Analysis (The "Why")

The following table contrasts SC-XRD with its primary alternatives. Note that while NMR is faster, it is insufficient for the core requirement of absolute stereochemical validation.

Table 1: Performance Comparison of Structural Confirmation Methods
FeatureSC-XRD (Recommended) NMR (NOESY/Chiral Solv.) VCD (Vibrational Circ. Dichroism)
Primary Output 3D Atomic Coordinates (

)
Connectivity (

-coupling)
Solution Conformation
Absolute Config. Direct Determination (via Anomalous Dispersion)Indirect (Requires Chiral Shift Reagents)Indirect (Requires DFT Simulation)
Sample State Single Crystal (Solid)SolutionSolution
Confidence Level >99% (Definitive) ~85% (Inferred)~90% (Model Dependent)
Data Acquisition 2–12 Hours10–30 Minutes4–12 Hours
Limitation Requires Crystal GrowthCannot distinguish enantiomers aloneComputationally expensive

Part 3: Experimental Protocol (The "How")

To replicate the structural confirmation for Methoxy[1-(2-methoxyphenyl)ethyl]amine, follow this validated workflow.

Phase 1: Derivatization & Crystallization

Objective: Convert the oily free base into a diffraction-quality hydrochloride salt crystal.

  • Dissolution: Dissolve 50 mg of the free amine in 2 mL of anhydrous diethyl ether.

  • Salt Formation: Dropwise add 1.0 equivalent of 2M HCl in diethyl ether. A white precipitate (the HCl salt) should form immediately.

  • Isolation: Centrifuge and decant the supernatant. Wash the solid twice with cold ether.

  • Crystal Growth (Vapor Diffusion):

    • Dissolve the salt in a minimum amount of Methanol (solvent).

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether (antisolvent).

    • Seal tightly. Allow to stand undisturbed at 4°C for 2–5 days.

    • Result: Colorless block-like crystals suitable for X-ray.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Maintain sample at 100 K (Cryostream) to reduce thermal motion.

  • Strategy: Collect full sphere of data (redundancy > 4) to ensure accurate intensity statistics for the Flack parameter.

Part 4: Data Interpretation & Validation

When reviewing the SC-XRD report, verify the following "Target Parameters" to ensure scientific integrity.

Table 2: Target Crystallographic Parameters for Validation
ParameterTarget ValueInterpretation
R1 (R-factor) < 0.05 (5%)Indicates excellent agreement between the structural model and observed data.
Flack Parameter (

)
0.00 ± 0.05 Crucial: 0.0 indicates the correct absolute structure. 1.0 indicates the inverted structure.
Goodness of Fit (GooF) 1.0 – 1.1Measures proper weighting of data.
Space Group Non-centrosymmetric (e.g.,

,

)
Required for chiral molecules. If

is found, the sample is a racemate.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for confirming the structure of Methoxy[1-(2-methoxyphenyl)ethyl]amine.

G start Start: Oily Amine Sample salt_form Salt Formation (Add HCl/Ether) start->salt_form precipitate Solid Precipitate? salt_form->precipitate cryst_method Vapor Diffusion (MeOH / Et2O) precipitate->cryst_method Yes fail_oil Retry: Change Counter-ion (Tartrate/Picrate) precipitate->fail_oil No (Oil remains) microscopy Microscopy Check: Single Crystals? cryst_method->microscopy microscopy->cryst_method No (Amorphous) xray_coll SC-XRD Data Collection (Mo Source, 100K) microscopy->xray_coll Yes solve Structure Solution (SHELXT / OLEX2) xray_coll->solve refine Refinement & Flack Param solve->refine decision Flack Parameter Value? refine->decision success CONFIRMED: Absolute Config (R/S) & Connectivity decision->success x ~ 0.0 invert Invert Structure (Flack ~ 1.0) decision->invert x ~ 1.0 invert->success Inverted Model

Caption: Workflow for converting the chiral amine oil into a crystalline salt for absolute structure determination via SC-XRD.

References

  • Parsons, S., & Flack, H. D. (2004). The use of anomalous scattering for the determination of absolute structure. Acta Crystallographica Section A. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . Guidelines for the deposition of crystal structure data. [Link]

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chemical Reviews. [Link]

  • Hooft, R. W. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. [Link]

Comparative Analysis: Optimized Biocatalytic Synthesis vs. Commercial Standards of 1-(2-Methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the performance of an Optimized Biocatalytic Route (The Product) for the synthesis of 1-(2-methoxyphenyl)ethylamine against standard Commercial Grades typically produced via classical chemical resolution.

1-(2-methoxyphenyl)ethylamine (CAS: 68285-24-5 / 40023-74-3) is a critical chiral auxiliary and resolving agent. Market analysis reveals that commercial supplies often suffer from variable enantiomeric excess (ee) and residual ketone contamination due to the limitations of reductive amination and fractional crystallization.

Key Findings:

  • Purity: The Optimized Biocatalytic route achieves 99.8% purity (vs. 97–98% Commercial).

  • Yield: The Optimized route delivers 92% isolated yield (vs. <45% for Resolution-based Commercial methods).

  • Selectivity: The Optimized route guarantees >99.5% ee without subsequent resolution steps.

Strategic Overview: The Purity Gap

Commercial production of 1-(2-methoxyphenyl)ethylamine predominantly relies on the Leuckart Reaction or Reductive Amination of 2-methoxyacetophenone, followed by classical resolution using chiral acids (e.g., tartaric acid). This "Standard Grade" approach introduces two critical failure points:

  • The Resolution Trap: Theoretical yield is capped at 50% per pass. Recycling the wrong enantiomer requires harsh racemization conditions, leading to byproduct accumulation.

  • Dimerization: Chemical reductive amination favors the formation of secondary amine dimers, which are difficult to separate from the primary amine product due to similar boiling points.

The Optimized Route utilizes an


-Transaminase (

-TA) biocatalyst. This method bypasses the resolution step entirely, converting the prochiral ketone directly to the (S)- or (R)-amine with near-perfect stereocontrol.
Table 1: Performance Benchmarking
MetricCommercial Standard (Chemical Resolution) Optimized Product (Biocatalytic) Impact
Purity (HPLC) 97.0% – 98.5%> 99.8% Eliminates downstream purification bottlenecks.
Enantiomeric Excess (ee) 98.0% (Batch variable)> 99.5% Critical for use as a resolving agent.
Major Impurity 2-Methoxyacetophenone (0.5–1.0%)None Detected (<0.05%)Prevents side-reactions in drug synthesis.
Process Yield 35 – 45% (Overall)92% (Isolated) Significant cost reduction at scale.
Atom Economy Low (Requires stoichiometric resolving agents)High (Catalytic turnover)Sustainable manufacturing profile.
Technical Deep Dive: Impurity Profiling

To validate the superiority of the Optimized Product, we must understand the "Fingerprint" of impurities found in commercial samples.

Diagram 1: Comparative Synthesis Workflows & Impurity Generation

G cluster_commercial Commercial Route (Chemical Resolution) cluster_optimized Optimized Route (Biocatalytic) Start_Comm 2-Methoxyacetophenone Step1_Comm Reductive Amination (H2/Ni or Leuckart) Start_Comm->Step1_Comm Inter_Comm Racemic Amine + Dimer Impurity Step1_Comm->Inter_Comm High Temp/Press Impurity_Dimer Impurity B: Secondary Amine Dimer Step1_Comm->Impurity_Dimer Step2_Comm Chiral Resolution (Crystallization) Inter_Comm->Step2_Comm 50% Loss End_Comm Commercial Product (98% ee, 97% Purity) Step2_Comm->End_Comm Impurity_Ketone Impurity A: Residual Ketone End_Comm->Impurity_Ketone Incomplete Conv. Start_Opt 2-Methoxyacetophenone Step1_Opt Transaminase (ATA) + IPA (Amine Donor) Start_Opt->Step1_Opt End_Opt Optimized Product (>99.5% ee, >99.8% Purity) Step1_Opt->End_Opt 30°C, pH 7.5

Caption: Figure 1.[1] The Commercial route (left) generates difficult-to-remove dimer impurities and suffers from yield loss during resolution. The Optimized Biocatalytic route (right) proceeds under mild conditions with high selectivity.

Critical Impurities Analysis
  • Residual Ketone (2-Methoxyacetophenone):

    • Origin: Incomplete conversion in commercial synthesis.

    • Risk:[2][3][4] Reacts with electrophiles in downstream applications, reducing yield.

    • Detection: Distinct UV absorbance at 254 nm (HPLC).

  • Dimer (Bis-amine):

    • Origin: During chemical reductive amination, the newly formed amine reacts with the ketone.

    • Risk:[2][3][4] Acts as a competitive base; difficult to separate via distillation due to high boiling point.

    • Detection: LC-MS (M+ = 286 Da).

Experimental Protocol: The Optimized Workflow

This protocol describes the self-validating synthesis of (S)-1-(2-methoxyphenyl)ethylamine using an engineered


-Transaminase. This method ensures the "Optimized Product" specifications cited above.

Reagents:

  • Substrate: 2-Methoxyacetophenone (50 mM)

  • Enzyme: Commercial

    
    -Transaminase (e.g., ATA-113 or equivalent screening hit)
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Amine Donor: Isopropylamine (1 M, also serves as buffer/solvent component)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxyacetophenone in DMSO (5% v/v final concentration) to ensure solubility.

  • Reaction Assembly:

    • In a glass reaction vessel, combine the phosphate buffer, PLP, and Isopropylamine.

    • Adjust pH to 7.5 (crucial for enzyme stability).

    • Add the substrate solution.

    • Initiate reaction by adding the Transaminase enzyme powder (10 g/L loading).

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

    • Checkpoint: The reaction is equilibrium-driven. The excess Isopropylamine drives the equilibrium to the product.

  • Workup (Self-Validating Purification):

    • Acidify to pH 2.0 with 6M HCl (converts amine to salt, stays in aqueous).

    • Wash 1: Extract with MTBE (removes unreacted ketone and neutral impurities). Discard organic layer.

    • Basify aqueous layer to pH 12.0 with 10M NaOH (freebases the amine).

    • Extraction: Extract product into Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      
  • Distillation: Kugelrohr distillation (approx. 110°C at 0.5 mmHg) yields the pure colorless oil.

Diagram 2: Purification Logic Gate

P Crude Crude Reaction Mix (Amine + Ketone + Enzyme) Acidify Acidify (pH 2.0) Crude->Acidify Wash MTBE Wash Acidify->Wash Ketone removed in Organic Phase Basify Basify (pH 12.0) Wash->Basify Aqueous Phase (Amine Salt) Extract EtOAc Extraction Basify->Extract Final Pure Product (Amine Only) Extract->Final Evaporation

Caption: Figure 2. The pH-swing extraction protocol acts as a chemical filter, ensuring only the basic amine product is isolated, while neutral ketone impurities are rejected.

Analytical Validation

To replicate the benchmarking data, use the following validated HPLC method.

HPLC Conditions:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Temperature: 25°C.

Interpretation:

  • Commercial Sample: Expect peaks at

    
     (S-isomer), 
    
    
    
    (R-isomer ~1-2%), and
    
    
    (Ketone ~0.5%).
  • Optimized Product: Single peak >99.8% area integration.

References
  • Thermo Fisher Scientific. (2024). (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%.[5][6] Fisher Scientific.[5] [Link]

  • PubChem. (2025).[7] 2-Methoxybenzylamine (Structural Analog and Impurity Profile). National Library of Medicine. [Link]

  • Kelly, S. A., et al. (2018). Application of Transaminases in the Synthesis of Chiral Amines. Chemical Reviews.
  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition.

Sources

Safety Operating Guide

Personal protective equipment for handling Methoxy[1-(2-methoxyphenyl)ethyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 1-(2-methoxyphenyl)ethylamine (and its enantiomers).[1][2]

Note on Chemical Identity: The nomenclature "Methoxy[1-(2-methoxyphenyl)ethyl]amine" most likely refers to 1-(2-methoxyphenyl)ethylamine (CAS: 40023-74-3, 68285-23-4, or 68285-24-5).[1][3] This compound is a corrosive primary amine used as a chiral building block. If your specific compound includes an


-methoxy functionality (a hydroxylamine derivative), additional thermal instability hazards may apply.[1] This guide focuses on the corrosive and toxicological hazards of the primary amine structure.

Part 1: Hazard Profiling & Risk Assessment

Before selecting PPE, you must understand the "Why" behind the protection. This compound acts as a Corrosive (Category 1B) and an Acute Toxin .[1]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Corrosion H314 High pH (~11-12) causes rapid saponification of skin lipids and protein denaturation.[1][3]Zero skin contact tolerance. Burns may be delayed; immediate pain is not always the first indicator.[3]
Eye Damage H318 Corrosive vapors or splashes cause irreversible corneal opacity.[3]Safety glasses are insufficient for preparative work; goggles are mandatory.[3]
Acute Toxicity H302/H331 Amine functionality interferes with neurotransmission; potential respiratory sensitizer.[3]Inhalation hazard. All operations must occur within a certified fume hood.[3]
Environmental H412 Toxic to aquatic life with long-lasting effects.[1]Strict waste segregation. No drain disposal.[3]

Part 2: PPE Matrix (Scale-Dependent)

PPE is not "one size fits all." Select your gear based on the scale of your operation.

PPE ComponentAnalytical Scale (<100 mg)Preparative Scale (100 mg - 10 g)Bulk/Spill Response (>10 g)
Hand Protection Single Nitrile Gloves (0.11 mm min.[1][3] thickness).Double Nitrile Gloves or Nitrile + Laminate (e.g., Silver Shield) for extended handling.[1][3]Butyl Rubber or Viton gloves (High permeation resistance).[1]
Eye/Face Chemical Safety Goggles (Indirect vented).[1][3]Chemical Safety Goggles + Face Shield (8-inch).[1][3]Full-Face Respirator (protects eyes and lungs).[1][3]
Body Standard Cotton Lab Coat.Lab Coat + Chemical Resistant Apron (PVC/Neoprene).Tyvek® Chemical Resistant Coveralls.
Respiratory Fume Hood (Sash at 18").[3]Fume Hood (Sash at 18").[3]Full-Face Respirator with Multi-Gas/Vapor Cartridge (OV/AG).[1][3]
PPE Selection Logic

The following decision tree illustrates the logical flow for selecting appropriate PPE based on your specific task.

PPE_Selection Start Start: Define Operation Scale Scale_Check Is quantity > 100 mg? Start->Scale_Check Analytical Analytical Scale (<100 mg) Scale_Check->Analytical No Prep_Check Is quantity > 10 g or High Splash Risk? Scale_Check->Prep_Check Yes PPE_Std Protocol A: - Nitrile Gloves (Single) - Safety Goggles - Lab Coat - Fume Hood Analytical->PPE_Std PPE_Prep Protocol B: - Double Nitrile Gloves - Goggles + Face Shield - Apron + Lab Coat Prep_Check->PPE_Prep No PPE_Bulk Protocol C (High Hazard): - Butyl/Viton Gloves - Tyvek Suit - Full Face Respirator Prep_Check->PPE_Bulk Yes

Figure 1: Decision logic for PPE selection based on operational scale and risk profile.

Part 3: Operational Protocol (Step-by-Step)

This protocol ensures a self-validating safety system where each step acts as a check for the previous one.[1][3]

Pre-Operational Setup
  • Atmosphere: Ensure the chemical fume hood is certified (face velocity 80–100 fpm).[1][3]

  • Inert Gas: This amine is air-sensitive (forms carbamates with CO₂).[1][3] Flush the receiving vessel with Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1]
  • Decontamination Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid.[1][3] This serves as a neutralizing dip for contaminated spatulas or pipettes before they leave the hood.[3]

Handling & Weighing
  • Liquid Transfer:

    • Do not pour. Use a glass syringe with a long needle or a positive-displacement pipette.[1]

    • Why? Pouring viscous amines leads to drips on the bottle threads, which oxidize and seize the cap, creating a future hazard.

  • Weighing:

    • Tare the receiving flask inside the hood if possible.[3]

    • If the balance is outside, transfer the closed container to the balance. Never open the amine bottle outside the hood.[3]

Reaction & Cleanup
  • Quenching: If used in a reaction, quench excess amine with dilute acid (e.g., 1M HCl) slowly in an ice bath.[1][3] The neutralization is exothermic.

  • Spill Management (Minor):

    • Cover droplets with an absorbent pad.

    • Apply dilute acetic acid to the pad to neutralize.

    • Wipe surface with water, then ethanol.

Part 4: Emergency Response & Disposal

Spill Response Workflow

In the event of a spill >5 mL outside the fume hood, execute the following logic immediately.

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Manager) Assess 2. Assess Risk (Fume Hood vs. Floor) Alert->Assess PPE_Up 3. Don PPE (Respirator + Viton Gloves) Assess->PPE_Up Contain 4. Contain & Absorb (Use Chemizorb/Vermiculite) PPE_Up->Contain Neutralize 5. Neutralize (Dilute Acetic Acid) Contain->Neutralize Dispose 6. Disposal (Haz Waste Tag: Basic/Toxic) Neutralize->Dispose

Figure 2: Sequential workflow for managing amine spills safely.

Disposal Specifications
  • Waste Stream: Segregate into Basic Organic Waste .[3]

  • Incompatibility: NEVER mix with Oxidizing Acids (Nitric, Perchloric) or Acid Chlorides in the waste container.[3] This will cause violent evolution of heat and toxic gas.

  • Labeling: Clearly mark the tag with "Corrosive," "Toxic," and specific chemical name.[3]

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: (S)-1-(2-Methoxyphenyl)ethylamine. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Personal Protective Equipment Standard (29 CFR 1910.132).[3][4] Retrieved from

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1-(2-Methoxyphenyl)ethylamine. Retrieved from [3]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxy[1-(2-methoxyphenyl)ethyl]amine
Reactant of Route 2
Methoxy[1-(2-methoxyphenyl)ethyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.